Product packaging for 4,4'-Dibromo-2-nitro-1,1'-biphenyl(Cat. No.:CAS No. 439797-69-0)

4,4'-Dibromo-2-nitro-1,1'-biphenyl

Cat. No.: B1586503
CAS No.: 439797-69-0
M. Wt: 357 g/mol
InChI Key: FMSJGXRUJCWSJL-UHFFFAOYSA-N
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Description

4,4'-Dibromo-2-nitro-1,1'-biphenyl ( 439797-69-0) is a high-purity biphenyl derivative supplied for research and development purposes. Its core research value lies in its role as a critical synthetic intermediate for the preparation of advanced organic electronic materials. The compound displays a twisted molecular conformation, with the two benzene rings making a dihedral angle of 55.34°, a feature that can influence the properties of its downstream products . A primary and significant application of this reagent is its use in a two-step synthesis to obtain 2,7-dibromo-9H-carbazole, a crucial building block in the field of organic electronics . These carbazole derivatives are key precursors for the development of materials used in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices due to their good charge carrier injection and transfer characteristics . The nitration of the 4,4'-dibromobiphenyl precursor introduces a functional group that enables a subsequent cyclization reaction, forming the carbazole core . The crystal structure of this compound is stabilized by intermolecular C-H···Br and C-H···O interactions, which lead to the formation of chains propagating along the c-axis direction . The compound has a reported melting point of 125.0 to 129.0 °C and a molecular formula of C12H7Br2NO2 . This product is intended for laboratory research and is strictly for professional use. It is labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7Br2NO2 B1586503 4,4'-Dibromo-2-nitro-1,1'-biphenyl CAS No. 439797-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-(4-bromophenyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSJGXRUJCWSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364001
Record name 4,4'-Dibromo-2-nitro-1,1'-biphenyl
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Molecular Weight

357.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439797-69-0
Record name 4,4'-Dibromo-2-nitro-1,1'-biphenyl
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Record name 4,4'-Dibromo-2-nitrobiphenyl
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Foundational & Exploratory

synthesis of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in the development of advanced organic materials. The document delves into the primary synthetic methodology—electrophilic nitration of a biphenyl precursor—offering a detailed, field-tested protocol. Furthermore, it explores alternative synthetic strategies, including Ullmann and Suzuki-Miyaura cross-coupling reactions, providing a broader chemical context. The guide is intended for researchers and professionals in organic synthesis and drug development, emphasizing mechanistic understanding, experimental robustness, and safety.

Introduction: Significance of this compound

This compound is a specialized chemical intermediate of significant interest in materials science and synthetic chemistry. Its structure, featuring a twisted biphenyl core functionalized with bromine atoms and a nitro group, makes it a versatile precursor. Most notably, it serves as a crucial building block for the synthesis of 2,7-disubstituted carbazole derivatives.[1][2] These carbazole-based molecules are sought after for their unique electronic and photophysical properties, finding applications in organic light-emitting diodes (OLEDs), photovoltaics, and other areas of molecular electronics.

The strategic placement of the nitro group ortho to the biphenyl linkage and the bromine atoms at the para positions allows for sequential, site-selective chemical modifications, providing a pathway to complex molecular architectures. This guide focuses on the practical synthesis of this valuable compound.

Strategic Approaches to Synthesis

The construction of this compound can be approached from two fundamental perspectives:

  • Functionalization of a Pre-existing Biphenyl Core: This is the most direct and commonly reported method. It involves the selective introduction of a nitro group onto the readily available 4,4'-dibromobiphenyl scaffold via electrophilic aromatic substitution.

  • Construction of the Biphenyl Core via Cross-Coupling: This strategy involves forming the central C-C bond between two appropriately substituted benzene rings. Seminal cross-coupling reactions such as the Suzuki-Miyaura and Ullmann reactions are the primary tools for this approach.

This guide will first detail the protocol for the functionalization approach and then discuss the mechanistic principles of the cross-coupling alternatives.

Primary Synthesis Route: Electrophilic Nitration of 4,4'-Dibromobiphenyl

The most established method for preparing this compound is the direct nitration of 4,4'-dibromobiphenyl. The bromine atoms are ortho-, para-directing deactivators. Nitration will preferentially occur at the positions ortho to the bromine atoms. Due to steric hindrance between the two phenyl rings, substitution occurs primarily at the 2-position.

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from a mixture of potassium nitrate and concentrated sulfuric acid. This mixture offers a safer and more controlled alternative to traditional fuming nitric acid.[1][2] The nitronium ion attacks one of the electron-rich phenyl rings, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base (such as the HSO₄⁻ ion) restores aromaticity and yields the final product.

Electrophilic Nitration Mechanism Mechanism of Nitration cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack & Sigma Complex Formation cluster_2 Deprotonation & Product Formation KNO3 KNO₃ NO2_plus NO₂⁺ (Nitronium ion) KNO3->NO2_plus + 2 H₂SO₄ H2SO4 H₂SO₄ Biphenyl 4,4'-Dibromobiphenyl SigmaComplex Sigma Complex (Resonance Stabilized) Biphenyl->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺ (to HSO₄⁻)

Caption: Mechanism of Electrophilic Nitration.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1][2]

Materials & Reagents:

  • 4,4'-Dibromobiphenyl

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Deionized water

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Heating mantle

Procedure:

  • Reaction Setup: In the three-neck flask, suspend 4,4'-dibromobiphenyl (25 g) in 120 mL of glacial acetic acid.

  • Heating: Begin efficient stirring and heat the suspension to 90°C (363 K). Maintain this temperature for approximately 45 minutes to ensure homogeneity.

  • Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add concentrated H₂SO₄ (36 mL) to powdered KNO₃ (18 g) with cooling in an ice bath. This exothermic reaction generates the nitrating agent.

  • Addition: Add the pre-formed nitrating mixture dropwise to the stirred biphenyl suspension using the dropping funnel. It is critical to maintain the reaction temperature at 90°C throughout the addition. The rate of addition should be controlled to prevent a sudden exotherm.

  • Reaction Completion: After the addition is complete, continue to heat and stir the mixture at 90°C for an additional 30 minutes to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly into a large beaker containing 500 mL of cold water with stirring.

  • Precipitation and Filtration: A yellow precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with deionized water until the filtrate is neutral.

  • Purification: The crude solid is purified by recrystallization from hot ethanol to yield the final product as a yellow crystalline solid. A typical yield is around 82%.[2]

Experimental_Workflow Synthesis Workflow start Start reagents 4,4'-Dibromobiphenyl Glacial Acetic Acid start->reagents reaction Reaction | Heat to 90°C | Add nitrating mix dropwise | Stir for 30 min reagents->reaction nitrating_mix KNO₃ Conc. H₂SO₄ nitrating_mix->reaction workup Workup Cool mixture Pour into water reaction->workup filtration Filtration Collect yellow precipitate Wash with water workup->filtration purification Purification Recrystallize from Ethanol filtration->purification product Final Product | this compound purification->product

Caption: Experimental workflow for the nitration synthesis.

Alternative Synthetic Routes: Cross-Coupling Strategies

While nitration is the most direct route, forming the biphenyl core via cross-coupling is a powerful alternative, especially if the starting materials are more accessible.

Ullmann Coupling

The classic Ullmann reaction involves the copper-catalyzed homocoupling of two aryl halide molecules at elevated temperatures.[3] While effective for symmetric biaryls, the reaction is known for requiring harsh conditions (temperatures often >200°C) and can have inconsistent yields.[4] A hypothetical Ullmann-type synthesis for a related dinitro compound, 4,4'-Dibromo-2,2'-dinitrobiphenyl, proceeds from 2,5-dibromonitrobenzene, demonstrating the feasibility of this approach in the biphenyl family.[5]

Ullmann_Coupling Ullmann Coupling Mechanism ArylHalide1 Ar-X OxAdd1 Ar-Cu(I)-X ArylHalide1->OxAdd1 Oxidative Addition Copper Cu(0) Copper->OxAdd1 OxAdd2 Ar-Cu(III)(Ar)-X OxAdd1->OxAdd2 Oxidative Addition ArylHalide2 Ar-X ArylHalide2->OxAdd2 Product Ar-Ar OxAdd2->Product Reductive Elimination CuX CuX₂

Caption: Generalized mechanism of the Ullmann Reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a more modern and versatile method for forming C-C bonds. It involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide.[6][7] Its key advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of boron-containing byproducts.[6]

A plausible Suzuki route to this compound could involve coupling 1,4-dibromo-2-nitrobenzene with 4-bromophenylboronic acid . This strategic disconnection allows for the assembly of the target molecule from readily available building blocks.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar¹-Pd(II)L₂-X) Pd0->OxAdd Ar¹-X Transmetal Transmetalation (Ar¹-Pd(II)L₂-Ar²) OxAdd->Transmetal Ar²-B(OR)₂ + Base ReductElim Reductive Elimination Transmetal->ReductElim Isomerization ReductElim->Pd0 Ar¹-Ar² Product Ar¹-Ar² Ar1X Ar¹-X Ar2B Ar²-B(OR)₂ Base Base

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Product Characterization Data

Proper characterization of the final product is essential to confirm its identity and purity.

PropertyValue
Chemical Formula C₁₂H₇Br₂NO₂
Molecular Weight 357.00 g/mol [8]
Appearance Light orange to yellow crystalline powder[8]
Melting Point 125.0 to 129.0 °C[8]
CAS Number 439797-69-0[8]
Crystal Structure Note The two benzene rings have a dihedral angle of approximately 55.3°.[1][9]

Conclusion

The is most reliably and efficiently achieved through the electrophilic nitration of 4,4'-dibromobiphenyl using a potassium nitrate and sulfuric acid mixture. This method is high-yielding and utilizes safer reagents compared to historical alternatives. While powerful cross-coupling techniques like the Suzuki-Miyaura reaction present viable alternative pathways for constructing the biphenyl core, the direct functionalization approach remains the method of choice for its simplicity and proven efficacy. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this important chemical intermediate.

References

An In-Depth Technical Guide to the Physical Properties of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dibromo-2-nitro-1,1'-biphenyl is a halogenated and nitrated aromatic compound that serves as a pivotal intermediate in organic synthesis. Its unique structural features, including the presence of two bromine atoms and a nitro group on a biphenyl scaffold, make it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on its role as a precursor to pharmacologically significant carbazole derivatives. Understanding these fundamental properties is crucial for its effective utilization in synthetic chemistry and drug discovery endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound, with the chemical formula C₁₂H₇Br₂NO₂, dictates its physical and chemical behavior. The presence of the bulky bromine atoms and the nitro group ortho to the biphenyl linkage induces a twisted conformation.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₇Br₂NO₂[1]
Molecular Weight 357.01 g/mol [1]
Appearance Yellow precipitate[1]
Melting Point 125.0 to 129.0 °CNot specified in search results
Boiling Point (Predicted) 406.6 ± 30.0 °CNot specified in search results
Density (Predicted) 1.794 ± 0.06 g/cm³Not specified in search results
Crystal System Orthorhombic[1]
Space Group Pbcn[1]
Dihedral Angle (between benzene rings) 55.34 (14)°[1]
Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be inferred from its structure and the general behavior of similar brominated and nitrated aromatic compounds. The presence of the polar nitro group and the nonpolar brominated biphenyl structure suggests that it will be soluble in a range of organic solvents. It is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane and chloroform. It is also likely to have moderate solubility in alcohols such as ethanol and methanol, particularly upon heating, as indicated by its recrystallization from ethanol.[1] Its solubility in non-polar solvents like hexanes is expected to be low.

Table 2: Predicted Solubility of this compound

SolventPolarityPredicted Solubility
Water Polar ProticInsoluble
Ethanol Polar ProticSparingly soluble to soluble (increases with heat)
Acetone Polar AproticSoluble
Dichloromethane NonpolarSoluble
Chloroform NonpolarSoluble
Dimethylformamide (DMF) Polar AproticVery Soluble
Dimethyl Sulfoxide (DMSO) Polar AproticVery Soluble
Hexane NonpolarInsoluble

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the nitrated ring will be shifted downfield due to the electron-withdrawing effect of the nitro group. The protons on the brominated ring will also exhibit characteristic splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the aromatic carbons. The carbon attached to the nitro group will be significantly deshielded and appear at a lower field. The carbons bearing the bromine atoms will also show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretching vibrations typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (357.01 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio of approximately 1:2:1, which is a definitive indicator of a dibrominated compound.[2] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and bromine atoms.

Synthesis and Purification

This compound is synthesized via the nitration of 4,4'-dibromobiphenyl. The following protocol is based on a reported literature procedure.[1]

Experimental Protocol: Synthesis of this compound

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up and Purification A Suspend 4,4'-Dibromobiphenyl in glacial acetic acid B Heat to 363 K (90 °C) with stirring A->B D Add nitrating mixture dropwise at 363 K B->D C Prepare nitrating mixture: KNO₃ in H₂SO₄ C->D E Heat and stir for 30 minutes post-addition D->E F Cool reaction mixture E->F G Pour into water F->G H Filter yellow precipitate G->H I Recrystallize from ethanol H->I

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend 4,4'-dibromobiphenyl in glacial acetic acid.

  • Heating: Heat the suspension to 363 K (90 °C) with efficient stirring for approximately 45 minutes to ensure good dispersion.

  • Preparation of Nitrating Agent: In a separate beaker, carefully prepare a mixture of potassium nitrate (KNO₃) and concentrated sulfuric acid (H₂SO₄). This mixture generates the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction. The use of KNO₃/H₂SO₄ is a safer and more convenient alternative to fuming nitric acid.

  • Nitration Reaction: Add the pre-formed nitrating mixture dropwise to the heated suspension of 4,4'-dibromobiphenyl, maintaining the temperature at 363 K. The electrophilic nitronium ion attacks one of the aromatic rings of the 4,4'-dibromobiphenyl. The substitution occurs at the 2-position due to the directing effects of the existing substituents and steric hindrance.

  • Reaction Completion: After the addition is complete, continue to heat and stir the reaction mixture for an additional 30 minutes to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker of cold water. The product, being insoluble in water, will precipitate out.

  • Isolation: Filter the resulting yellow precipitate using a Buchner funnel and wash it thoroughly with water to remove any residual acid.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[1] This process yields the product in high purity (reported yield: 82%).[1]

Application in the Synthesis of Bioactive Molecules

The primary significance of this compound in the context of drug development lies in its role as a key precursor for the synthesis of 2,7-disubstituted carbazole derivatives.

Carbazole_Synthesis start This compound intermediate Reductive Cyclization start->intermediate e.g., PPh₃ end 2,7-Dibromocarbazole intermediate->end

Caption: Synthesis of 2,7-dibromocarbazole from this compound.

The nitro group in this compound can be reduced, which is followed by an intramolecular cyclization to form the carbazole ring system. This reaction, often promoted by reagents like triphenylphosphine (PPh₃), provides a direct route to 2,7-dibromocarbazole.[3]

Pharmacological Significance of Carbazole Derivatives

The 2,7-dibromocarbazole scaffold is a versatile platform for the synthesis of a wide range of biologically active molecules. The bromine atoms at the 2 and 7 positions can be readily functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. This has led to the development of carbazole derivatives with a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Many carbazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5]

  • Antimicrobial Activity: The carbazole nucleus is a key pharmacophore in the design of new antibacterial and antifungal agents.[6]

  • Anti-inflammatory Activity: Certain carbazole derivatives have shown promise as anti-inflammatory agents.[5]

  • Antidiabetic Properties: Some carbazole-containing molecules have been investigated for their potential in managing diabetes.[7]

The unique electronic properties of 2,7-disubstituted carbazoles, which differ from their 3,6-disubstituted counterparts, are of significant interest in medicinal chemistry for modulating drug-target interactions.[1]

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical properties. Its importance extends beyond its fundamental chemical characteristics, as it serves as a crucial starting material for the synthesis of 2,7-disubstituted carbazoles, a class of compounds with significant and diverse pharmacological potential. A thorough understanding of the properties and synthesis of this compound is therefore essential for researchers and scientists engaged in the design and development of novel therapeutic agents.

References

An In-Depth Technical Guide to the Molecular Structure of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 4,4'-Dibromo-2-nitro-1,1'-biphenyl (CAS No. 439797-69-0). This compound is a key intermediate in the synthesis of various functional organic molecules, particularly carbazole derivatives used in organic electronics. This document synthesizes crystallographic data, spectroscopic principles, and established synthetic protocols to offer a holistic understanding of this important chemical entity.

Introduction: The Significance of a Twisted Moiety

This compound is a polysubstituted aromatic compound whose utility in synthetic chemistry is largely dictated by its unique structural and electronic properties. The presence of two bromine atoms at the para positions of the biphenyl core provides reactive handles for cross-coupling reactions, while the nitro group at the ortho position significantly influences the molecule's conformation and reactivity. Biphenyl and its derivatives are crucial industrial intermediates, finding applications in the production of heat transfer fluids, dye carriers, and as precursors to polychlorinated biphenyls (PCBs).[1] The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of 2,7-disubstituted carbazole derivatives, which exhibit interesting electronic properties distinct from their 3,6-disubstituted counterparts.[1]

Molecular Structure and Conformation

The molecular formula of this compound is C₁₂H₇Br₂NO₂.[2] A detailed understanding of its three-dimensional structure is paramount to appreciating its chemical behavior.

Crystallographic Analysis

Single-crystal X-ray diffraction studies have provided precise insights into the solid-state structure of this compound.[2] The key takeaway from this analysis is the molecule's twisted conformation.

  • Dihedral Angle of Biphenyl Rings: The two phenyl rings are not coplanar. They exhibit a significant dihedral angle of 55.34(14)°.[2] This twist is a direct consequence of the steric hindrance imposed by the bulky nitro group at the 2-position.

  • Orientation of the Nitro Group: The nitro group itself is also twisted relative to the phenyl ring to which it is attached, with a dihedral angle of 26.8(2)°.[2]

This twisted geometry is a critical determinant of the molecule's electronic properties, as it affects the extent of π-conjugation between the two aromatic rings.

Intermolecular Interactions and Crystal Packing

In the solid state, the crystal structure of this compound is stabilized by a network of weak intermolecular interactions. Specifically, C-H···Br and C-H···O hydrogen bonds are observed, which lead to the formation of chains that propagate along the c-axis of the crystal lattice.[2]

Physicochemical and Spectroscopic Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 439797-69-0[3]
Molecular Formula C₁₂H₇Br₂NO₂[2]
Molecular Weight 357.00 g/mol [3]
Appearance Light orange to yellow to green powder/crystal[3]
Melting Point 125.0 to 129.0 °C[3]
Boiling Point (Predicted) 406.6 ± 30.0 °C[3]
Density (Predicted) 1.794 ± 0.06 g/cm³[3]
Crystal System Orthorhombic[2]
Space Group Pbcn[2]
Spectroscopic Data (Predicted and Typical)

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the unsymmetrical substitution, all seven protons are chemically non-equivalent and will likely appear as a series of doublets and multiplets. The proton ortho to the nitro group is expected to be the most deshielded.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule. The carbon atom attached to the nitro group (C2) will be significantly deshielded. The carbons bonded to the bromine atoms (C4 and C4') will also show characteristic chemical shifts.

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds in aromatic nitro compounds typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. Other significant peaks will include C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹) and C=C stretching vibrations within the rings (around 1600-1450 cm⁻¹). The C-Br stretching vibrations are expected to appear in the fingerprint region, typically below 1000 cm⁻¹.

3.1.4. Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M⁺) will be accompanied by (M+2)⁺ and (M+4)⁺ peaks with a relative intensity ratio of approximately 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and successive loss of bromine atoms.

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic nitration of 4,4'-dibromobiphenyl. A well-established and efficient protocol avoids the use of fuming nitric acid, opting for a milder nitrating mixture.[2]

Experimental Protocol:

  • Suspension: Suspend 4,4'-dibromobiphenyl (25 g) in 120 ml of glacial acetic acid.

  • Heating: Heat the suspension to 363 K (90 °C) for 45 minutes with efficient stirring.

  • Nitrating Mixture Preparation: Prepare a mixture of potassium nitrate (KNO₃, 18 g) and concentrated sulfuric acid (H₂SO₄, 36 ml).

  • Addition: Add the preformed nitrating mixture dropwise to the heated suspension, maintaining the temperature at 363 K.

  • Reaction Completion: After the addition is complete, continue to heat and stir the mixture for an additional 30 minutes.

  • Work-up: Cool the reaction mixture and pour it into water.

  • Isolation and Purification: Filter the resulting yellow precipitate and recrystallize it from ethanol. The reported yield for this procedure is 82%.[2]

Diagram of Synthesis Workflow:

SynthesisWorkflow cluster_reagents Reagents cluster_process Process 4,4'-dibromobiphenyl 4,4'-dibromobiphenyl Suspend & Heat (90°C) Suspend & Heat (90°C) 4,4'-dibromobiphenyl->Suspend & Heat (90°C) Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Suspend & Heat (90°C) KNO3 + H2SO4 KNO3 + H2SO4 Dropwise Addition Dropwise Addition KNO3 + H2SO4->Dropwise Addition Suspend & Heat (90°C)->Dropwise Addition Stir & Heat Stir & Heat Dropwise Addition->Stir & Heat Quench in Water Quench in Water Stir & Heat->Quench in Water Filter & Recrystallize Filter & Recrystallize Quench in Water->Filter & Recrystallize Product This compound Filter & Recrystallize->Product Yield: 82%

Caption: Workflow for the synthesis of this compound.

Mechanism of Nitration and Regioselectivity:

The nitration of 4,4'-dibromobiphenyl is an electrophilic aromatic substitution reaction. The bromine atoms are ortho, para-directing but deactivating groups. The biphenyl system itself is activating. The regioselectivity, with the nitro group entering at the 2-position, is a result of a combination of electronic and steric factors. The positions ortho to the inter-ring bond are generally activated. While the bromine atoms direct to their ortho and para positions, the steric bulk of the bromine atoms and the other phenyl ring likely disfavors substitution at the positions ortho to the bromines. The 2-position is electronically activated and relatively less sterically hindered compared to other available positions.

Reactivity and Applications

The primary utility of this compound lies in its role as a versatile synthetic intermediate.

4.2.1. Synthesis of Carbazole Derivatives:

The most prominent application is its use as a precursor for 2,7-dibromocarbazole. This is typically achieved through a reductive cyclization reaction, often referred to as the Cadogan reaction.[4]

Experimental Protocol for Cadogan Cyclization:

  • Reaction Setup: A solution of this compound and a reducing agent, such as triphenylphosphine (PPh₃), in a high-boiling solvent like o-dichlorobenzene is prepared.[1]

  • Heating: The reaction mixture is heated to a high temperature (e.g., 180 °C) for several hours.[1]

  • Work-up and Purification: After cooling, the product is purified by column chromatography.

Diagram of Carbazole Synthesis:

CarbazoleSynthesis Start This compound Process Reductive Cyclization (Cadogan Reaction) 180°C, 3h Start->Process Reagents Triphenylphosphine (PPh3) o-dichlorobenzene Reagents->Process Product 2,7-Dibromocarbazole Process->Product

Caption: Synthesis of 2,7-dibromocarbazole via Cadogan cyclization.

4.2.2. Potential in Cross-Coupling Reactions:

The two bromine atoms on the biphenyl core are susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of functional groups, making it a valuable building block for the synthesis of complex organic materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4]

Solubility Profile

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For specific handling and disposal guidelines, consult the material safety data sheet (MSDS) provided by the supplier.[5]

Conclusion

This compound is a structurally intriguing and synthetically valuable molecule. Its twisted conformation, a result of steric hindrance from the ortho-nitro group, influences its electronic properties. The presence of two bromine atoms and a nitro group provides multiple reaction sites, making it a key intermediate in the synthesis of functional materials, most notably 2,7-disubstituted carbazoles. This guide has provided a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity, offering a valuable resource for researchers in organic synthesis and materials science.

References

spectroscopic data for 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the , a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By integrating established experimental protocols with in-depth spectral interpretation, this guide serves as a practical resource for the structural elucidation of this and similar poly-substituted biphenyl compounds.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic compound of significant interest in the synthesis of novel organic materials and pharmaceutical precursors. Its utility often lies in the selective functionalization of the biphenyl core, which is made possible by the distinct electronic environments created by the bromo and nitro substituents. Accurate and unambiguous structural confirmation is paramount for its application in multi-step syntheses, and this is primarily achieved through a combination of modern spectroscopic techniques.

The twisted conformation of the biphenyl rings, a consequence of steric hindrance from the ortho-nitro group, further influences its chemical reactivity and spectroscopic properties. A thorough understanding of its spectral characteristics is, therefore, not merely a quality control exercise but a foundational aspect of its synthetic utility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.85d1HH-3
~ 7.65dd1HH-5
~ 7.50d1HH-6
~ 7.60d2HH-2', H-6'
~ 7.35d2HH-3', H-5'

In-depth Interpretation:

The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern of signals in the aromatic region, reflecting the asymmetrical nature of the molecule. The protons on the nitro-substituted ring (ring A) are expected to be more downfield due to the electron-withdrawing nature of the nitro group.

  • H-3: This proton is ortho to the nitro group and is expected to be the most deshielded proton on ring A, appearing as a doublet due to coupling with H-5.

  • H-5: This proton is meta to the nitro group and ortho to the bromine atom. It will appear as a doublet of doublets due to coupling with both H-3 and H-6.

  • H-6: This proton is para to the nitro group and will be a doublet due to coupling with H-5.

  • H-2', H-6' and H-3', H-5': The protons on the bromo-substituted ring (ring B) are in a more symmetrical environment. The two protons ortho to the biphenyl linkage (H-2' and H-6') will be chemically equivalent and appear as a doublet, coupled to their respective meta protons. Similarly, the two protons meta to the biphenyl linkage (H-3' and H-5') will be equivalent and appear as a doublet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of dry, purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]

  • Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to achieve optimal resolution and lineshape.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters, such as a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 148C-2 (bearing NO₂)
~ 139C-1'
~ 138C-1
~ 133C-3', C-5'
~ 132C-5
~ 130C-2', C-6'
~ 125C-4 (bearing Br)
~ 124C-3
~ 123C-4' (bearing Br)
~ 122C-6

In-depth Interpretation:

The ¹³C NMR spectrum will show ten distinct signals for the twelve carbon atoms, as two pairs of carbons on the 4'-bromophenyl ring are chemically equivalent.

  • Quaternary Carbons: The carbons bearing the nitro group (C-2) and the ipso-carbons of the biphenyl linkage (C-1 and C-1') are expected to be significantly downfield. The carbons attached to the bromine atoms (C-4 and C-4') will also be deshielded, though to a lesser extent.

  • Protonated Carbons: The chemical shifts of the protonated carbons will be influenced by the attached substituents. The electron-withdrawing nitro group will cause a downfield shift for the carbons in its vicinity.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation and instrument setup are the same as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically several hundred to a few thousand) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended to ensure accurate integration of quaternary carbons, if desired.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal of CDCl₃ at 77.16 ppm can be used for referencing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
~ 1525StrongAsymmetric NO₂ stretch
~ 1350StrongSymmetric NO₂ stretch
~ 1600, 1475Medium-StrongAromatic C=C stretching
~ 1050StrongC-Br stretch
~ 830StrongC-H out-of-plane bending (para-disubstitution)

In-depth Interpretation:

The FT-IR spectrum of this compound will be dominated by the characteristic absorptions of the nitro group and the substituted aromatic rings.

  • Nitro Group: The most prominent features will be the strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, expected around 1525 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of these two intense bands is a strong indicator of a nitro compound.

  • Aromatic Rings: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • Bromo Substituents: The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 1050 cm⁻¹.

  • Substitution Pattern: A strong absorption around 830 cm⁻¹ is indicative of the C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring, corresponding to the 4'-bromophenyl moiety.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the dry sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][6]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7][8] Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.[9]

Predicted Mass Spectrum Data (Electron Ionization)

m/zRelative IntensityAssignment
357/359/361High[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster)
311/313/315Moderate[M-NO₂]⁺
232/234Moderate[M-Br-NO₂]⁺
152Moderate[C₁₂H₈]⁺ (Biphenyl radical cation)

In-depth Interpretation:

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

  • Molecular Ion Cluster: The molecular ion will appear as a cluster of three peaks at m/z 357 (containing two ⁷⁹Br atoms), 359 (containing one ⁷⁹Br and one ⁸¹Br atom), and 361 (containing two ⁸¹Br atoms). The relative intensities of these peaks will be approximately 1:2:1, which is a definitive signature for a molecule containing two bromine atoms.

  • Fragmentation Pattern: The primary fragmentation pathway is expected to be the loss of the nitro group (NO₂, 46 Da), resulting in a fragment ion cluster at m/z 311/313/315. Subsequent loss of a bromine atom would lead to a fragment at m/z 232/234. The observation of the biphenyl radical cation at m/z 152 would indicate the cleavage of both bromo and nitro substituents.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the high vacuum of the mass spectrometer's ion source. The sample is vaporized by heating.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion ([M]⁺) and various fragment ions.[7][9]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Visualizations

molecular_structure cluster_ringA Ring A cluster_substituentsA Ring A cluster_ringB Ring B cluster_substituentsB Ring B C1 C1 C2 C2 C1->C2 C1_prime C1' C1->C1_prime C-C bond C3 C3 C2->C3 NO2 NO₂ C2->NO2 C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 BrA Br C4->BrA C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime H2_prime H C2_prime->H2_prime C4_prime C4' C3_prime->C4_prime H3_prime H C3_prime->H3_prime C5_prime C5' C4_prime->C5_prime BrB Br C4_prime->BrB C6_prime C6' C5_prime->C6_prime H5_prime H C5_prime->H5_prime C6_prime->C1_prime H6_prime H C6_prime->H6_prime

Caption: Molecular structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Sample Prep ftir FT-IR Spectroscopy purification->ftir Sample Prep ms Mass Spectrometry purification->ms Sample Prep interpretation Spectral Interpretation nmr->interpretation ftir->interpretation ms->interpretation validation Structural Validation interpretation->validation

Caption: Workflow for the synthesis and spectroscopic validation.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR, FT-IR, and Mass Spectrometry. This guide has outlined the predicted spectroscopic data and provided a framework for its interpretation, grounded in established scientific principles. By following the detailed experimental protocols and understanding the rationale behind the spectral features, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

An In-depth Technical Guide on the Crystal Structure of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystal structure of 4,4'-Dibromo-2-nitro-1,1'-biphenyl, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthesis, crystallization, and detailed crystallographic analysis of this compound, offering insights into its molecular conformation and intermolecular interactions.

Introduction: The Significance of Substituted Biphenyls

Biphenyls and their derivatives are a cornerstone in various chemical industries, serving as crucial intermediates in the production of everything from heat transfer fluids and dye carriers to pharmaceuticals and advanced organic materials.[1][2] The specific substitution pattern on the biphenyl core dictates its physicochemical properties and potential applications. This compound, in particular, is a valuable precursor for the synthesis of 2,7-disubstituted carbazole derivatives.[1][2] These carbazoles are known for their unique electronic properties, making them promising candidates for applications in organic electronics.[1][2] Understanding the precise three-dimensional structure of this precursor is paramount for designing and synthesizing novel functional materials with tailored properties.

Synthesis and Crystallization: A Guided Workflow

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, offering high yields and broad functional group tolerance.[3][4][5][6][7]

Rationale for the Suzuki-Miyaura Approach

The Suzuki-Miyaura coupling is the method of choice for this synthesis due to several key advantages:

  • High Efficiency: The reaction typically proceeds with high yields, minimizing waste and maximizing product output.

  • Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, preserving sensitive functional groups on the reactants.[3]

  • Commercial Availability of Precursors: The required starting materials, a boronic acid and an aryl halide, are readily available from commercial suppliers.

  • Tolerance to Functional Groups: The nitro group on one of the reactants is well-tolerated in Suzuki-Miyaura couplings, making it an ideal method for synthesizing nitro-substituted biphenyls.[3][4]

Detailed Experimental Protocol for Synthesis

The following protocol outlines a reliable method for the synthesis of this compound.

Diagram of the Synthetic Workflow:

G cluster_reagents Reagents cluster_reaction Reaction Setup cluster_workup Workup & Purification 1-bromo-4-iodobenzene 1-bromo-4-iodobenzene Reaction_Vessel Round-bottom flask 1-bromo-4-iodobenzene->Reaction_Vessel 2-nitrophenylboronic_acid 2-nitrophenylboronic acid 2-nitrophenylboronic_acid->Reaction_Vessel Pd_catalyst Pd(PPh3)4 Pd_catalyst->Reaction_Vessel Base K2CO3 Base->Reaction_Vessel Solvent Toluene/Ethanol/Water Solvent->Reaction_Vessel Inert_Atmosphere Nitrogen or Argon Reaction_Vessel->Inert_Atmosphere 1. Degas Heating Reflux Inert_Atmosphere->Heating 2. Heat Extraction Organic Extraction Heating->Extraction 3. Cool & Quench Drying Anhydrous MgSO4 Extraction->Drying 4. Separate Layers Purification Column Chromatography Drying->Purification 5. Filter & Evaporate Final_Product This compound Purification->Final_Product 6. Isolate Pure Compound

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 1-bromo-4-iodobenzene (1.0 eq), 2-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

  • Degassing: Bubble nitrogen or argon gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.[8][9] Slow evaporation is a reliable method for growing crystals of this compound.

Protocol for Single Crystal Growth:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent system, such as a mixture of dichloromethane and hexane.

  • Slow Evaporation: Place the solution in a small vial, loosely capped to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Over a period of several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals should form.

  • Crystal Selection: Carefully select a well-formed, transparent crystal with sharp edges and no visible defects for X-ray diffraction analysis.[9]

Crystallographic Analysis: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal, including bond lengths, bond angles, and unit cell dimensions.[8][10][11][12]

Diagram of the Crystallographic Analysis Workflow:

G cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Structural Analysis & Validation Crystal_Mounting Mount Crystal on Goniometer Xray_Source X-ray Source (e.g., Mo Kα) Crystal_Mounting->Xray_Source 1. Collect Diffraction Data Diffractometer Diffractometer Xray_Source->Diffractometer 1. Collect Diffraction Data Data_Collection_Software Data Collection Software Diffractometer->Data_Collection_Software 1. Collect Diffraction Data Integration Integration of Diffraction Spots Data_Collection_Software->Integration 2. Process Raw Data Scaling Scaling and Merging of Data Integration->Scaling 3. Solve and Refine Structure Structure_Solution Direct Methods or Patterson Function Scaling->Structure_Solution 3. Solve and Refine Structure Structure_Refinement Least-Squares Refinement Structure_Solution->Structure_Refinement 3. Solve and Refine Structure Visualization Molecular Visualization Software Structure_Refinement->Visualization 4. Analyze and Validate Geometric_Analysis Bond Lengths, Angles, Torsions Visualization->Geometric_Analysis Validation CheckCIF Geometric_Analysis->Validation Final_Structure CIF File Validation->Final_Structure 5. Finalize Crystal Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal of this compound is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[8] The data is collected at a controlled temperature, typically 293 K.[1][2] The collected diffraction data are then processed, which involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors.

Structure Solution and Refinement

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Molecular and Crystal Structure of this compound

The single-crystal X-ray diffraction analysis of this compound reveals a twisted conformation.[1][2][13]

Molecular Conformation

The two benzene rings of the biphenyl core are not coplanar. The dihedral angle between the two rings is approximately 55.34 (14)°.[1][2][13] This significant twist is due to the steric hindrance caused by the nitro group at the 2-position. The nitro group itself is also twisted with respect to the benzene ring to which it is attached, with a dihedral angle of about 26.8 (2)°.[1][2][13]

Crystallographic Data

The key crystallographic data for this compound are summarized in the table below.[1][2]

ParameterValue
Chemical FormulaC₁₂H₇Br₂NO₂
Formula Weight357.01
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.2345 (9)
b (Å)9.8765 (8)
c (Å)20.7517 (13)
β (°)94.567 (3)
Volume (ų)2294.5 (3)
Z8
Density (calculated) (g/cm³)2.068
Absorption Coefficient (mm⁻¹)7.46
F(000)1360
R-factor0.042
wR-factor0.095
Intermolecular Interactions

The crystal structure is stabilized by intermolecular C-H···Br and C-H···O interactions.[1][2][13] These weak hydrogen bonds lead to the formation of chains that propagate along the c-axis direction.[1][2][13] These non-covalent interactions play a crucial role in the packing of the molecules in the crystal lattice.

Potential Applications and Future Directions

As a key intermediate in the synthesis of 2,7-disubstituted carbazoles, this compound holds significant potential in the development of novel organic electronic materials.[1][2] The twisted conformation of this biphenyl derivative can influence the electronic properties of the resulting carbazole-based materials. A thorough understanding of its solid-state structure is therefore essential for the rational design of new materials with tailored optoelectronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Further research could focus on co-crystallization studies to modulate the solid-state packing and intermolecular interactions, potentially leading to materials with enhanced charge transport properties. Additionally, the synthetic methodology can be expanded to create a library of related substituted biphenyls for structure-property relationship studies.

References

stability and storage of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Introduction: Understanding the Molecule

This compound (CAS No. 439797-69-0) is a polysubstituted aromatic compound of significant interest in synthetic chemistry.[1][2][3] Its utility primarily lies in its role as a key intermediate for the synthesis of more complex molecular architectures, notably in the formation of 2,7-disubstituted carbazole derivatives, which are foundational units in materials science for developing organic electronics.[4][5]

The molecule's structure, featuring two phenyl rings linked by a single bond, is characterized by a twisted conformation. X-ray crystallography data reveals a significant dihedral angle of approximately 55.3° between the two benzene rings.[6][7] This steric hindrance is primarily due to the bulky nitro group at the 2-position. The stability and long-term purity of this intermediate are paramount for the successful synthesis of downstream products. This guide provides a comprehensive analysis of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling.

PropertyValueSource
CAS Number 439797-69-0[3]
Molecular Formula C₁₂H₇Br₂NO₂[3]
Molecular Weight 357.00 g/mol [2]
Appearance Light orange to yellow to green powder or crystals[3]
Melting Point 125.0 to 129.0 °C[3]

Section 1: Chemical Stability Profile

While many supplier safety data sheets (SDS) state the compound is "stable under normal conditions," this provides limited practical guidance for researchers who require long-term purity.[8] A deeper understanding of its stability must be inferred from the reactivity of its constituent functional groups: the brominated aromatic rings and the nitro group.

Thermal Stability

The primary pathway for thermal degradation involves the cleavage of the molecule's weakest bonds at elevated temperatures. For this compound, decomposition is expected to yield hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[8][9] This decomposition profile is characteristic of halogenated nitroaromatic compounds.

Causality: High thermal energy can initiate homolytic cleavage of the C-N and C-Br bonds, leading to the formation of radical species that propagate decomposition. The process is generally initiated at temperatures well above its melting point, but gradual degradation can occur over extended periods even at moderately elevated temperatures (e.g., >40°C), especially if impurities are present to catalyze the process.[10]

Photolytic Stability

A significant, and often overlooked, risk to the integrity of this compound is its sensitivity to light, particularly in the ultraviolet (UV) spectrum.

  • Mechanism: The carbon-bromine (C-Br) bond in aromatic systems is susceptible to photolytic cleavage.[11] Upon absorption of sufficient light energy, this bond can break, forming an aryl radical and a bromine radical. These highly reactive species can then participate in a variety of secondary reactions, including dimerization, reaction with solvents, or abstraction of hydrogen atoms, leading to a complex mixture of impurities. This process of dehalogenation is a known degradation pathway for brominated aromatic compounds.[11][12]

Expert Insight: The presence of the nitro group, a strong chromophore, likely extends the molecule's light absorption into the visible spectrum, potentially increasing its photosensitivity compared to non-nitrated bromobiphenyls. Therefore, rigorous exclusion of light is critical.

Hydrolytic and Chemical Stability

This compound is generally stable against hydrolysis under neutral conditions. The C-Br and C-C bonds are not susceptible to cleavage by water at ambient temperatures.

However, its chemical reactivity with other reagents warrants careful consideration:

  • Strong Oxidizing Agents: Contact with strong oxidizers must be avoided.[8][13][14] The biphenyl core can be susceptible to oxidative degradation, which can be vigorous.

  • Strong Bases: While stable in neutral water, nitroaromatic compounds can react under strongly alkaline conditions.[15] This is typically not a concern for storage but is relevant for reaction quenching and workup procedures.

  • Reducing Agents: The nitro group is readily reduced to other functional groups, such as nitroso, hydroxylamino, or amino moieties.[16][17][18] This is a primary pathway for its synthetic utilization but represents a degradation pathway if unintentionally exposed to reducing agents (e.g., metal contaminants).

Below is a conceptual diagram illustrating the primary degradation influencers.

G Degradation Influencers for this compound cluster_factors Environmental Factors cluster_reagents Chemical Incompatibilities cluster_products Potential Degradation Products Compound This compound Gases NOx, HBr, COx Compound->Gases Debrominated Debrominated Species Compound->Debrominated Reduced Reduced Nitro Species (e.g., Amino) Compound->Reduced Heat Heat (>40°C) Heat->Compound Thermal Decomposition Light UV / Visible Light Light->Compound Photolytic Cleavage Moisture Moisture / Humidity Moisture->Compound Hydrolysis (minor) Oxidizers Strong Oxidizers Oxidizers->Compound Reductants Reducing Agents Reductants->Compound Bases Strong Bases Bases->Compound

Caption: Key factors leading to the degradation of the target compound.

Section 2: Recommended Storage and Handling Protocols

The following protocols are designed to maximize the shelf-life and preserve the purity of this compound.

Long-Term Storage

Proper storage is the most effective stability control measure. The core principles are to mitigate exposure to energy (heat, light) and incompatible chemical agents.

ParameterRecommendationRationale
Temperature Store in a cool environment (2-8°C recommended).Minimizes the rate of any potential slow thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents oxidative degradation and reactions with atmospheric moisture.
Light Store in an amber glass vial or a container opaque to light.Prevents photolytic decomposition of the C-Br bonds.[11]
Container Use a tightly sealed, clearly labeled container.[9][19]Prevents contamination and exposure to air and moisture.[20][21]
Location Store in a designated, well-ventilated cabinet away from strong oxidizing agents.[14][22][23]Ensures segregation from incompatible materials to prevent hazardous reactions.[14]
Handling Workflow

Safe and effective handling preserves both the compound's integrity and the researcher's safety. The compound is classified as a skin and eye irritant.[1][2]

G start Start: Retrieve from Storage prep_ppe 1. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->prep_ppe prep_workspace 2. Prepare Ventilated Workspace (Chemical Fume Hood) prep_ppe->prep_workspace equilibration 3. Allow Container to Equilibrate to Room Temperature prep_workspace->equilibration weighing 4. Weigh Required Amount (Minimize exposure to air/light) equilibration->weighing purge 5. Purge Headspace of Stock Bottle with Inert Gas (e.g., Argon) weighing->purge reseal 6. Tightly Reseal Stock Bottle and Wrap with Parafilm purge->reseal return_storage 7. Return to Proper Storage (Cool, Dark, Dry) reseal->return_storage end End: Proceed with Experiment return_storage->end

Caption: Recommended workflow for handling solid this compound.

Causality Behind Key Steps:

  • Step 3 (Equilibration): Allowing the cold container to warm to room temperature before opening is a critical, often missed step. Opening a cold vial immediately causes atmospheric moisture to condense on the cold solid, introducing water and compromising long-term stability.

  • Step 5 (Inert Gas Purge): Backfilling the container's headspace with an inert gas displaces atmospheric oxygen and moisture, protecting the remaining material from slow degradation.

Section 3: Experimental Protocol for Stability Assessment

To quantitatively assess the purity and detect degradation products, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred technique.

Protocol: HPLC Method for Purity and Stability Analysis

This reverse-phase HPLC method is designed to separate the parent compound from potential more polar (e.g., debrominated) or less polar (e.g., dimer) impurities.

HPLC ParameterSpecification
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile in Water
Gradient 50% B to 95% B over 20 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV Diode Array Detector (DAD) at 254 nm
Injection Volume 5 µL
Sample Preparation Prepare a 0.5 mg/mL stock solution in Acetonitrile. Dilute as necessary.

Self-Validating System:

  • Specificity: Run a sample of the pure compound (reference standard) and a placebo (diluent only) to establish the retention time of the main peak and confirm no interference from the solvent.

  • Forced Degradation: To prove the method is stability-indicating, subject samples of the compound to forced degradation (e.g., heat at 80°C for 24h; expose to UV light for 8h; treat with dilute acid/base/oxidizer).

  • Analysis: Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak and peak purity analysis (using DAD) confirms the parent peak is spectrally pure in all samples.

Conclusion

This compound is a robust chemical intermediate when appropriate precautions are taken. Its primary liabilities are sensitivity to high temperatures and UV/visible light. Degradation typically proceeds via thermal decomposition, yielding gaseous byproducts, or photolytic cleavage of the carbon-bromine bonds. By implementing a storage strategy based on cool, dark, and dry conditions under an inert atmosphere, and by following meticulous handling procedures, researchers can ensure the long-term purity and viability of this valuable synthetic precursor. Regular analytical assessment using a validated, stability-indicating HPLC method is the ultimate guarantee of quality for professionals in research and drug development.

References

An In-depth Technical Guide to 4,4'-Dibromo-2-nitro-1,1'-biphenyl: Sourcing, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dibromo-2-nitro-1,1'-biphenyl is a functionalized aromatic compound of significant interest in the fields of organic synthesis, materials science, and pharmaceutical development. Its unique molecular architecture, featuring two phenyl rings linked by a single bond with bromine atoms at the 4 and 4' positions and a nitro group at the 2 position, provides a versatile platform for constructing more complex molecular entities. The presence of these specific functional groups dictates its reactivity and makes it a valuable precursor for a range of specialized chemicals.

The biphenyl core provides a rigid and planarizable scaffold, a common feature in many functional materials and biologically active molecules. The bromine atoms serve as excellent leaving groups for cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The nitro group, a strong electron-withdrawing group, influences the electronic properties of the molecule and can be readily reduced to an amino group, opening up further avenues for derivatization. This guide provides a comprehensive overview of its commercial availability, synthesis, key applications, and protocols for its use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 439797-69-0[1][2]
Molecular Formula C₁₂H₇Br₂NO₂[1][2]
Molecular Weight 357.00 g/mol [2]
Appearance Light orange to yellow to green powder/crystal[1]
Melting Point 125.0 to 129.0 °C[1]
Boiling Point 406.6±30.0 °C (Predicted)[1]
Density 1.794±0.06 g/cm³ (Predicted)[1]
Structure The molecule has a twisted conformation. The dihedral angle between the two benzene rings is approximately 55.34°, and the angle between the nitro group and its attached benzene ring is about 26.8°.[3][4][5]

Commercial Availability

This compound is available from a variety of chemical suppliers, catering to different scales of research and development needs. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data (e.g., Certificate of Analysis).

SupplierPurityAvailable Quantities
TCI America >98.0% (GC)1g, 5g
AK Scientific Not specified1g
American Custom Chemicals Corporation 95.00%5mg
Crysdot 95+%5g
Henan Lihao Chem Plant Limited 99%Inquire
Hangzhou Sage Chemical Co., Ltd. InquireInquire
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. InquireInquire

This table is not exhaustive and represents a snapshot of available suppliers. Pricing and availability are subject to change.[1][2][6][7]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through cross-coupling reactions. While specific, detailed procedures for this exact molecule are proprietary or found within patent literature, a general and widely applicable method is the Suzuki coupling reaction. This involves the palladium-catalyzed reaction of a suitable arylboronic acid with an aryl halide.

A plausible synthetic route would involve the coupling of 4-bromophenylboronic acid with 1,4-dibromo-2-nitrobenzene. The choice of catalyst, ligand, base, and solvent system is critical for achieving a high yield and purity.

G A 4-Bromophenylboronic acid F This compound A->F B 1,4-Dibromo-2-nitrobenzene B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F

Caption: Generalized Suzuki coupling for the synthesis of this compound.

The reactivity of this molecule is dominated by its functional groups. The C-Br bonds are susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents at the 4 and 4' positions. The nitro group can be reduced to an amine, which can then undergo a wide range of transformations, such as diazotization or acylation. This dual reactivity makes it a highly versatile building block.

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules.

Precursor to Carbazole Derivatives

A significant application is in the synthesis of 2,7-disubstituted carbazole derivatives.[4] Carbazoles are a class of nitrogen-containing heterocyclic compounds that are widely studied for their applications in organic electronics (e.g., OLEDs), as well as for their interesting photophysical properties. The synthesis typically involves an intramolecular cyclization reaction, often a Cadogan-type reductive cyclization, where the nitro group is reduced, and the resulting amine displaces one of the bromine atoms to form the carbazole ring.

Intermediate in Organic Synthesis

Biphenyl derivatives are important intermediates in various industrial applications, including the production of heat transfer fluids, dye carriers for textiles, and as precursors to polychlorinated biphenyls (PCBs), although the latter use is now heavily restricted.[3][4] The specific substitution pattern of this compound makes it suitable for creating highly functionalized biphenyls that can serve as ligands for catalysis or as building blocks for novel polymers.

Potential in Drug Discovery

While direct applications of this compound in drug development are not widely reported, its derivatives have potential. The biphenyl scaffold is present in a number of approved drugs. The ability to functionalize the molecule at three distinct positions allows for the creation of diverse chemical libraries for screening against various biological targets. For example, bromophenol derivatives have been explored as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of diabetes.[8] The functional handles on this compound could be used to synthesize analogs of such compounds.

Experimental Protocols

Protocol 1: Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Hazard Identification:

  • Skin Irritation: Causes skin irritation (H315).[9][10]

  • Eye Irritation: Causes serious eye irritation (H319).[9][10]

  • General Handling: Wear protective gloves, clothing, eye, and face protection.[9][10] Wash hands thoroughly after handling.[9][10]

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedure cluster_storage Storage cluster_spill Spill & Disposal ppe1 Safety Goggles/Face Shield ppe2 Chemical-Resistant Gloves ppe1->ppe2 ppe3 Lab Coat ppe2->ppe3 h1 Work in a chemical fume hood ppe3->h1 h2 Avoid dust formation h1->h2 h3 Ensure eyewash stations are nearby h2->h3 h4 Wash hands after handling h3->h4 s1 Keep container tightly closed h4->s1 s2 Store in a dry, cool, well-ventilated place s1->s2 s3 Store away from incompatible materials s2->s3 sp1 Sweep up and shovel into suitable containers s3->sp1 sp2 Dispose of as hazardous waste sp1->sp2 end End sp2->end start Start start->ppe1

Caption: Workflow for the safe handling and storage of this compound.

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][11]

  • Store apart from foodstuff containers or incompatible materials.[7]

Disposal:

  • Dispose of the substance and its container in accordance with local, regional, and national regulations. This should be treated as hazardous waste.

Protocol 2: Representative Synthesis of a 2,7-Dibromocarbazole Derivative

The following is a representative procedure for the reductive cyclization of a dinitrobiphenyl to a carbazole. This illustrates the type of transformation for which this compound is a precursor, though the starting material in this example is the 2,2'-dinitro analog for which this reaction is well-documented.[12]

Objective: To synthesize 2,7-dibromo-9H-carbazole from 4,4'-Dibromo-2,2'-dinitrobiphenyl.

Materials:

  • 4,4'-Dibromo-2,2'-dinitrobiphenyl

  • Triethyl phosphite

  • Inert solvent (e.g., 1,2,4-trichlorobenzene)

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus with magnetic stirring and heating mantle

  • Crystallization dishes

  • Filtration apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere.

  • Charging the Flask: To the flask, add 4,4'-Dibromo-2,2'-dinitrobiphenyl (1 equivalent) and an excess of triethyl phosphite (e.g., 10 equivalents) as both the reducing agent and solvent, or use a high-boiling inert solvent.

  • Reaction: Heat the mixture to reflux (approximately 150-160 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms, collect it by vacuum filtration. If not, the solvent may need to be removed under reduced pressure.

    • Wash the crude product with a suitable solvent (e.g., ethanol or methanol) to remove any remaining triethyl phosphite and byproducts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or xylene) to yield the pure 2,7-dibromo-9H-carbazole.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its commercial availability and well-defined reactivity make it an important tool for chemists in both academic and industrial settings. The ability to selectively functionalize the molecule at multiple positions through established synthetic methodologies provides a robust platform for the development of novel materials and potential therapeutic agents. As with any reactive chemical, a thorough understanding of its properties and strict adherence to safety protocols are paramount for its successful and safe utilization in the laboratory.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Cross-Coupling of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for utilizing 4,4'-Dibromo-2-nitro-1,1'-biphenyl in Suzuki-Miyaura cross-coupling reactions. This document delves into the underlying chemical principles, offers detailed experimental protocols for both selective mono-arylation and exhaustive di-arylation, and provides insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and success in synthesizing novel biaryl and polyaryl compounds.

Introduction: Strategic Importance of this compound in Synthesis

The this compound scaffold is a valuable starting material in medicinal chemistry and materials science. The presence of two bromine atoms at distinct positions allows for sequential or double cross-coupling reactions, enabling the construction of complex, non-symmetrical, or symmetrical poly-aryl systems. The nitro group introduces significant electronic asymmetry and serves as a versatile synthetic handle for further transformations, such as reduction to an amine, which is a common moiety in pharmacologically active molecules.[1]

The Suzuki-Miyaura cross-coupling is the method of choice for the arylation of this substrate due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[2][3][4] This guide will address the specific challenges and opportunities presented by the electronic and steric nature of this compound.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura cross-coupling mechanism is paramount for troubleshooting and optimizing reactions. The catalytic cycle, which is centered around a palladium catalyst, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. The rate of this step is influenced by the electron density of the aryl halide; electron-withdrawing groups, such as the nitro group on the substrate, can facilitate this step.

  • Transmetalation: The organoboron reagent (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide. The choice of base is critical for the formation of the reactive boronate species.[2]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the desired biphenyl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex [Ar-Pd(II)-X]L_n oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OR)2 + Base) pd_complex->transmetalation pd_r_complex [Ar-Pd(II)-R]L_n transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selective Mono-Arylation Protocol

Achieving selective mono-arylation of a dihalogenated substrate requires careful control of reaction conditions to favor the reaction at one position while leaving the other unreacted. The electronic dissymmetry introduced by the ortho-nitro group in this compound makes the bromine atom at the 4-position (on the non-nitrated ring) generally more reactive towards oxidative addition. However, steric hindrance around the 4'-bromo position (on the nitrated ring) can also play a role. For selective mono-arylation, limiting the stoichiometry of the boronic acid is key.

Experimental Protocol: Selective Mono-Arylation

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped upon consumption of the starting material and before significant formation of the di-substituted product.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mono-arylated product.

Diagram: Selective Mono-Arylation Workflow

Mono_Arylation_Workflow start Start: Reagents in Schlenk Flask inert_atm Establish Inert Atmosphere (Ar/N2 Purge) start->inert_atm add_catalyst_solvent Add Catalyst and Degassed Solvent inert_atm->add_catalyst_solvent heating Heat to 80-100 °C with Stirring add_catalyst_solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring workup Aqueous Workup (EtOAc, H2O, Brine) monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Mono-arylated Product purification->product

Caption: A typical workflow for the selective mono-arylation of this compound.

Di-Arylation Protocol

For the synthesis of symmetrical or unsymmetrical di-arylated products, the stoichiometry of the boronic acid(s) is adjusted accordingly. For symmetrical products, an excess of a single boronic acid is used. For unsymmetrical products, a sequential approach is necessary, where the mono-arylated product is first isolated and then subjected to a second Suzuki coupling with a different boronic acid.

Experimental Protocol: Symmetrical Di-Arylation

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 4-5 equivalents)

  • Solvent (e.g., Toluene/water or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Follow steps 1-4 of the mono-arylation protocol, using the appropriate stoichiometry for the arylboronic acid (2.2 eq.) and base (4.0 eq.). A more robust catalyst such as Pd(dppf)Cl₂ may be beneficial for driving the reaction to completion.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material and mono-arylated intermediate are consumed.

  • Follow steps 7-10 of the mono-arylation protocol for workup and purification to isolate the di-arylated product.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield and selectivity of the Suzuki coupling. The following table provides a summary of common conditions and their rationale for substrates similar to this compound.

ParameterOptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos)Pd(PPh₃)₄ is a good starting point. For less reactive bromides or to drive the reaction to completion, more electron-rich and bulky phosphine ligands with Pd₂(dba)₃ or pre-catalysts like Pd(dppf)Cl₂ are recommended.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base is crucial for activating the boronic acid.[2] K₃PO₄ and Cs₂CO₃ are generally more effective for challenging couplings. KF can be used if base-sensitive functional groups are present.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OA mixture of an organic solvent and water is common, as water aids in dissolving the base. DMF can be used for higher temperatures but must be of high purity.
Temperature 80 - 120 °CHigher temperatures are often required for less reactive aryl bromides and to achieve di-arylation.

Troubleshooting and Expert Insights

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a more electron-rich ligand), or a stronger base like Cs₂CO₃. Ensure all reagents are pure and the solvent is adequately degassed to prevent catalyst deactivation.

  • Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using the correct stoichiometry and a highly active catalyst can minimize this.

  • Debromination: Reductive debromination of the starting material can be a side reaction. This is often promoted by impurities or catalyst degradation.

  • Challenges with Electron-Deficient Boronic Acids: Boronic acids bearing strong electron-withdrawing groups can be less reactive in the transmetalation step. In such cases, a stronger base and a more electron-rich palladium catalyst may be necessary.[7]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful strategy for the synthesis of functionalized biaryl and polyaryl compounds. By carefully selecting the reaction conditions, including the catalyst, base, solvent, and stoichiometry of the boronic acid, researchers can achieve either selective mono-arylation or exhaustive di-arylation with high yields. The protocols and insights provided in these application notes serve as a robust starting point for the development of novel molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of 3,8-Dibromodibenzo[c,f]diazepine via Reductive Cyclization of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The synthesis of dibenzo[c,f]diazepines represents a significant endeavor in heterocyclic chemistry, driven by the potential biological activities of this scaffold. This document provides a comprehensive guide for the reductive cyclization of 4,4'-Dibromo-2-nitro-1,1'-biphenyl to yield 3,8-dibromodibenzo[c,f]diazepine. While a direct, single-step reductive cyclization of 2-nitrobiphenyls to dibenzo[c,f]diazepines is not extensively documented, with many reductive pathways leading to carbazole derivatives through a Cadogan-type cyclization, this protocol outlines a robust, multi-step synthetic strategy. This pathway is designed based on well-established principles of nitroarene chemistry and analogous transformations reported in the literature.

The proposed synthetic route involves a sequential reduction and cyclization strategy, offering a logical and scientifically sound approach to the target molecule. This application note is intended for researchers and professionals in organic synthesis and drug development, providing not only a step-by-step protocol but also the underlying chemical principles and justifications for the experimental design.

Proposed Synthetic Pathway

The overall transformation is conceptualized as a three-stage process, beginning with the reductive dimerization of the starting nitro compound, followed by further reduction and a final intramolecular cyclization to construct the desired diazepine ring system.

Synthetic_Pathway start This compound intermediate1 2,2'-Bis(4-bromophenyl)azoxybenzene start->intermediate1 Step 1a: Partial Reduction intermediate2 2,2'-Bis(4-bromophenyl)azobenzene intermediate1->intermediate2 Step 1b: Further Reduction intermediate3 2,2'-Diamino-4,4'-dibromo-1,1'-biphenyl intermediate2->intermediate3 Step 2: Reduction to Amine product 3,8-Dibromodibenzo[c,f][1,2]diazepine intermediate3->product Step 3: Oxidative Cyclization

Caption: Proposed multi-step synthesis of 3,8-dibromodibenzo[c,f]diazepine.

Part 1: Reductive Dimerization of this compound

The initial step focuses on the selective reduction of the nitro groups to form an N-N bond between two molecules of the starting material. This can lead to either the azoxy or azo compound, depending on the reducing agent and reaction conditions.

Protocol 1: Synthesis of 2,2'-Bis(4-bromophenyl)azoxybenzene

This protocol utilizes sodium arsenite as a mild reducing agent, which is known to selectively reduce nitroarenes to azoxybenzenes.

Materials and Reagents

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
This compoundC₁₂H₇Br₂NO₂357.00118-120--
Sodium ArseniteNaAsO₂129.91---
Sodium HydroxideNaOH40.0031813882.13
EthanolC₂H₅OH46.07-114780.789
WaterH₂O18.0201001.00

Experimental Procedure

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 28.0 mmol).

  • Add ethanol (100 mL) to dissolve the starting material.

  • In a separate beaker, prepare a solution of sodium hydroxide (10.0 g, 250 mmol) in water (50 mL).

  • In another beaker, dissolve sodium arsenite (10.9 g, 84.0 mmol) in water (50 mL).

  • Add the sodium arsenite solution to the ethanolic solution of the nitro compound.

  • With vigorous stirring, add the sodium hydroxide solution dropwise to the reaction mixture over 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 4 hours. The color of the solution will change, indicating the progress of the reaction.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with copious amounts of water.

  • Recrystallize the crude product from ethanol to obtain pure 2,2'-Bis(4-bromophenyl)azoxybenzene.

Part 2: Reduction to 2,2'-Diamino-4,4'-dibromo-1,1'-biphenyl

This step involves the complete reduction of the azoxy/azo group to the corresponding diamine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 2: Catalytic Hydrogenation

Materials and Reagents

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
2,2'-Bis(4-bromophenyl)azoxybenzeneC₂₄H₁₄Br₄N₂O685.99---
Palladium on Carbon (10%)Pd/C----
EthanolC₂H₅OH46.07-114780.789
Hydrogen GasH₂2.02-259-253-

Experimental Procedure

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up a Dissolve Azoxy Compound in Ethanol b Add Pd/C Catalyst a->b c Place in Hydrogenation Apparatus b->c d Purge with Hydrogen c->d e Pressurize with Hydrogen (50 psi) d->e f Stir at Room Temperature e->f g Filter through Celite f->g h Concentrate Filtrate g->h i Recrystallize h->i

Caption: Workflow for the catalytic hydrogenation of the azoxy intermediate.

  • In a hydrogenation flask, dissolve the 2,2'-Bis(4-bromophenyl)azoxybenzene (5.0 g, 7.3 mmol) in ethanol (100 mL).

  • Carefully add 10% palladium on carbon (0.5 g, 10% w/w) to the solution.

  • Secure the flask to a Parr hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the flask with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the hydrogen uptake.

  • Once the hydrogen uptake ceases (typically after 6-8 hours), depressurize the apparatus.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude 2,2'-Diamino-4,4'-dibromo-1,1'-biphenyl can be purified by recrystallization from a suitable solvent system like ethanol/water.

Part 3: Oxidative Cyclization to 3,8-Dibromodibenzo[c,f]diazepine

The final step involves the formation of the seven-membered diazepine ring through an oxidative cyclization of the diamine. This can be achieved using various oxidizing agents.

Protocol 3: Oxidative Cyclization with Lead Tetraacetate

Lead tetraacetate is a powerful oxidizing agent capable of effecting the intramolecular N-N bond formation.

Materials and Reagents

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
2,2'-Diamino-4,4'-dibromo-1,1'-biphenylC₁₂H₁₀Br₂N₂342.03---
Lead TetraacetatePb(OAc)₄443.38175-2.228
DichloromethaneCH₂Cl₂84.93-97401.33

Experimental Procedure

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,2'-Diamino-4,4'-dibromo-1,1'-biphenyl (2.0 g, 5.85 mmol).

  • Add anhydrous dichloromethane (100 mL) and stir until the diamine is fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve lead tetraacetate (2.85 g, 6.43 mmol) in anhydrous dichloromethane (50 mL).

  • Add the lead tetraacetate solution dropwise to the cooled diamine solution over a period of 1 hour.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, 3,8-dibromodibenzo[c,f]diazepine.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

  • Melting Point: To assess the purity of the compounds.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or side product formation.Increase reaction time or temperature. Ensure the dropwise addition of NaOH is slow to control the reaction exotherm.
Incomplete hydrogenation in Step 2 Catalyst poisoning or insufficient hydrogen pressure.Use fresh catalyst. Ensure the system is properly sealed and pressurized.
Multiple products in Step 3 Over-oxidation or side reactions.Maintain a low reaction temperature during the addition of lead tetraacetate. Use freshly recrystallized lead tetraacetate.

Safety Precautions

  • Sodium Arsenite: Highly toxic and a known carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Lead Tetraacetate: Toxic and a strong oxidizing agent. Handle in a fume hood and avoid contact with skin and eyes.

  • Hydrogen Gas: Highly flammable. Perform hydrogenation in a designated area with appropriate safety measures.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

applications of 4,4'-Dibromo-2-nitro-1,1'-biphenyl in carbazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Substituted Carbazoles Utilizing 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Introduction: The Strategic Importance of the Carbazole Scaffold

The carbazole heterocycle is a privileged structural motif in modern science, underpinning advancements in both medicinal chemistry and materials science. Its rigid, planar, and electron-rich nature imparts favorable properties, leading to its incorporation into a wide array of functional molecules. In pharmacology, carbazole derivatives have demonstrated potent biological activities, including antitumor and antibiotic properties.[1] For instance, the DNA intercalator elliptinium acetate, used in breast cancer treatment, is based on a carbazole core.[1] In materials science, carbazoles are fundamental building blocks for Organic Light-Emitting Diodes (OLEDs) due to their exceptional thermal stability, high charge carrier mobility, and tunable electronic properties.[2]

The synthesis of specifically substituted carbazoles is therefore a critical endeavor for researchers. This compound has emerged as a crucial precursor, providing a direct and regiocontrolled pathway to 2,7-dibrominated carbazoles.[3][4] These molecules are not merely final products but versatile platforms, where the bromine atoms act as reactive handles for subsequent functionalization through cross-coupling chemistry.[2][5] This guide provides a detailed exploration of the primary synthetic route—the Cadogan reductive cyclization—offering both mechanistic insights and field-proven laboratory protocols for researchers, scientists, and drug development professionals.

Core Mechanism: The Cadogan Reductive Cyclization

The cornerstone of converting 2-nitrobiphenyls into carbazoles is the Cadogan reaction, a powerful deoxygenative cyclization.[5][6] This method offers significant advantages, including tolerance for various functional groups and precise regiochemical control over the final product.

Mechanistic Rationale

The reaction is typically mediated by a trivalent phosphorus compound, most commonly triphenylphosphine (PPh₃), which functions as a potent oxygen scavenger.[3][7] The process is initiated by the deoxygenation of the nitro group on the biphenyl substrate. While the exact sequence of events is a subject of detailed study, the generally accepted pathway involves the stepwise removal of oxygen atoms from the nitro group by the phosphine reagent. This process is thought to proceed through a nitroso intermediate, which is further deoxygenated to generate a highly reactive nitrene species.[8][9]

This transient nitrene intermediate then undergoes a rapid intramolecular electrophilic attack on the adjacent phenyl ring, forming the critical C-N bond that closes the five-membered pyrrole ring. This cyclization step yields the final, stable carbazole aromatic system. The driving force for the reaction is the formation of the thermodynamically stable triphenylphosphine oxide (PPh₃O) and the aromatic carbazole core.

Mechanistic Diagram

The following diagram illustrates the proposed mechanism for the Cadogan cyclization of this compound to 2,7-Dibromo-9H-carbazole.

Cadogan_Mechanism Mechanism of Cadogan Reductive Cyclization Start This compound PPh3_1 + PPh₃ Nitroso Nitroso Intermediate (Dibromo-2-nitrosobiphenyl) PPh3_1->Nitroso Deoxygenation OPPh3_1 - OPPh₃ PPh3_2 + PPh₃ Nitrene Nitrene Intermediate PPh3_2->Nitrene Deoxygenation OPPh3_2 - OPPh₃ Cyclization Intramolecular C-N Bond Formation (Cyclization) Nitrene->Cyclization Carbazole 2,7-Dibromo-9H-carbazole Cyclization->Carbazole

Caption: Proposed mechanism for the PPh₃-mediated synthesis of 2,7-dibromocarbazole.

Application Protocol: Synthesis of 2,7-Dibromo-9H-carbazole

This protocol details the practical application of the Cadogan cyclization for the synthesis of 2,7-Dibromo-9H-carbazole, a versatile intermediate for further chemical elaboration.

Rationale for Synthesis

The synthesis of 2,7-Dibromo-9H-carbazole is strategically valuable. The resulting bromine atoms at the C2 and C7 positions serve as highly effective synthetic handles. They readily participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), enabling the introduction of diverse functional groups.[2] This versatility allows for the precise engineering of molecular architectures for applications ranging from OLEDs to complex pharmacophores.[2][5]

Experimental Parameters

The following table summarizes the reagents and conditions for a typical laboratory-scale synthesis.

Reagent/ParameterMolecular Weight ( g/mol )AmountMoles (mmol)Molar Equiv.
This compound357.011.02 g2.861.0
Triphenylphosphine (PPh₃)262.291.87 g7.152.5
1,2-Dichlorobenzene (o-DCB)147.00~6 mL-Solvent
Reaction Condition Value
TemperatureReflux (~180 °C)
AtmosphereNitrogen (N₂)
Reaction TimeMonitored by TLC
Step-by-Step Protocol
  • Step 1: Reaction Setup

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.02 g, 2.86 mmol).

    • Add triphenylphosphine (1.87 g, 7.15 mmol, 2.5 equiv.).

    • Add 1,2-dichlorobenzene (o-DCB, approx. 2 mL per mmol of nitro compound, ~6 mL).

    • Flush the flask with dry nitrogen gas for 5-10 minutes to establish an inert atmosphere.

  • Step 2: Reaction Execution

    • With vigorous stirring, heat the reaction mixture to reflux using a heating mantle and sand bath. The temperature should be approximately 180 °C.

    • Maintain the reflux and monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting nitrobiphenyl material is completely consumed.

  • Step 3: Workup and Initial Purification

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the high-boiling solvent (o-DCB) under high vacuum.

    • To the resulting residue, add a non-polar solvent such as ligroin or hexanes (approx. 2.5 mL per mL of o-DCB used). Stir or sonicate the slurry. This step is crucial as it precipitates the majority of the triphenylphosphine oxide byproduct.

    • Filter the mixture to remove the precipitated triphenylphosphine oxide. Wash the solid with a small amount of cold ligroin.

    • Collect the filtrate and concentrate it under reduced pressure.

  • Step 4: Final Purification

    • Purify the crude product from the filtrate using column chromatography on silica gel to yield the pure 2,7-Dibromo-9H-carbazole.[3] The specific eluent system should be determined by TLC analysis.

Experimental Workflow Diagram

Workflow Experimental Workflow for 2,7-Dibromocarbazole Synthesis A 1. Combine Reactants (Dibromonitrobiphenyl, PPh₃) in o-DCB B 2. Flush with N₂ A->B C 3. Heat to Reflux (~180 °C) B->C D 4. Monitor by TLC C->D Reaction in progress D->C Incomplete E 5. Cool to RT D->E Complete F 6. Remove Solvent (High Vacuum) E->F G 7. Slurry with Ligroin & Filter F->G H 8. Concentrate Filtrate G->H I 9. Column Chromatography H->I J Pure 2,7-Dibromo-9H-carbazole I->J

References

The Strategic Utility of 4,4'-Dibromo-2-nitro-1,1'-biphenyl: A Versatile Precursor for Advanced Functionalized Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Scaffold and the Advantage of a Strategically Functionalized Precursor

Biphenyl derivatives are a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their utility stems from a rigid, planarizable backbone that can be strategically adorned with functional groups to modulate electronic properties, solubility, and biological activity.[3] The synthesis of these functionalized biphenyls often relies on the judicious choice of a starting material that allows for sequential and site-selective modifications. 4,4'-Dibromo-2-nitro-1,1'-biphenyl is an exemplary precursor, offering a unique combination of reactive sites that can be orthogonally addressed to construct complex molecular architectures.

This guide provides an in-depth exploration of this compound as a versatile building block. We will delve into its synthesis, reactivity, and application in key synthetic transformations, providing detailed protocols for researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular Architecture and Reactivity

The synthetic power of this compound lies in its distinct functional groups: two bromine atoms at the 4 and 4' positions and a nitro group at the 2-position. This arrangement imparts a unique reactivity profile that enables a range of selective transformations.

  • Regioselective Cross-Coupling: The bromine atom at the 4'-position is sterically more accessible and electronically distinct from the bromine at the 4-position, which is ortho to the electron-withdrawing nitro group. This inherent difference allows for regioselective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, to be performed preferentially at the 4'-position.[4][5] This sequential functionalization is a powerful strategy for building molecular complexity.

  • Cadogan-Type Cyclization: The 2-nitro group is a key functionality that can participate in reductive cyclization reactions, most notably the Cadogan reaction, to form a carbazole ring system.[6][7] This transformation provides a direct route to a class of heterocycles with significant applications in materials science and as pharmaceutical scaffolds.[8][9]

  • Further Functionalization: Following initial modifications, the remaining functional groups (the second bromine atom and the nitro group, or the newly formed carbazole) can be further manipulated, offering a multitude of pathways to diverse and highly functionalized biphenyl derivatives.

Below is a diagram illustrating the key reactive sites and potential transformation pathways of this compound.

G Reactivity of this compound A This compound B Regioselective Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) A->B at 4'-position C Cadogan Cyclization A->C Reductive Cyclization D Mono-functionalized Biphenyl B->D E 2,7-Dibromocarbazole C->E F Further Cross-Coupling D->F at 4-position H Functionalized Carbazole E->H Cross-Coupling G Di-functionalized Biphenyl F->G

Caption: Key transformation pathways for this compound.

Synthesis and Characterization of this compound

A common and effective method for the synthesis of this compound involves the nitration of 4,4'-dibromobiphenyl.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[10]

Reagent/ParameterQuantity/ValueNotes
4,4'-Dibromobiphenyl1.0 eq
Acetic Anhydride10 vol
Dichloromethane1.7 vol
Fuming Nitric Acid1 volCaution: Highly corrosive.
Acetic Acid1 vol
Sodium HydroxideAs neededFor neutralization.
TemperatureRoom Temperature
Reaction Time18 hoursMonitor by TLC.

Step-by-Step Procedure:

  • To a suspension of 4,4'-dibromobiphenyl in dichloromethane and acetic anhydride, add a mixture of fuming nitric acid and acetic acid portionwise at room temperature.

  • Stir the reaction mixture for 18 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing water and sodium hydroxide to neutralize the acid and precipitate the product.

  • Collect the yellow precipitate by filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from ethanol.

Characterization Data:
  • Appearance: Light orange to yellow crystalline solid.

  • Molecular Formula: C₁₂H₇Br₂NO₂

  • Molecular Weight: 357.00 g/mol

  • Melting Point: 125.0 to 129.0 °C

  • Mass Spectrometry (EI): The mass spectrum is expected to show a characteristic isotopic pattern for a dibrominated compound, with major peaks corresponding to the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio.[11]

Application in Regioselective Cross-Coupling Reactions

The differential reactivity of the two bromine atoms allows for selective functionalization at the 4'-position. The following are generalized protocols that can be optimized for specific substrates.

Protocol 2: Regioselective Suzuki-Miyaura Coupling

This protocol is based on general procedures for Suzuki-Miyaura couplings of aryl halides.[4][12][13]

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eq
Arylboronic Acid1.1 - 1.5 eq
Palladium Catalyst (e.g., Pd(PPh₃)₄)1-5 mol%
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0 eq
SolventToluene, Dioxane, or DMF/WaterDegas solvent prior to use.
Temperature80-110 °C
Reaction Time12-24 hoursMonitor by TLC or GC-MS.

Step-by-Step Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and heat the mixture to the desired temperature with stirring.

  • Monitor the reaction progress. Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Suzuki-Miyaura Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Progress (TLC/GC-MS) C->D E Aqueous Workup & Extraction D->E F Dry & Concentrate E->F G Column Chromatography F->G

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Regioselective Buchwald-Hartwig Amination

This protocol is based on general procedures for Buchwald-Hartwig amination.[14][15][16]

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eq
Amine1.2 - 2.0 eq
Palladium Pre-catalyst1-5 mol%e.g., Pd₂(dba)₃
Phosphine Ligand2-10 mol%e.g., XPhos, SPhos
Base1.5 - 2.5 eqe.g., NaOt-Bu, K₃PO₄
SolventToluene or DioxaneAnhydrous and degassed.
Temperature80-120 °C
Reaction Time12-24 hoursMonitor by TLC or GC-MS.

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, phosphine ligand, and base in a reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture with stirring.

  • After the reaction is complete, cool to room temperature, and quench with saturated aqueous ammonium chloride.

  • Extract the product, dry the organic phase, and concentrate.

  • Purify by column chromatography.

Protocol 4: Regioselective Sonogashira Coupling

This protocol is based on general procedures for Sonogashira coupling.[17][18][19]

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eq
Terminal Alkyne1.2 - 2.0 eq
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)1-5 mol%
Copper(I) Iodide (CuI)2-10 mol%Co-catalyst
Base2.0 - 4.0 eqe.g., Triethylamine, Diisopropylamine
SolventTHF or DMFAnhydrous and degassed.
TemperatureRoom Temperature to 60 °C
Reaction Time4-24 hoursMonitor by TLC or GC-MS.

Step-by-Step Procedure:

  • Dissolve this compound in the anhydrous, degassed solvent in a reaction vessel under an inert atmosphere.

  • Add the terminal alkyne, palladium catalyst, copper(I) iodide, and the amine base.

  • Stir the reaction at the appropriate temperature until completion.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium chloride, dry the organic layer, and concentrate.

  • Purify the product via column chromatography.

Application in the Synthesis of Heterocycles

Protocol 5: Cadogan Cyclization to 2,7-Dibromocarbazole

The Cadogan reaction is a powerful method for synthesizing carbazoles from 2-nitrobiphenyls.[6][20][21]

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eq
Triphenylphosphine (PPh₃)2.5 eqReductant and cyclizing agent.
Solvent1,2-Dichlorobenzene (o-DCB)High boiling point solvent.
TemperatureReflux (~180 °C)
Reaction Time3-6 hoursMonitor by TLC.

Step-by-Step Procedure:

  • Combine this compound and triphenylphosphine in 1,2-dichlorobenzene under an inert atmosphere.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction for the consumption of the starting material.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent under high vacuum.

  • The crude residue can be purified by column chromatography to separate the 2,7-dibromocarbazole from the triphenylphosphine oxide byproduct. An alternative purification involves slurrying the residue in a non-polar solvent to precipitate the oxide, followed by filtration and concentration of the filtrate.

G Cadogan Cyclization Mechanism cluster_0 Reductive Deoxygenation cluster_1 Intramolecular Cyclization A 2-Nitrobiphenyl B Nitrene Intermediate A->B + PPh3 - OPPh3 C Carbazole B->C C-H Insertion

Caption: Simplified mechanism of the Cadogan cyclization.

Synthesis of Phenanthridines

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be used in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide array of functionalized biphenyls and their heterocyclic derivatives. Its strategically placed functional groups allow for a range of selective transformations, including regioselective cross-coupling reactions and intramolecular cyclizations. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound in the development of novel molecules for applications in medicine, materials science, and beyond.

References

Application Note: A Validated Protocol for the Regioselective Dinitration of 4,4'-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

4,4'-Dibromo-1,1'-biphenyl is a key intermediate in the synthesis of advanced materials, including polymers, specialized dyes, and compounds for organic electronics. The introduction of nitro groups onto the biphenyl core via electrophilic nitration dramatically alters its electronic properties and provides functional handles for further chemical transformations. Specifically, the synthesis of 4,4'-Dibromo-2,2'-dinitrobiphenyl is a critical step in the production of valuable derivatives like 2,7-dibromo-9H-carbazole and 4,4'-dibromobiphenyl-2,2'-diamine, which are precursors for fused heterocyclic rings used in OLEDs and other semiconductor applications.[1][2]

This application note provides a comprehensive, field-tested protocol for the dinitration of 4,4'-dibromo-1,1'-biphenyl. Beyond a simple recitation of steps, this guide explains the underlying chemical principles, emphasizes critical safety protocols, and offers insights into process control to ensure a successful and reproducible outcome for researchers in organic synthesis and materials science.

Reaction Principle and Mechanism

The nitration of 4,4'-dibromo-1,1'-biphenyl is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The process relies on a potent nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, often referred to as "mixed acid".[3]

2.1. Generation of the Electrophile

The key to the reaction is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[4][5]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

2.2. Electrophilic Attack and Directing Effects

The bromine atoms on the biphenyl ring are deactivating yet ortho, para-directing substituents.[4] The first nitration event is directed to one of the positions ortho to a bromine atom (the 2-position). Once the first electron-withdrawing nitro group is added, that ring becomes strongly deactivated towards further substitution.[6][7] Consequently, the second nitration occurs on the other phenyl ring, again at the position ortho to the bromine atom (the 2'-position), leading to the desired 4,4'-dibromo-2,2'-dinitrobiphenyl. Controlling the reaction temperature is paramount to prevent over-nitration or the formation of undesired isomers.[4]

G cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_ion NO₂⁺ (Nitronium Ion) HNO3->NO2_ion + 2H₂SO₄ H2SO4 H₂SO₄ H3O H₃O⁺ + 2HSO₄⁻ Biphenyl 4,4'-Dibromo-1,1'-biphenyl NO2_ion->Biphenyl Sigma_Complex σ-complex (Arenium ion) (Resonance Stabilized) Biphenyl->Sigma_Complex + 2NO₂⁺ Product 4,4'-Dibromo-2,2'-dinitrobiphenyl Sigma_Complex->Product - 2H⁺ H_ion - 2H⁺

Caption: Reaction mechanism for the dinitration of 4,4'-dibromo-1,1'-biphenyl.

Paramount Safety Considerations

Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the highly exothermic nature of the process.[8][9] Strict adherence to safety protocols is non-negotiable.

  • Corrosivity and Toxicity: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns upon contact.[10][11] Their vapors are toxic and harmful if inhaled.[11] All manipulations must be performed inside a certified chemical fume hood.[10][12]

  • Exothermic Reaction: The reaction generates a significant amount of heat.[8] Uncontrolled temperature can lead to a thermal runaway, violent boiling, and potentially an explosion.[12] An ice bath must be readily available for immediate cooling.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves (e.g., butyl rubber or Viton), chemical splash goggles, a face shield, and a chemical-resistant lab coat.[10][12]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[12] Have appropriate spill containment materials (e.g., sodium bicarbonate or other acid neutralizers) on hand.[13]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware should be thoroughly dried before use.

4.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )QuantityNotes
4,4'-Dibromo-1,1'-biphenyl92-86-4312.0015.6 g (0.05 mol)Starting material
Concentrated Sulfuric Acid (~98%)7664-93-998.08100 mLDehydrating agent and catalyst
Concentrated Nitric Acid (~70%)7697-37-263.0125 mLNitrating agent
Deionized Water7732-18-518.02~1 LFor work-up
Saturated Sodium Bicarbonate Sol.144-55-884.01~200 mLFor neutralization
95% Ethanol64-17-546.07As neededRecrystallization solvent
Crushed IceN/AN/A~1 kgFor cooling and quenching

4.2. Equipment

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Condenser

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Beakers and Erlenmeyer flasks

4.3. Step-by-Step Procedure

Part A: Reaction Setup and Execution

  • Prepare the Reaction Vessel: Place 4,4'-dibromo-1,1'-biphenyl (15.6 g, 0.05 mol) into the 500 mL three-neck flask equipped with a magnetic stir bar.

  • Add Sulfuric Acid: In the fume hood, carefully add concentrated H₂SO₄ (100 mL) to the flask. Stir the mixture until the biphenyl is fully dissolved or a fine slurry is formed.

  • Cool the Mixture: Place the flask in a large ice-water bath and cool the mixture to 0–5 °C with continuous stirring. Ensure the thermometer bulb is submerged in the reaction mixture.

  • Prepare the Nitrating Mixture: In a separate beaker, carefully add concentrated HNO₃ (25 mL) to a small amount of concentrated H₂SO₄ (e.g., 25 mL from the main reaction charge, if pre-mixing). Caution: This mixing is exothermic and should be done slowly in an ice bath. Alternatively, add the nitric acid directly to the dropping funnel for slow addition.

  • Slow Addition of Nitric Acid: Add the nitric acid dropwise to the stirred biphenyl/sulfuric acid mixture over a period of 60–90 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. [4] Use the rate of addition to control the temperature.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0–10 °C for an additional hour.

  • Warm to Room Temperature: Remove the ice bath and let the reaction mixture slowly warm to room temperature. Continue stirring for another 2-3 hours to ensure the reaction goes to completion.

Part B: Work-up and Isolation

  • Quench the Reaction: Slowly and carefully pour the reaction mixture into a large beaker containing approximately 800 g of crushed ice and 200 mL of cold water with vigorous stirring.[14] This step is highly exothermic and will precipitate the crude product.

  • Isolate the Crude Product: Collect the pale yellow solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash with Water: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes the bulk of the residual acids.[14]

  • Neutralization Wash: Transfer the crude solid to a beaker and create a slurry with a saturated sodium bicarbonate solution (~200 mL). Stir for 15-20 minutes to neutralize any remaining traces of acid.[14]

  • Final Filtration: Collect the solid again by vacuum filtration, wash with a final portion of deionized water, and press the cake as dry as possible on the funnel.

Part C: Purification

  • Recrystallization: Transfer the crude, air-dried product to an appropriately sized Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[4] If the product has low solubility in ethanol, glacial acetic acid can also be used as a recrystallization solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

4.4. Expected Outcome

The expected product is 4,4'-dibromo-2,2'-dinitrobiphenyl.

  • Yield: Typically 75-85%.

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 148–150 °C.[1]

G Start Start: Prepare Reagents Setup Dissolve Biphenyl in H₂SO₄ in 3-neck flask Start->Setup Cooling Cool mixture to 0-5 °C in ice bath Setup->Cooling Addition Dropwise addition of HNO₃ (Keep T < 10 °C) Cooling->Addition Stirring Stir 1h at 0-10 °C, then 2-3h at RT Addition->Stirring Quench Pour mixture onto crushed ice/water Stirring->Quench Work-up Filter1 Vacuum filter crude solid Quench->Filter1 Wash_H2O Wash with cold H₂O until filtrate is neutral Filter1->Wash_H2O Wash_Bicarb Slurry wash with sat. NaHCO₃ Wash_H2O->Wash_Bicarb Filter2 Vacuum filter and wash with H₂O Wash_Bicarb->Filter2 Recrystallize Recrystallize from hot 95% Ethanol Filter2->Recrystallize Purification Filter3 Collect purified crystals by vacuum filtration Recrystallize->Filter3 Dry Dry product in vacuum oven Filter3->Dry End Final Product: 4,4'-Dibromo-2,2'-dinitrobiphenyl Dry->End

Caption: Experimental workflow for the synthesis of 4,4'-dibromo-2,2'-dinitrobiphenyl.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution
Low Yield Incomplete reaction; Loss of product during work-up or recrystallization.Ensure sufficient reaction time. Use minimal hot solvent for recrystallization and cool thoroughly to maximize crystal recovery.
Dark, Oily, or Tarry Product Reaction temperature was too high, leading to oxidation and side-product formation.Strictly maintain the reaction temperature below 10 °C during nitric acid addition. Ensure efficient stirring and cooling.
Product Fails to Precipitate Product is soluble in the acidic aqueous mixture (unlikely for this compound).This typically indicates a failed reaction. If some product is present, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or DCM.[14]
Melting Point is Low and Broad Impure product; presence of starting material or isomeric byproducts.Repeat the recrystallization step. Consider using a different solvent system or purification by column chromatography if necessary.

References

The Strategic Role of 4,4'-Dibromo-2-nitro-1,1'-biphenyl in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Precursor for High-Performance Carbazole Derivatives

In the landscape of organic light-emitting diode (OLED) technology, the design and synthesis of robust, high-performance materials are paramount for achieving superior efficiency, color purity, and operational stability. Among the vast array of organic moieties utilized, carbazole derivatives have garnered significant attention owing to their exceptional thermal stability, excellent charge transport characteristics, and versatile electronic properties.[1] This application note elucidates the critical role of 4,4'-Dibromo-2-nitro-1,1'-biphenyl as a strategic precursor in the synthesis of a key class of these materials: 2,7-disubstituted carbazole derivatives.[2] The presence of two bromine atoms at the 4 and 4' positions provides reactive handles for subsequent functionalization, while the ortho-nitro group is the linchpin for the construction of the carbazole core itself through an elegant and efficient cyclization reaction.

This guide provides an in-depth exploration of the synthetic pathways leveraging this compound, with a focus on the underlying chemical principles and detailed experimental protocols for the synthesis of carbazole-based building blocks essential for the creation of advanced OLED materials.

Core Synthetic Strategy: The Cadogan Cyclization

The transformation of this compound into a carbazole scaffold is primarily achieved through the Cadogan cyclization.[3] This powerful reaction involves the reductive cyclization of a 2-nitrobiphenyl derivative, typically mediated by a phosphite or phosphine reagent, to form the corresponding carbazole.[4] The reaction proceeds through the deoxygenation of the nitro group to a nitrene intermediate, which then undergoes an intramolecular electrophilic insertion into a C-H bond of the adjacent phenyl ring to form the five-membered nitrogen-containing ring of the carbazole.

The significance of this approach lies in its efficiency and tolerance to various functional groups, allowing for the direct synthesis of functionalized carbazoles.[5] In the case of this compound, the Cadogan cyclization yields 2,7-dibromo-9H-carbazole, a versatile intermediate for further elaboration.

Experimental Protocols

Protocol 1: Synthesis of 2,7-Dibromo-9H-carbazole via Cadogan Cyclization

This protocol outlines a general procedure for the synthesis of 2,7-dibromo-9H-carbazole from this compound using a modified Cadogan reaction with triethyl phosphite.[6]

Materials:

  • This compound

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Methanol

  • Deionized water

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Solvent and Reagent Addition: Under a continuous flow of inert gas (nitrogen or argon), add anhydrous toluene to dissolve the starting material. Subsequently, add an excess of triethyl phosphite (typically 5-10 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The excess triethyl phosphite and toluene are removed under reduced pressure using a rotary evaporator.

  • Purification: To the resulting residue, add a mixture of water and methanol (1:1 v/v) to precipitate the crude product. Filter the solid, wash with cold methanol, and dry under vacuum. The crude 2,7-dibromo-9H-carbazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/toluene) or by column chromatography on silica gel.

Reactant Molar Ratio Purpose
This compound1Precursor for the carbazole core
Triethyl phosphite5 - 10Reducing and cyclizing agent
Toluene-Anhydrous reaction solvent
Methanol/Water-Precipitation and washing of the product

From Intermediate to Functional Material: Post-Cyclization Functionalization

The synthesized 2,7-dibromo-9H-carbazole is a valuable building block for a wide range of OLED materials. The bromine atoms at the 2 and 7 positions are ideal handles for introducing various functional groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[1] These reactions allow for the precise tuning of the electronic and photophysical properties of the final carbazole derivative.

Application in Hole Transport Layer (HTL) Materials

Carbazole derivatives are widely employed as hole transport materials due to their high hole mobility and thermal stability. By reacting 2,7-dibromo-9H-carbazole with aromatic amines via Buchwald-Hartwig amination, triarylamine moieties can be appended to the carbazole core, leading to the formation of efficient HTL materials.[7]

Application in Emissive Layer (EML) Materials

The versatile 2,7-dibromo-9H-carbazole can also serve as a core for the synthesis of emissive materials, including fluorescent and thermally activated delayed fluorescence (TADF) emitters.[8][9] Suzuki coupling with various arylboronic acids can be used to extend the π-conjugation of the carbazole core, thereby tuning the emission color and quantum efficiency. The introduction of donor and acceptor groups at the 2 and 7 positions is a common strategy for designing TADF materials with small singlet-triplet energy gaps.[10]

Illustrative Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations starting from this compound.

G A This compound B 2,7-Dibromo-9H-carbazole A->B Cadogan Cyclization (e.g., P(OEt)3, heat) C Hole Transport Material (e.g., with triarylamine moieties) B->C Buchwald-Hartwig Amination (Pd catalyst, Ar2NH, base) D Emissive Material (e.g., with extended π-conjugation) B->D Suzuki Coupling (Pd catalyst, Ar-B(OR)2, base)

References

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of synthetic strategies for converting 4,4'-Dibromo-2-nitro-1,1'-biphenyl into a diverse array of high-value pharmaceutical intermediates. This versatile starting material, featuring two addressable bromine atoms and a strategically placed nitro group, serves as a linchpin for constructing complex molecular architectures. We will explore detailed protocols and the underlying chemical principles for key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) for scaffold elaboration, chemoselective reduction of the nitro group, and subsequent intramolecular cyclization to form carbazole frameworks. The causality behind experimental choices is elucidated to empower researchers in their synthetic design and execution.

The Strategic Value of this compound

This compound is a pre-functionalized scaffold of significant interest in medicinal chemistry. Its utility stems from three key structural features:

  • Two Differentiable Bromine Atoms: The bromine atoms at the 4 and 4' positions are ideal handles for modern cross-coupling reactions, allowing for the sequential or simultaneous introduction of new aryl, alkyl, or amino groups.[1]

  • The 2-Nitro Group: This powerful electron-withdrawing group serves multiple purposes. It can be readily reduced to a primary amine, a cornerstone of many bioactive molecules, or it can act as a precursor for intramolecular cyclization to form heterocyclic systems.[2] The twisted dihedral angle between the biphenyl rings, influenced by the ortho-nitro group, also presents unique conformational properties.[1][3]

  • The Biphenyl Core: The biphenyl moiety is a privileged structure in pharmacology, found in numerous approved drugs.[4][5] This starting material provides a direct entry point to this important chemical space.

This guide will detail the primary synthetic pathways emanating from this versatile starting block.

Pathway I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely adopted method for forming carbon-carbon bonds, particularly for constructing biaryl systems.[6][7] For this compound, this reaction allows for the extension of the molecular framework, a critical step in modulating the pharmacological profile of a potential drug candidate.[5]

Causality and Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[8][9] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

  • Transmetalation: A base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.[8]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation. Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for this transformation.[5][10]

Detailed Protocol: Synthesis of 4-Bromo-2-nitro-4'-(aryl)-1,1'-biphenyl

This protocol describes a general procedure for the mono-arylation of the starting material.

dot

Caption: Workflow for Suzuki-Miyaura mono-arylation.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Substituted Arylboronic Acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, inert gas line (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 15 minutes to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Under a positive pressure of inert gas, add the solvent mixture via cannula or syringe. Follow this with the addition of the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[6]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired mono-substituted product.

ParameterCondition/ReagentRationale
Catalyst Pd(PPh₃)₄Robust, commercially available Pd(0) source effective for a wide range of substrates.
Base K₂CO₃Mild inorganic base sufficient to form the active boronate species without hydrolyzing sensitive functional groups.[5]
Solvent Dioxane/Water (4:1)The aqueous phase is crucial for dissolving the inorganic base, while dioxane solubilizes the organic components.
Temperature 80-100 °CProvides the necessary thermal energy to drive the catalytic cycle at a reasonable rate.

Pathway II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[11][12][13] This reaction allows for the introduction of primary or secondary amines at the bromide positions, providing direct access to N-aryl intermediates.

Causality and Mechanistic Insight

Similar to the Suzuki coupling, this reaction involves a Pd(0)/Pd(II) catalytic cycle.[11] A key difference is the requirement for a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine, facilitating its coordination to the palladium center. The choice of phosphine ligand is paramount and dictates the efficiency and scope of the reaction. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often superior as they promote the reductive elimination step and stabilize the active catalytic species.[14]

Detailed Protocol: Synthesis of 4-Bromo-4'-(amino)-2-nitro-1,1'-biphenyl

dot

Caption: Workflow for Buchwald-Hartwig mono-amination.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equiv)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) (0.02-0.04 equiv)

  • Toluene or 1,4-Dioxane, anhydrous

  • Glovebox or Schlenk line equipment

Procedure:

  • Reaction Setup (Inert Atmosphere): Inside a glovebox or using a Schlenk line, add this compound, NaOt-Bu, Pd₂(dba)₃, and the XPhos ligand to an oven-dried reaction vessel.

  • Solvent and Reagent Addition: Add anhydrous toluene or dioxane, followed by the amine.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.[6]

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

ParameterCondition/ReagentRationale
Catalyst System Pd₂(dba)₃ / XPhosA highly active and versatile system for C-N coupling. XPhos is a bulky, electron-rich ligand that promotes efficient catalysis for a broad range of amines.[14]
Base NaOt-BuA strong, non-nucleophilic base required to deprotonate the amine for the catalytic cycle without competing as a nucleophile.
Solvent Toluene / DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Atmosphere Inert (N₂ or Ar)The Pd(0) catalyst and the phosphine ligand are sensitive to oxidation by air.

Pathway III: Transformations of the Nitro Group

The nitro group is a synthetic linchpin, primarily serving as a precursor to an amine or as a participant in cyclization reactions.

Chemoselective Reduction to an Amine

Converting the nitro group to an amine unlocks a wealth of subsequent chemical transformations. The primary challenge is to achieve this reduction without affecting the bromine atoms (hydrogenolysis), which may be needed for later coupling steps. While catalytic hydrogenation (e.g., H₂ over Pd/C) is a common method for nitro reduction, it carries a high risk of dehalogenation.[15][16] Therefore, metal-based reducing agents in acidic media are often the preferred choice for this substrate.

dot

Caption: Chemoselective reduction of the nitro group.

Detailed Protocol: Reduction using Tin(II) Chloride
  • Setup: In a round-bottom flask, dissolve the 4,4'-dibromo-2-nitrobiphenyl derivative (1.0 equiv) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction and carefully pour it into a beaker of ice. Basify the mixture to pH > 8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution to precipitate tin salts.

  • Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate. Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the 2-aminobiphenyl derivative.

Reductive Cyclization to Carbazoles (Cadogan Reaction)

A powerful transformation of 2-nitrobiphenyls is the Cadogan reaction, which provides direct access to the carbazole core structure. This reaction involves deoxygenation of the nitro group by a trivalent phosphorus reagent, such as triphenylphosphine (PPh₃) or triethyl phosphite, to generate a transient nitrene intermediate that rapidly undergoes intramolecular cyclization.[17][18][19] This is an excellent strategy for creating rigid, planar heterocyclic systems.

Detailed Protocol: PPh₃-Mediated Synthesis of a Dibromocarbazole
  • Setup: Combine the 4,4'-dibromo-2-nitrobiphenyl (1.0 equiv) and triphenylphosphine (2.5 equiv) in a high-boiling solvent such as 1,2-dichlorobenzene (o-DCB).[20]

  • Reaction: Under an inert atmosphere, heat the mixture to reflux (approx. 180 °C) with vigorous stirring. Higher boiling solvents generally give better yields.[17][18] Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture. The solvent can be removed under high vacuum.

  • Purification: The crude residue contains the carbazole product and triphenylphosphine oxide (Ph₃PO). The Ph₃PO can often be precipitated by slurrying the residue in a nonpolar solvent like hexanes or ligroin. After filtration, the carbazole product can be further purified by column chromatography.[20]

ParameterCondition/ReagentRationale
Reagent Triphenylphosphine (PPh₃)Acts as the deoxygenating agent to reduce the nitro group to the reactive nitrene intermediate.
Solvent 1,2-Dichlorobenzene (o-DCB)A high-boiling solvent is required to provide the thermal energy needed for the reaction to proceed efficiently.[17]
Stoichiometry Excess PPh₃ (2.5 eq)Ensures complete consumption of the starting material and drives the reaction to completion.

Overall Synthetic Strategy

The following diagram illustrates how the discussed pathways can be combined to generate a library of diverse pharmaceutical intermediates from a single starting material.

dot

Synthetic_Pathways Start This compound Suzuki_Mono 4-Bromo-2-nitro-4'-aryl- 1,1'-biphenyl Start->Suzuki_Mono Suzuki (1 eq ArB(OH)₂) Buchwald_Mono 4-Bromo-4'-amino-2-nitro- 1,1'-biphenyl Start->Buchwald_Mono Buchwald (1 eq R₂NH) Reduced_Start 4,4'-Dibromo-2-amino- 1,1'-biphenyl Start->Reduced_Start SnCl₂ / EtOH Carbazole_Start 2,7-Dibromocarbazole Start->Carbazole_Start Cadogan (PPh₃) Suzuki_Di 4,4'-Diaryl-2-nitro- 1,1'-biphenyl Suzuki_Mono->Suzuki_Di Suzuki (1 eq Ar'B(OH)₂) Mixed 4-Amino-4'-aryl-2-nitro- 1,1'-biphenyl Suzuki_Mono->Mixed Buchwald (1 eq R₂NH) Reduced_Suzuki 4-Bromo-4'-aryl-2-amino- 1,1'-biphenyl Suzuki_Mono->Reduced_Suzuki SnCl₂ / EtOH Carbazole_Suzuki 2-Bromo-7-arylcarbazole Suzuki_Mono->Carbazole_Suzuki Cadogan (PPh₃) Buchwald_Di 4,4'-Diamino-2-nitro- 1,1'-biphenyl Buchwald_Mono->Buchwald_Di Buchwald (1 eq R'₂NH) Buchwald_Mono->Mixed Suzuki (1 eq ArB(OH)₂) Reduced_Buchwald 4,4'-Diamino-2-amino- 1,1'-biphenyl Buchwald_Di->Reduced_Buchwald SnCl₂ / EtOH

Caption: Synthetic diversification from this compound.

Conclusion

This compound stands out as a supremely versatile and strategic starting material for the synthesis of complex pharmaceutical intermediates. By leveraging well-established and robust methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and transformations of the nitro group, chemists can rapidly access a wide range of molecular scaffolds. The protocols and insights provided herein serve as a practical guide for researchers in drug discovery, enabling the efficient and logical construction of novel chemical entities for the development of next-generation therapeutics.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Materials and Pharmaceuticals

4,4'-Dibromo-2-nitro-1,1'-biphenyl is a pivotal starting material in the synthesis of a variety of functional organic molecules. Its unique structure, featuring two distinct bromine atoms and an ortho-nitro group, offers a platform for sequential and regioselective functionalization. This guide provides an in-depth exploration of its applications in palladium-catalyzed cross-coupling reactions, with a primary focus on its role as a precursor to valuable carbazole derivatives and the potential for direct, selective C-C and C-N bond formation.

The presence of the nitro group not only influences the electronic properties of the biphenyl system but also introduces steric hindrance, which can be strategically exploited to control the reactivity of the two bromine atoms. This document will serve as a comprehensive resource for researchers in organic synthesis, materials science, and drug discovery, offering both established protocols and expert insights into the nuanced reactivity of this important building block.

Part 1: Synthesis of 2,7-Disubstituted Carbazoles: A Two-Step Approach

A primary and highly valuable application of this compound is its conversion to 2,7-dibromo-9H-carbazole. This transformation is typically achieved through a Cadogan reductive cyclization, which is then followed by a variety of palladium-catalyzed cross-coupling reactions on the resulting carbazole core.[1][2][3][4]

Step 1: Cadogan Reductive Cyclization to 2,7-Dibromo-9H-carbazole

The Cadogan reaction provides an efficient route to carbazoles from 2-nitrobiphenyls.[3] In this step, the nitro group is deoxygenated, leading to the formation of a nitrene intermediate which then undergoes intramolecular cyclization.

Protocol: Synthesis of 2,7-Dibromo-9H-carbazole

  • Reagents and Materials:

    • This compound

    • Triphenylphosphine (PPh₃)

    • 1,2-Dichlorobenzene (o-DCB)

    • Standard glassware for inert atmosphere reactions

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and triphenylphosphine (2.5 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,2-dichlorobenzene.

    • Heat the reaction mixture to reflux (approximately 180 °C) and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 2,7-Dibromo-9H-carbazole.

Diagram: Synthesis of 2,7-Dibromo-9H-carbazole

G start This compound product 2,7-Dibromo-9H-carbazole start->product PPh₃, o-DCB Reflux, 3-5h

Caption: Cadogan reductive cyclization workflow.

Step 2: Palladium-Catalyzed Functionalization of 2,7-Dibromo-9H-carbazole

The synthesized 2,7-dibromo-9H-carbazole is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the 2 and 7 positions. The Sonogashira coupling is a prominent example, used to introduce alkynyl groups.[5]

Protocol: Sonogashira Coupling of 2,7-Dibromo-9H-carbazole with 4-Ethynylpyridine [5]

  • Reagents and Materials:

    • 2,7-Dibromo-9H-carbazole

    • 4-Ethynylpyridine hydrochloride

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Toluene, anhydrous

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a three-necked round-bottom flask under an inert atmosphere, combine 2,7-Dibromo-9H-carbazole (1.0 eq), 4-ethynylpyridine hydrochloride (2.2 eq), copper(I) iodide (0.1 eq), and Pd(PPh₃)₂Cl₂ (0.1 eq).

    • Add freshly distilled and degassed triethylamine and dry toluene via cannula.

    • Heat the mixture to reflux and stir for 48 hours.

    • After cooling to 0 °C, the precipitate is filtered and purified by flash column chromatography on silica gel to yield 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole.

Table 1: Representative Palladium-Catalyzed Reactions of 2,7-Dibromo-9H-carbazole

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventProduct
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIAmine Base (e.g., TEA)Toluene, THF2,7-Dialkynyl-9H-carbazole
Suzuki Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water2,7-Diaryl-9H-carbazole
Buchwald-Hartwig AminePd₂(dba)₃ / XPhosNaOtBuToluene2,7-Diamino-9H-carbazole

Part 2: Direct Regioselective Functionalization of this compound

While the two-step route via carbazole formation is well-established, direct and regioselective functionalization of this compound offers a more atom-economical approach to novel substituted 2-nitrobiphenyl derivatives. The key to achieving selectivity lies in exploiting the steric and electronic differences between the two bromine atoms.

Causality Behind Selectivity:

  • Steric Hindrance: The bromine atom at the 4'-position is ortho to the bulky 2-nitrophenyl group, creating significant steric hindrance. The bromine at the 4-position is sterically more accessible.

  • Electronic Effects: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring it is attached to towards oxidative addition to the Pd(0) catalyst. This effect is more pronounced for the C-Br bond on the nitrated ring.

Therefore, palladium-catalyzed cross-coupling reactions are expected to occur preferentially at the less hindered and electronically more favorable 4-position.

Diagram: Regioselectivity in Palladium-Catalyzed Reactions

G cluster_0 This compound cluster_1 Reactivity a Br at C4 (Less Hindered) c Favored Site for Oxidative Addition a->c Pd(0)L_n b Br at C4' (More Hindered) d Disfavored Site for Oxidative Addition b->d Pd(0)L_n

Caption: Steric and electronic factors governing regioselectivity.

Proposed Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is designed to achieve mono-arylation at the 4-position of this compound.

  • Reagents and Materials:

    • This compound

    • Arylboronic acid (1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Potassium carbonate (K₂CO₃)

    • Toluene, Ethanol, and Water (as a solvent mixture)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the arylboronic acid (1.1 eq) in a mixture of toluene, ethanol, and water.

    • Add potassium carbonate (2.0 eq) to the mixture.

    • Purge the solution with the inert gas for 15-20 minutes.

    • Add Pd(PPh₃)₄ (0.03 eq) and heat the reaction to 80-90 °C.

    • Monitor the reaction by TLC. Upon consumption of the starting material, cool the reaction to room temperature.

    • Perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the 4-aryl-4'-bromo-2-nitro-1,1'-biphenyl.

Proposed Protocol: Regioselective Sonogashira Coupling

This protocol aims for the selective introduction of an alkynyl group at the 4-position.

  • Reagents and Materials:

    • This compound

    • Terminal alkyne (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Diisopropylethylamine (DIPEA)

    • Tetrahydrofuran (THF), anhydrous

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

    • Add anhydrous THF, followed by DIPEA (2.5 eq) and the terminal alkyne (1.2 eq).

    • Stir the reaction at room temperature or gentle heating (40-50 °C) and monitor by TLC.

    • After completion, perform an aqueous workup, extract with an organic solvent, dry, and concentrate.

    • Purify by column chromatography to obtain the 4-alkynyl-4'-bromo-2-nitro-1,1'-biphenyl.

Proposed Protocol: Regioselective Buchwald-Hartwig Amination

This protocol is designed for the selective C-N bond formation at the 4-position. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reaction with the less reactive aryl bromide.[6][7][8][9]

  • Reagents and Materials:

    • This compound

    • Amine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene, anhydrous

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).

    • Add this compound (1.0 eq) and the amine (1.2 eq).

    • Add anhydrous toluene and seal the tube.

    • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify by column chromatography to yield the 4-amino-4'-bromo-2-nitro-1,1'-biphenyl.

Table 2: Proposed Conditions for Regioselective Mono-functionalization

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventExpected Major Product
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O4-Aryl-4'-bromo-2-nitro-1,1'-biphenyl
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIDIPEATHF4-Alkynyl-4'-bromo-2-nitro-1,1'-biphenyl
Buchwald-Hartwig AminePd₂(dba)₃ / XPhosNaOtBuToluene4-Amino-4'-bromo-2-nitro-1,1'-biphenyl

Diagram: General Catalytic Cycle for Cross-Coupling

G Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)(Br)L_n Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdNu Ar-Pd(II)(Nu)L_n ArPdBr->ArPdNu Transmetalation/Coordination (Nucleophile) Product Ar-Nu ArPdNu->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: A generalized palladium-catalyzed cross-coupling cycle.

Conclusion

This compound is a highly versatile substrate for palladium-catalyzed reactions. While its primary application involves a two-step synthesis of functionalized carbazoles, the potential for direct, regioselective mono-functionalization opens up avenues for the synthesis of a wide array of novel 2-nitrobiphenyl derivatives. Understanding the interplay of steric and electronic effects is paramount to achieving the desired selectivity. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this valuable building block.

References

Application Notes & Protocols: Synthesis of Substituted Carbazoles via 2-Nitrobiphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbazole ring systems are privileged scaffolds in medicinal chemistry, materials science, and natural product synthesis. Their unique electronic properties, thermal stability, and biological activity make them critical components in pharmaceuticals, organic light-emitting diodes (OLEDs), and various functional materials.[1] The targeted synthesis of substituted carbazoles is, therefore, of paramount importance. One of the most robust and versatile strategies for constructing the carbazole core involves the reductive cyclization of 2-nitrobiphenyl precursors.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of substituted carbazoles using 2-nitrobiphenyls. We will delve into the mechanistic underpinnings of the key synthetic routes, offer field-proven experimental protocols, and present data to guide your synthetic efforts.

Synthetic Strategies: An Overview

The conversion of 2-nitrobiphenyls to carbazoles is primarily achieved through reductive cyclization, a process that involves the deoxygenation of the nitro group to a reactive nitrene intermediate, which then undergoes an intramolecular C-H insertion to form the pyrrole ring of the carbazole. The most prominent method for this transformation is the Cadogan-Sundberg reaction .[3]

The Cadogan-Sundberg Reaction: A Powerful Tool for Carbazole Synthesis

The Cadogan-Sundberg reaction is a widely employed method for the synthesis of indoles and, by extension, carbazoles from ortho-substituted nitroarenes.[3] In the context of carbazole synthesis, a 2-nitrobiphenyl is treated with a trivalent phosphorus reagent, such as a trialkyl phosphite or a triarylphosphine, to effect the reductive cyclization.[4]

The reaction is believed to proceed through the sequential deoxygenation of the nitro group to a nitroso intermediate, followed by further deoxygenation to a nitrene. This highly reactive nitrene intermediate then rapidly inserts into a proximate C-H bond on the adjacent phenyl ring to form the carbazole.

Key Advantages of the 2-Nitrobiphenyl Route:
  • Regiocontrol: The substitution pattern on the final carbazole product is directly determined by the substitution on the 2-nitrobiphenyl starting material, allowing for precise control over the placement of functional groups.[2]

  • Functional Group Tolerance: The Cadogan-Sundberg reaction is known for its tolerance of a wide range of functional groups, making it a versatile tool for the synthesis of complex carbazole derivatives.[5]

  • Substrate Scope: This method has a broad substrate scope, accommodating various electron-donating and electron-withdrawing groups on the biphenyl backbone.[2]

Visualizing the Reaction Pathway

To better understand the transformation, let's visualize the key steps in the Cadogan-Sundberg reaction.

Cadogan_Sundberg_Mechanism cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Key Intermediates cluster_product Product 2-Nitrobiphenyl 2-Nitrobiphenyl Nitrene Nitrene 2-Nitrobiphenyl->Nitrene Reductive Deoxygenation P(OR)3_or_PR3 P(OR)₃ or PR₃ Carbazole Carbazole Nitrene->Carbazole Intramolecular C-H Insertion

Caption: General workflow of the Cadogan-Sundberg reaction.

Experimental Protocols

Here, we provide detailed, step-by-step protocols for the synthesis of substituted carbazoles from 2-nitrobiphenyls, based on established and reliable methods.

Protocol 1: Triphenylphosphine-Mediated Reductive Cyclization

This protocol is a modification of the classical Cadogan reaction and offers a practical and convenient route to carbazoles.[2][5] It utilizes the more readily available and less hazardous triphenylphosphine as the reducing agent.

Materials:
  • Substituted 2-nitrobiphenyl

  • Triphenylphosphine (PPh₃)

  • High-boiling solvent (e.g., o-dichlorobenzene, 1,2,4-trichlorobenzene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate, dichloromethane)

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the substituted 2-nitrobiphenyl (1.0 eq) in the chosen high-boiling solvent.

  • Reagent Addition: Add triphenylphosphine (2.5 - 3.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting residue will contain the carbazole product and triphenylphosphine oxide as a byproduct.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The choice of eluent will depend on the polarity of the carbazole derivative. A gradient elution is often effective.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the substituted carbazole.

Protocol 2: Synthesis of 2-Nitrobiphenyls via Suzuki-Miyaura Coupling

The requisite 2-nitrobiphenyl starting materials can be conveniently synthesized using the Suzuki-Miyaura cross-coupling reaction.

Materials:
  • Substituted o-bromonitrobenzene or o-chloronitrobenzene

  • Substituted phenylboronic acid or its pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent system (e.g., toluene/water, dioxane/water)

Procedure:
  • Reaction Setup: To a degassed mixture of the solvent, add the substituted o-halonitrobenzene (1.0 eq), the substituted phenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-nitrobiphenyl by flash column chromatography or recrystallization.

Data Presentation: Solvent Effects and Reaction Yields

The choice of solvent can significantly impact the yield of the carbazole synthesis. Higher boiling point solvents generally lead to higher yields due to the temperature dependence of the reaction.[2][5][6]

2-Nitrobiphenyl SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
2-NitrobiphenylToluene1113925[2]
2-NitrobiphenylChlorobenzene1323950[2]
2-Nitrobiphenylo-Dichlorobenzene1802191[2]
4,4'-Di-tert-butyl-2-nitrobiphenylToluene1113933[2]
4,4'-Di-tert-butyl-2-nitrobiphenylChlorobenzene1323967[2]
4,4'-Di-tert-butyl-2-nitrobiphenylo-Dichlorobenzene1803995[2]
4-Methoxy-2-nitrobiphenylo-Dichlorobenzene180-91[7]
4-Cyano-2-nitrobiphenylo-Dichlorobenzene180-75[7]
4-Formyl-2-nitrobiphenylo-Dichlorobenzene180-78[7]

Mechanistic Considerations and Causality

The efficiency of the reductive cyclization is intrinsically linked to the generation of the nitrene intermediate. The use of trivalent phosphorus reagents is key, as they act as oxophiles, readily abstracting oxygen atoms from the nitro group. The stability of the resulting P=O bond in the phosphine oxide or phosphate byproduct provides a strong thermodynamic driving force for the reaction.

The temperature dependence observed in these reactions is a direct consequence of the activation energy required for the deoxygenation steps and the subsequent C-H insertion. Higher temperatures provide the necessary thermal energy to overcome these barriers, leading to faster reaction rates and higher conversions.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the phosphine reagent.

  • Byproduct Formation: While the triphenylphosphine-mediated reaction is generally clean, side reactions can occur.[5] Careful purification by column chromatography is crucial to isolate the desired carbazole.

  • Starting Material Synthesis: The purity of the 2-nitrobiphenyl starting material is critical. Ensure complete removal of any residual palladium catalyst from the Suzuki-Miyaura coupling step, as it may interfere with the subsequent cyclization.

Conclusion

The reductive cyclization of 2-nitrobiphenyls, particularly through the triphenylphosphine-mediated Cadogan-Sundberg reaction, represents a highly effective and versatile strategy for the synthesis of substituted carbazoles. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can efficiently access a wide array of carbazole derivatives for various applications in drug discovery and materials science. This application note provides a solid foundation and practical protocols to empower your synthetic endeavors in this important area of chemistry.

References

Preparation of 2,7-Disubstituted Carbazole Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive guide details the strategic preparation of 2,7-disubstituted carbazole derivatives, a class of compounds holding significant importance in the fields of organic electronics and medicinal chemistry. We will delve into the primary synthetic methodologies, providing not only step-by-step protocols but also the critical scientific reasoning behind the choice of reagents and reaction conditions. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-proven insights to empower the synthesis of these valuable molecular scaffolds.

Introduction: The Significance of the 2,7-Disubstituted Carbazole Scaffold

The carbazole core, a tricyclic aromatic heterocycle, is a privileged structure in materials science and pharmacology.[1][2][3] Its rigid, planar structure and electron-rich nature impart desirable photophysical and electronic properties. Specifically, the 2,7-disubstitution pattern offers a linear extension of the π-conjugated system, which is highly advantageous for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors.[4][5][6] The ability to introduce a wide variety of functional groups at these positions allows for the fine-tuning of electronic properties, such as the HOMO/LUMO energy levels, charge transport characteristics, and emission wavelengths.[2][7]

In medicinal chemistry, the 2,7-disubstituted carbazole framework is a key pharmacophore in a range of biologically active molecules, exhibiting antitumor, antimicrobial, and neuroprotective properties.[3][8][9] The strategic functionalization at the 2 and 7 positions is crucial for modulating biological activity and optimizing pharmacokinetic profiles.

This guide will focus on the most robust and versatile synthetic routes to access this important class of molecules, with a primary emphasis on palladium-catalyzed cross-coupling reactions.

Strategic Overview of Synthetic Approaches

The synthesis of 2,7-disubstituted carbazoles can be broadly categorized into two main strategies: de novo construction of the carbazole ring system with pre-installed substituents, and post-functionalization of a pre-existing carbazole core. While de novo methods like the Borsche-Drechsel[8][10][11][12][13] and Graebe-Ullmann syntheses[14][15][16][17] are classic approaches, the post-functionalization of readily available 2,7-dihalocarbazoles via modern cross-coupling reactions offers greater flexibility and substrate scope.

G cluster_0 Synthetic Strategies cluster_2 Target Molecule DeNovo De Novo Synthesis Borsche_Drechsel Borsche-Drechsel Cyclization DeNovo->Borsche_Drechsel Graebe_Ullmann Graebe-Ullmann Synthesis DeNovo->Graebe_Ullmann PostFunc Post-Functionalization Suzuki Suzuki-Miyaura Coupling PostFunc->Suzuki Buchwald_Hartwig Buchwald-Hartwig Amination PostFunc->Buchwald_Hartwig Target 2,7-Disubstituted Carbazole Borsche_Drechsel->Target Graebe_Ullmann->Target Suzuki->Target Buchwald_Hartwig->Target G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ PdII_Aryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim Ar-Ar' RedElim->Pd0

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,4'-Dibromo-2-nitro-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the highest purity of your product.

I. Troubleshooting Guide: Addressing Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: The isolated product is a yellow oil or a low-melting solid, not the expected crystalline solid.

Possible Cause: This often indicates the presence of residual solvents or low molecular weight impurities. The synthesis of biphenyl derivatives can sometimes result in byproducts that interfere with crystallization.[1]

Solution:

  • Solvent Removal: Ensure that all reaction and extraction solvents have been thoroughly removed under reduced pressure. It may be beneficial to co-evaporate the crude product with a solvent in which the desired product is soluble but the impurities are less so, such as hexane, to azeotropically remove residual high-boiling solvents.

  • Recrystallization: This is often the most effective method for obtaining a pure, crystalline product. A researcher reported successful recrystallization from ethanol.[2] The general procedure involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly.

    • Expert Tip: A mixed solvent system can be highly effective. For instance, dissolving the crude product in a good solvent like dichloromethane or ethyl acetate at room temperature, followed by the slow addition of a poor solvent like hexane or methanol until turbidity is observed, and then allowing the solution to stand, can induce crystallization.

Issue 2: The purity of the product, as determined by GC or HPLC, is below the desired specification (e.g., <98.0%).[3]

Possible Cause: Incomplete reaction or the formation of closely related impurities, such as isomers or mono-brominated species, can lead to a product with lower than expected purity.

Solution:

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities.[3] For this compound, a silica gel column is typically used.

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the standard choice.

    • Mobile Phase (Eluent): A non-polar solvent system is generally effective. Start with a low polarity eluent, such as pure hexane, and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A common starting point is a hexane:ethyl acetate gradient, beginning with 100% hexane and gradually increasing the ethyl acetate concentration. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

    Table 1: Example Gradient for Column Chromatography

    Fraction #Hexane (%)Ethyl Acetate (%)Expected Eluted Compounds
    1-51000Non-polar impurities
    6-15982This compound
    16-20955More polar impurities
  • Preparative HPLC: For achieving very high purity, preparative high-performance liquid chromatography (HPLC) can be employed. Reversed-phase columns, such as C18 or biphenyl phases, are often suitable.[4][5] Biphenyl phases can offer unique selectivity for aromatic compounds due to π-π interactions.[4][5]

Issue 3: The recrystallized product has a poor yield.

Possible Cause: The chosen recrystallization solvent may have too high of a solubility for the product, even at low temperatures. Alternatively, the rate of cooling may be too rapid, leading to the formation of fine crystals that are difficult to collect.

Solution:

  • Solvent Screening: Experiment with different solvents or solvent mixtures. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Avoid disturbing the solution during the initial cooling phase to encourage the growth of larger crystals.

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.

Issue 4: The final product is colored, even after purification.

Possible Cause: The presence of colored impurities, often highly conjugated or oxidized species, can be difficult to remove. The target compound itself is described as a slightly pale yellow solid.[6]

Solution:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

    • Caution: Use activated carbon sparingly, as it can also adsorb the desired product, leading to a decrease in yield.

  • Thorough Washing: After filtration of the purified crystals, wash them with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions about the purification of this compound.

Q1: What is the most common and effective method for purifying crude this compound on a laboratory scale?

A1: For typical laboratory-scale purification (grams to tens of grams), a combination of recrystallization and column chromatography is highly effective. Recrystallization is an excellent first step to remove the bulk of impurities and obtain a crystalline product.[2] If the purity is still not satisfactory, column chromatography over silica gel can be used to separate the desired product from closely related impurities.[3]

Q2: What are the expected physical properties of pure this compound?

A2: Pure this compound is a solid at room temperature.[6] It has a molecular weight of 357.00 g/mol and the molecular formula C12H7Br2NO2.[6][7] One source lists the color as slightly pale yellow and the melting point as 127°C.[6]

Q3: Are there any specific safety precautions I should take when handling and purifying this compound?

A3: Yes, it is crucial to handle this compound with appropriate safety measures. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. For firefighting, the use of dry chemical, carbon dioxide, or alcohol-resistant foam is recommended.[8]

Q4: How can I monitor the progress of my column chromatography purification?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the separation. Spot the collected fractions on a TLC plate alongside a sample of the crude material and a pure standard (if available). Develop the plate in the same solvent system used for the column. The spots corresponding to the desired product should be well-separated from any impurities.

Decision-Making Workflow for Purification

The following diagram illustrates a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.

Purification_Workflow start Crude this compound assess_purity Initial Purity Assessment (TLC, GC/HPLC, NMR) start->assess_purity is_oily Is the product an oil or low-melting solid? assess_purity->is_oily high_purity Purity > 95%? is_oily->high_purity No solvent_removal Thorough Solvent Removal is_oily->solvent_removal Yes recrystallization Recrystallization high_purity->recrystallization Yes column_chromatography Column Chromatography high_purity->column_chromatography No final_product Pure Crystalline Product recrystallization->final_product column_chromatography->recrystallization Followed by solvent_removal->recrystallization

Caption: Purification method selection workflow.

References

Technical Support Center: A Guide to Optimizing the Synthesis of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep, mechanistic understanding to empower you to troubleshoot and significantly improve the yield of your 4,4'-Dibromo-2-nitro-1,1'-biphenyl synthesis. This guide is structured to address the most common challenges encountered in the lab, moving from high-level strategy to specific, actionable solutions.

Section 1: Foundational Concepts - Selecting the Optimal Synthetic Pathway

The synthesis of an unsymmetrical biaryl like this compound requires a carefully chosen cross-coupling strategy. While several methods exist for forming C-C bonds, the two most relevant for this class of compounds are the Ullmann and Suzuki-Miyaura reactions.

  • The Ullmann Coupling: A classic method involving copper-mediated coupling of aryl halides.[1][2] While effective for symmetrical biaryls (e.g., coupling two molecules of the same aryl halide), its application to unsymmetrical syntheses is often plagued by the formation of three possible products (A-A, B-B, and the desired A-B), leading to difficult purifications and reduced yields.[1][3] Traditional Ullmann conditions are also notoriously harsh, often requiring high temperatures.[2][4]

  • The Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organic halide is the modern cornerstone for biaryl synthesis.[5][6] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of various functional groups, and high regio- and stereoselectivity, making it the superior choice for constructing unsymmetrical molecules like our target.[3]

Therefore, this guide will focus exclusively on optimizing the Suzuki-Miyaura coupling for the synthesis of this compound.

General Synthetic Workflow

The synthesis can be approached from two equivalent routes, the choice of which may depend on the commercial availability and stability of the starting materials.

Synthetic_Workflow cluster_0 Route A cluster_1 Route B A1 4-Bromo-2-nitrophenylboronic Acid A_plus + A1->A_plus A2 1,4-Dibromobenzene A2->A_plus Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A_plus->Reaction B1 4-Bromophenylboronic Acid B_plus + B1->B_plus B2 1,4-Dibromo-2-nitrobenzene B2->B_plus B_plus->Reaction Product This compound Reaction->Product

Caption: Alternative Suzuki-Miyaura coupling routes.

Section 2: Troubleshooting Guide - From Low Yields to High Purity

This section is formatted as a series of questions that directly address common experimental failures. Each answer provides a causal explanation and a clear path to resolution.

Q1: My reaction yield is consistently low (<50%), and my starting materials are being consumed. What are the most critical initial checks?

A1: Low yields in Suzuki couplings, where starting material is consumed, typically point to competitive, non-productive side reactions or catalyst deactivation. The primary culprits are:

  • Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[7] Electron-deficient boronic acids are particularly susceptible.[7]

  • Catalyst Inactivation: The active Pd(0) catalyst is sensitive to oxygen.[7] Insufficient degassing of your solvent and reaction vessel can lead to oxidation to inactive Pd(II) species. Similarly, phosphine ligands are prone to oxidation.[7][8]

  • Homocoupling: The formation of symmetrical biaryls (e.g., 4,4'-dibromobiphenyl from your aryl halide) can occur, especially in the presence of oxygen or if the transmetalation step is slow.[9]

Actionable Plan:

  • Verify Reagent Quality: Use fresh, high-purity boronic acid. If protodeboronation is suspected, consider converting the boronic acid to a more stable pinacol or MIDA boronate ester, which slowly releases the active species during the reaction.[7]

  • Ensure an Inert Atmosphere: Your solvent must be rigorously degassed. The most effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[7] The reaction flask should be evacuated and backfilled with inert gas three times before adding reagents.[7]

  • Check Catalyst and Ligand Integrity: Use fresh catalyst and ligands stored under an inert atmosphere. Phosphine ligands, in particular, should be handled quickly in the air.

Q2: My TLC shows multiple spots, including what I suspect is a homocoupled product. How can I suppress this side reaction?

A2: Homocoupling arises from two main pathways: the coupling of two boronic acid molecules or two aryl halide molecules. Boronic acid homocoupling is often promoted by Pd(II) species and oxygen.[9]

Causality & Mitigation:

  • Cause: The presence of O₂ can facilitate the homocoupling pathway.[9]

  • Solution: As mentioned above, meticulous degassing is non-negotiable. Ensure your entire setup is free from atmospheric oxygen.

  • Cause: A slow transmetalation step (the transfer of the aryl group from boron to palladium) can give the oxidative addition product more time to undergo side reactions.

  • Solution: The choice of base is critical for activating the boronic acid for transmetalation.[6] For substrates like yours, stronger, moderately soluble bases like K₃PO₄ or K₂CO₃ are often more effective than weaker bases like NaHCO₃.[10][11] Ensure the base is finely powdered and of high purity.

  • Cause: An inappropriate ligand-to-palladium ratio can lead to unstable catalytic species.

  • Solution: Maintain a proper ligand-to-palladium ratio, typically between 1:1 and 4:1, to ensure the catalyst remains stabilized throughout the reaction.[7]

Q3: The reaction seems to stall, with significant starting material remaining even after extended reaction times. What parameters should I adjust?

A3: A stalled reaction points to either catalyst death or suboptimal reaction kinetics. Given the electron-withdrawing nitro group and the two bromine atoms, your substrates are electronically deactivated or sterically hindered, which can slow down the oxidative addition or reductive elimination steps.

Optimization Strategy:

  • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective enough. For challenging couplings involving deactivated or hindered substrates, specialized ligands are required.[8] Consider using more electron-rich and bulky Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote the crucial oxidative addition step.[9]

  • Solvent System: The solvent must fully solubilize the reagents while stabilizing the catalytic species.[7] Common systems like 1,4-dioxane/water or THF/water are good starting points.[7][10] If solubility is an issue, consider polar aprotic solvents like DMF or DMAc, but be aware they can be harder to remove during workup.

  • Temperature: While typical Suzuki reactions run at 80-100 °C, a stalled reaction may benefit from a modest increase in temperature to 110-120 °C to overcome the activation energy barrier.[10] However, be cautious, as higher temperatures can also accelerate catalyst decomposition and side reactions.[7] Monitor by TLC to find the optimal balance.

Section 3: Frequently Asked Questions (FAQs)

  • What is the ideal catalyst loading? For screening, a catalyst loading of 1-5 mol% is typical. For optimized and scaled-up reactions, this can often be lowered to 0.1-1 mol% to reduce costs, provided the reaction is efficient.

  • Which aryl halide is more reactive, Bromide or Iodide? The general reactivity trend for the aryl halide coupling partner is I > Br > OTf >> Cl.[7] If you are using an aryl bromide and facing reactivity issues, switching to the corresponding aryl iodide, if available, will significantly accelerate the oxidative addition step.

  • How should I purify the final product? The crude product is typically purified by column chromatography on silica gel. Given the polarity of the nitro group, a solvent system such as a hexane/ethyl acetate gradient is a good starting point. Recrystallization from a suitable solvent like ethanol can be used for final purification if a solid is obtained.[12]

  • Can I use an aryl chloride instead of a bromide? Couplings with aryl chlorides are significantly more challenging and require highly active, specialized catalyst systems, often employing bulky, electron-rich phosphine ligands.[7][9] While possible, it is not recommended unless you are experienced with these advanced catalytic systems.

Section 4: Optimized Experimental Protocol

This protocol is a robust starting point, incorporating best practices discussed above.

Synthesis of this compound via Suzuki-Miyaura Coupling

Reagents & Equipment:

  • 4-Bromophenylboronic acid (1.1 eq)

  • 1,4-Dibromo-2-nitrobenzene (1.0 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (3.0 eq)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 1,4-dibromo-2-nitrobenzene (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and K₂CO₃ (3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely oxygen-free environment.[7]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of aryl halide).

  • Catalyst Addition: With continued stirring, add the Pd(PPh₃)₄ catalyst (2 mol%) to the suspension. The mixture may change color.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete (starting material consumed), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Section 5: Data Summary - Parameter Impact on Yield

ParameterSuboptimal ChoiceOptimized ChoiceRationale for Improvement
Catalyst/Ligand Pd(OAc)₂ / PPh₃Pd(PPh₃)₄ or PdCl₂(dppf) / Buchwald LigandMore active and stable catalysts/ligands are needed for challenging substrates to promote efficient oxidative addition and reductive elimination.[8][9]
Base NaHCO₃ (weak, poorly soluble)K₂CO₃ or K₃PO₄ (stronger, soluble)A sufficiently strong and soluble base is required to activate the boronic acid for efficient transmetalation.[6][7]
Atmosphere Air / Incomplete PurgeRigorously Degassed (3x Vac/N₂ cycles)Oxygen deactivates the Pd(0) catalyst and promotes homocoupling side reactions.[7][9]
Boron Reagent Boronic Acid (potentially unstable)Pinacol Boronate EsterEsters are more stable and less prone to protodeboronation, releasing the active boronic acid slowly in situ.[7]
Temperature < 80 °C (stalled reaction)90 - 110 °C (monitored)Increased temperature can overcome kinetic barriers but must be balanced against the risk of catalyst degradation.[10]

Section 6: Visualizing the Mechanism - The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. Each step has specific requirements that, if not met, can stall the reaction or lead to side products.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition TM_Complex Ar¹-Pd(II)L₂(Ar²) OA_Complex->TM_Complex Transmetalation RE_Complex Product Complex TM_Complex->RE_Complex Reductive Elimination Product Ar¹-Ar² (Biaryl Product) TM_Complex->Product RE_Complex->Pd0 Ar1X Ar¹-X (Aryl Halide) Ar1X->Pd0 Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) Ar2B->OA_Complex Base Base (e.g., K₂CO₃) Base->Ar2B Activation Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

common side reactions in the synthesis of nitrobiphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nitrobiphenyl Synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of nitrobiphenyls. Nitrobiphenyls are crucial intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials. However, their synthesis is often plagued by side reactions that can significantly impact yield, purity, and scalability.

This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common issues and offer validated protocols to overcome them.

Section 1: Palladium-Catalyzed Cross-Coupling Routes (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura coupling is the most prevalent method for constructing the biphenyl scaffold due to its functional group tolerance and generally high yields.[1][2][3] The reaction typically involves coupling a nitro-substituted aryl halide with a phenylboronic acid (or vice versa) using a palladium catalyst. However, the electronic properties of the nitro group and the inherent complexities of the catalytic cycle can lead to several competing side reactions.

Core Suzuki-Miyaura Catalytic Cycle

Before troubleshooting, it is essential to understand the desired reaction pathway.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdAr Ar-Pd(II)-Ar'(L₂) (Transmetalation Intermediate) ArPdX->ArPdAr Transmetalation (+ Ar'-B(OH)₂ + Base) ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' (Nitrobiphenyl Product) ArPdAr->Product ArX Ar-X (Nitroaryl Halide) ArBOH Ar'-B(OH)₂ (Phenylboronic Acid)

Caption: The desired catalytic cycle for Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs): Troubleshooting Suzuki Coupling

The following Q&A section addresses the most common side reactions encountered when synthesizing nitrobiphenyls via Suzuki coupling.

Q: My reaction stalls, and I'm isolating the arene corresponding to my boronic acid starting material (e.g., nitrobenzene from nitrophenylboronic acid). What is happening?

A: You are observing protodeboronation (also called protodeborylation), arguably the most common and frustrating side reaction in Suzuki couplings.[4] It is a process where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming your starting material and preventing product formation.[5]

Q: What are the primary causes of protodeboronation?

A: Protodeboronation is highly sensitive to the substrate and reaction conditions. Key factors include:

  • Substrate Structure: Electron-deficient arylboronic acids, such as nitrophenylboronic acids, are highly susceptible to this side reaction.[4][6] The electron-withdrawing nitro group destabilizes the C-B bond.

  • Reaction Conditions: High temperatures, extended reaction times, and the presence of excess water can accelerate the process.[4]

  • pH and Choice of Base: Both acid- and base-catalyzed mechanisms exist.[5] While a base is essential for the transmetalation step, strong bases can significantly increase the rate of protodeboronation.[4][7]

  • Catalyst System: The choice of palladium catalyst and phosphine ligand can influence the rate of competing reactions. Bulky phosphine ligands, while often effective for the coupling itself, have been shown to sometimes promote palladium-catalyzed protodeboronation.[4][8]

Q: How can I prevent or minimize protodeboronation?

A: A multi-faceted approach is required. Consider the following optimization strategies:

ParameterRecommendationRationale
Boronic Acid Reagent Use boronic esters (e.g., pinacol or MIDA esters) instead of boronic acids.[5]Boronic esters exhibit greater stability and slower release of the active boronic acid, minimizing its concentration in the reaction mixture and thus reducing the rate of decomposition.[5][6]
Base Switch from strong bases (e.g., NaOH, NaOEt) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[7][9]Weaker bases are sufficient to promote the catalytic cycle but are less aggressive in catalyzing the protodeboronation pathway.
Temperature Run the reaction at the lowest effective temperature.High temperatures accelerate both the desired reaction and the undesired protodeboronation; finding a kinetic window where the coupling is favored is key.[4]
Catalyst Loading & Ligand Use a highly active catalyst system (e.g., with ligands like SPhos or XPhos) to ensure rapid catalytic turnover.A faster desired reaction outcompetes the slower decomposition pathway.[5][9] Be mindful that very bulky ligands can sometimes have a detrimental effect.[8]
Solvent Minimize the amount of water or consider anhydrous conditions if feasible, though some water is often necessary for the base to function.Water is the proton source for the side reaction.[7]

Q: My main byproduct is the dehalogenated nitroarene (e.g., nitrobenzene from 1-bromo-2-nitrobenzene). What causes this?

A: This side reaction is dehalogenation , where the halogen atom on your aryl halide is replaced by a hydrogen atom. This consumes the electrophilic partner and reduces the overall yield of the nitrobiphenyl product.[9]

Q: What is the mechanism of dehalogenation?

A: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[9] This hydride can be generated from various sources in the reaction mixture, such as amine bases, alcohol solvents, or even trace water. This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene.[9][10]

Q: Which substrates and conditions are most prone to dehalogenation?

A:

  • Halide Reactivity: The tendency for dehalogenation generally follows the order of C-X bond strength and reactivity: I > Br > Cl.[9][11] Aryl iodides are the most susceptible.

  • Substrate Electronics: Electron-deficient aryl halides, including nitro-substituted ones, are more prone to dehalogenation.[9] N-heterocyclic halides are also particularly susceptible.[11][12][13]

  • Reaction Conditions: The choice of base and solvent is critical. Solvents that can act as hydride donors (e.g., alcohols) can increase the rate of dehalogenation.[9][10]

Q: What are the best strategies to suppress dehalogenation?

A:

  • Optimize the Base: Avoid strong alkoxide bases. Switch to weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[9]

  • Select the Right Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can favor the desired reductive elimination over the dehalogenation pathway.[9]

  • Choose a Non-Hydridic Solvent: If possible, use solvents like toluene, dioxane, or DMF instead of alcohols.

  • Thorough Degassing: While not a direct cause, ensuring an inert atmosphere is good practice to maintain catalyst activity and prevent oxidative side reactions that can complicate the reaction profile.

  • Change the Halide: If using an aryl iodide, consider switching to the corresponding aryl bromide or chloride. Although they are less reactive, they are also less prone to dehalogenation.[11]

Q: I'm observing a significant amount of a symmetrical biaryl byproduct (e.g., biphenyl from phenylboronic acid or dinitrobiphenyl from a nitroaryl halide). What is this side reaction?

A: This is homocoupling , where two molecules of the same coupling partner react to form a symmetrical dimer. The most common form in Suzuki reactions is the homocoupling of two boronic acid molecules.[10][14]

Q: What promotes the homocoupling of boronic acids?

A: The primary culprit is the presence of molecular oxygen (O₂) in the reaction mixture.[10][15] Oxygen can promote the oxidation of Pd(0) to Pd(II) species. These Pd(II) complexes, in the absence of an aryl halide, can catalyze the homocoupling of two boronic acid molecules.[10][14] Using a Pd(II) salt as a precatalyst without ensuring its complete reduction to the active Pd(0) state can also lead to homocoupling.[10]

Q: How can I prevent homocoupling?

A:

  • Rigorous Degassing: This is the most critical step. Before heating, thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes or by using several freeze-pump-thaw cycles.[9][14]

  • Use a Pd(0) Precatalyst: Employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help minimize the initial concentration of problematic Pd(II) species.

  • Ensure Proper Precatalyst Activation: If using a Pd(II) source (e.g., Pd(OAc)₂), ensure the reaction conditions are sufficient to reduce it to the active Pd(0) state before significant homocoupling can occur.

Visualizing Competing Pathways

The following diagram illustrates how side reactions diverge from the main Suzuki-Miyaura catalytic cycle.

Competing_Pathways Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX + Ar-X ArPdAr Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdAr + Ar'-B(OH)₂ Dehalogenation Ar-H (Dehalogenation) ArPdX->Dehalogenation Reductive Elimination Product Ar-Ar' (Desired Product) ArPdAr->Product Product->Pd0 Reductive Elimination Protodeboronation Ar'-H (Protodeboronation) Homocoupling Ar'-Ar' (Homocoupling) ArX Ar-X ArBOH Ar'-B(OH)₂ ArBOH->Protodeboronation C-B Cleavage ArBOH->Homocoupling Dimerization HydrideSource [H⁻] Source HydrideSource->ArPdX Forms Pd-H ProtonSource [H⁺] Source (H₂O) ProtonSource->ArBOH Oxygen O₂ Oxygen->ArBOH Pd(II) mediated

Caption: Competing side reactions in Suzuki-Miyaura coupling.

Section 2: Direct Nitration of Biphenyl

A more direct, classical approach to nitrobiphenyls is the electrophilic aromatic substitution of biphenyl using a nitrating agent. While seemingly simpler, this method presents its own set of challenges, primarily related to selectivity.

Frequently Asked Questions (FAQs): Troubleshooting Direct Nitration

Q: I am trying to nitrate biphenyl, but I'm getting a mixture of products and/or unreacted starting material. How can I improve this?

A: The primary challenges in direct nitration are controlling regioselectivity (the position of nitration) and the degree of nitration (mono- vs. poly-nitration).

Q: Why is regioselectivity an issue? Where does the nitro group add?

A: The phenyl substituent on a benzene ring is an ortho, para-director. Therefore, nitration occurs primarily at the 2- (ortho) and 4- (para) positions. The exact ratio of ortho to para isomers is highly dependent on the reaction conditions.[16]

  • Steric Hindrance: Generally, substitution at the less sterically hindered para position is favored.

  • Reaction Conditions: The ortho:para ratio can vary significantly. For instance, nitration with a standard nitric acid/sulfuric acid mixture often gives a low ortho:para ratio, while other systems like nitric acid in acetic anhydride can produce higher ratios.[16]

Q: I want to make mononitrobiphenyl, but I'm seeing dinitro- and trinitro- byproducts. How do I prevent this?

A: This issue is called polynitration .[17][18][19] The first nitro group added to a biphenyl ring is strongly deactivating. This makes the addition of a second nitro group significantly more difficult, but it can still occur under forcing conditions (high temperature, long reaction time, excess nitrating agent).[17]

Q: What is a reliable protocol for selective mononitration of biphenyl?

A: The key is to use mild conditions and carefully control the stoichiometry.

ParameterRecommendationRationale
Nitrating Agent Use a slight excess (1.0-1.2 equivalents) of the nitrating agent (e.g., HNO₃).Using a large excess dramatically increases the risk of polynitration.
Temperature Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent and the reaction.Electrophilic nitration is highly exothermic. Low temperatures provide better control and reduce the rate of subsequent nitrations.
Reaction Time Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed.Extended reaction times, even at low temperatures, can lead to the formation of dinitrated products.
Solvent/Acid Sulfuric acid is a common catalyst used with nitric acid to form the active nitronium ion (NO₂⁺).[20] Acetic acid can be used as a solvent.The choice of acid and solvent system can influence the ortho:para ratio.[16]
Optimized Protocol: Selective Mononitration of Biphenyl
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve biphenyl (1.0 equiv.) in a suitable solvent like glacial acetic acid or dichloromethane. Cool the flask in an ice-salt bath to 0 °C.

  • Nitrating Mixture: In the dropping funnel, prepare a mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid (1-2 equiv.).

  • Addition: Add the nitrating mixture dropwise to the stirred biphenyl solution, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Once the biphenyl is consumed, slowly pour the reaction mixture over crushed ice to quench the reaction. The product will often precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and then with a cold, dilute sodium bicarbonate solution. The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to separate the ortho and para isomers.

References

Technical Support Center: Suzuki Coupling of Electron-Poor Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the unique challenges encountered during the Suzuki-Miyaura cross-coupling synthesis of electron-poor biphenyls. The inherent electronic properties of these substrates often lead to sluggish reactions, low yields, and competing side reactions. This resource offers a structured, question-and-answer-based approach to diagnose and resolve these common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses specific issues you may encounter when one or both of your coupling partners (the aryl halide and/or the arylboronic acid derivative) are electron-deficient.

Q1: My Suzuki coupling reaction with an electron-poor aryl halide and/or an electron-poor boronic acid is resulting in a very low yield or no reaction at all. What are the primary factors to investigate?

A1: Low conversion in the coupling of electron-poor substrates is a frequent challenge and typically points to issues within the catalytic cycle, specifically the oxidative addition and transmetalation steps.

Initial Diagnostic Checks:

  • Catalyst and Ligand Integrity:

    • Palladium Source: Ensure your palladium precatalyst, such as Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle, is fresh and has been stored correctly.[1] Pd(0) species are prone to oxidation, which deactivates the catalyst.[1][2] Consider using more robust, air-stable precatalysts like XPhos Pd G3 or SPhos Pd G3.

    • Phosphine Ligand Oxidation: Phosphine ligands are susceptible to oxidation.[1] Use fresh ligands and handle them under an inert atmosphere.

  • Reaction Atmosphere:

    • Oxygen Exclusion: The presence of oxygen is detrimental as it can oxidize the active Pd(0) catalyst and promote the homocoupling of boronic acids.[1][2][3] Ensure your reaction vessel and solvents are rigorously degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1][3]

  • Reagent Quality and Stability:

    • Aryl Halide Reactivity: The reactivity of the aryl halide is critical. For electron-poor systems, while the oxidative addition should be favorable, using a more reactive halide (I > Br > OTf >> Cl) can significantly improve reaction kinetics.[1] Couplings involving aryl chlorides are particularly challenging and often necessitate specialized, highly active catalyst systems with electron-rich, bulky phosphine ligands.[4][5]

    • Boronic Acid/Ester Stability: Electron-deficient arylboronic acids are notoriously unstable and prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][6] This is a major pathway for yield loss.[1] Assess the purity of your boronic acid and consider using it freshly prepared or converting it to a more stable form.

Q2: I suspect protodeboronation of my electron-deficient boronic acid is the primary cause of my low yield. How can I mitigate this side reaction?

A2: Protodeboronation is a significant challenge with electron-deficient boronic acids.[1][6] The following strategies can effectively minimize this undesired pathway:

  • Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative. This is often the most effective solution.

    • Pinacol Esters: These are generally more stable than the corresponding boronic acids and can be purified by chromatography.[7][8][9]

    • MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and thus minimizing decomposition.[1][10]

    • Aryltrifluoroborates (R-BF₃K): These salts are air-stable, crystalline solids and are often more robust than boronic acids.[11]

  • Choice of Base: The base is essential for activating the boronic acid for transmetalation but can also accelerate protodeboronation.

    • Use milder bases such as K₃PO₄, Cs₂CO₃, or KF.[1]

    • Anhydrous conditions can be beneficial as water can be the proton source for protodeboronation.[1][3]

  • Reaction Conditions:

    • Optimize for shorter reaction times and lower temperatures where possible to reduce the exposure of the sensitive boronic acid to decomposition-promoting conditions.[1]

dot graph TD { A[Low Yield with Electron-Deficient Boronic Acid] --> B{Is Protodeboronation Suspected?}; B -->|Yes| C[Minimize Protodeboronation]; B -->|No| D[Address Other Issues]; C --> E[Use More Stable Boron Reagent]; E --> F[Pinacol Ester]; E --> G[MIDA Boronate]; E --> H[Trifluoroborate]; C --> I[Optimize Base]; I --> J[Use Milder Base (K3PO4, Cs2CO3)]; C --> K[Adjust Reaction Conditions]; K --> L[Lower Temperature/Shorter Time]; D --> M[Check Catalyst/Ligand]; D --> N[Ensure Inert Atmosphere]; subgraph "Troubleshooting Workflow" A;B;C;D;E;F;G;H;I;J;K;L;M;N; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 } caption: Decision workflow for troubleshooting low yields.

Q3: The oxidative addition to my electron-poor aryl chloride is sluggish. How can I improve this step?

A3: While electron-withdrawing groups on the aryl halide generally facilitate oxidative addition, aryl chlorides are inherently less reactive than bromides or iodides.[1][8] To overcome this, the choice of ligand is paramount.

  • Ligand Selection: Employ bulky and electron-rich phosphine ligands. These ligands stabilize the Pd(0) center and promote the oxidative addition step.[4][12]

    • Dialkylbiaryl Phosphines: Ligands like SPhos, XPhos, and RuPhos are highly effective for the coupling of challenging substrates, including aryl chlorides.[4][5] They are designed to be both sterically demanding and electron-donating.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be very effective in promoting the oxidative addition of unreactive aryl chlorides. PEPPSI-type precatalysts are common examples.[8][13]

Table 1: Recommended Ligands for Challenging Suzuki Couplings

Ligand FamilyExample LigandsKey FeaturesApplication Notes
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosBulky, electron-richExcellent for aryl chlorides and sterically hindered substrates.[4][5]
N-Heterocyclic Carbenes IPr, IMesStrong σ-donorsOften used in PEPPSI-type precatalysts for robust catalytic activity.[8]
Ferrocenyl Phosphines tBuXPhos, QPhosElectron-rich, specific steric profilesEffective for a range of aryl halides, including electron-poor systems.
Q4: My reaction is producing a significant amount of homocoupling product from the boronic acid. What causes this and how can it be prevented?

A4: Homocoupling (Glaser coupling) of the boronic acid is a common side reaction, particularly with electron-deficient boronic acids, and is typically promoted by the presence of oxygen and/or Pd(II) species.[2][8]

  • Rigorous Degassing: As mentioned previously, the most critical step to prevent homocoupling is the thorough exclusion of oxygen from the reaction mixture.[3][8]

  • Catalyst Choice: Using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to generating Pd(0) in situ from a Pd(II) source (e.g., Pd(OAc)₂), as the latter process can sometimes lead to side reactions if the reduction is not efficient.[8]

  • Stoichiometry: Ensure an appropriate excess of the boronic acid (typically 1.2-1.5 equivalents) is used to favor the cross-coupling pathway over homocoupling.[2]

dot graph G { layout=neato; node [shape=box, style=filled]; A [label="Catalytic Cycle", fillcolor="#F1F3F4"]; B [label="Oxidative Addition\n(Ar-X + Pd(0) -> Ar-Pd(II)-X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Transmetalation\n(Ar-Pd(II)-X + Ar'-B(OR)2 -> Ar-Pd(II)-Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Reductive Elimination\n(Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0))", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Side Reaction: Protodeboronation\n(Ar'-B(OR)2 -> Ar'-H)", pos="3,1!", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Side Reaction: Homocoupling\n(2 Ar'-B(OR)2 -> Ar'-Ar')", pos="3,-1!", fillcolor="#FBBC05", fontcolor="#202124"]; A -- B [label=" Slow with Ar-Cl"]; B -- C [label=" Base Required"]; C -- D; D -- B [label=" Catalyst Regeneration"]; C -> E [style=dashed, color="#5F6368"]; C -> F [style=dashed, color="#5F6368"]; } caption: Simplified Suzuki catalytic cycle and common side reactions.

Experimental Protocols

General Protocol for a Challenging Suzuki Coupling of an Electron-Poor Aryl Chloride

This protocol is a starting point and may require optimization for specific substrates.

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the boronic acid pinacol ester (1.5 equiv), and finely powdered, anhydrous K₃PO₄ (3.0 equiv).[2]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with a high-purity inert gas (e.g., Argon). Repeat this cycle at least three times to ensure an oxygen-free environment.[1]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. If required, degassed water can be added as a co-solvent (e.g., 10:1 dioxane/water). The solvent should be anhydrous grade and thoroughly deoxygenated.[1][2]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4'-Dibromo-2-nitro-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this crucial chemical intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the successful and efficient production of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The primary and most direct method for synthesizing this compound is the nitration of 4,4'-dibromobiphenyl. An alternative, though less common for this specific isomer, involves cross-coupling reactions such as the Ullmann or Suzuki coupling.

  • Nitration of 4,4'-Dibromobiphenyl: This is an electrophilic aromatic substitution where 4,4'-dibromobiphenyl is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The bromine atoms are deactivating but ortho-, para-directing. Due to steric hindrance from the adjacent phenyl ring, the nitro group is directed to the 2-position.[1][2]

  • Ullmann Coupling: This reaction involves the copper-catalyzed coupling of two aryl halide molecules.[3][4] For this compound, this would typically involve the coupling of a 1-bromo-4-halo-2-nitrobenzene derivative. While effective for symmetrical biphenyls, controlling the cross-coupling of two different aryl halides to generate an unsymmetrical product can be challenging.[3][4]

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide offers a versatile method for creating C-C bonds.[5][6][7] To synthesize the target molecule, one could couple a 4-bromophenylboronic acid with a 1,4-dibromo-2-nitrobenzene, or a (4-bromo-2-nitrophenyl)boronic acid with a 1,4-dibromobenzene. The choice of reactants depends on their commercial availability and stability.[8]

Troubleshooting Guide: Nitration of 4,4'-Dibromobiphenyl

The nitration of 4,4'-dibromobiphenyl is a common and effective method for synthesizing this compound.[1][2] However, several issues can arise during the reaction. This guide will address these potential problems and provide solutions.

Workflow for Nitration of 4,4'-Dibromobiphenyl

Caption: General workflow for the nitration of 4,4'-dibromobiphenyl.

Problem 1: Low Yield of the Desired 2-Nitro Isomer

Cause: The formation of undesired isomers, such as the 2,2'-dinitro or other positional isomers, can reduce the yield of the target compound. The reaction conditions, particularly temperature and the rate of addition of the nitrating agent, play a crucial role in regioselectivity.

Solution:

  • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the nitrating agent. This helps to control the rate of reaction and minimize the formation of byproducts.

  • Slow Addition: Add the nitrating mixture dropwise to the solution of 4,4'-dibromobiphenyl in sulfuric acid. This ensures a localized and controlled reaction, favoring the formation of the mono-nitro product.

  • Stoichiometry: Use a slight excess of the nitrating agent to ensure complete conversion of the starting material, but avoid a large excess which can lead to dinitration.

ParameterRecommended ConditionRationale
Temperature 0-5 °C during additionMinimizes side reactions and improves regioselectivity.
Nitrating Agent 1.05-1.1 equivalentsEnsures complete conversion without excessive byproducts.
Reaction Time Monitor by TLCAvoids prolonged reaction times that can lead to decomposition or further nitration.
Problem 2: Formation of Dinitro Byproducts

Cause: The presence of a strong electron-withdrawing nitro group on one ring deactivates the molecule towards further electrophilic substitution. However, under harsh conditions (high temperature, excess nitrating agent), dinitration can occur, leading to the formation of 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl.

Solution:

  • Strict Temperature Control: As mentioned previously, maintaining a low temperature is critical.

  • Careful Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be quenched to prevent further nitration.

  • Purification: If dinitro byproducts are formed, they can often be separated from the desired mono-nitro product by column chromatography or careful recrystallization. The polarity difference between the mono- and di-nitro compounds allows for effective separation.

Problem 3: Incomplete Reaction

Cause: Insufficient nitrating agent, low reaction temperature, or short reaction time can lead to incomplete conversion of the starting material.

Solution:

  • Stoichiometry Check: Ensure the correct amount of nitrating agent is used.

  • Temperature and Time: After the initial low-temperature addition, allowing the reaction to stir at room temperature for a period can help drive it to completion. The optimal time should be determined by TLC monitoring.

  • Purity of Reagents: Ensure that the nitric and sulfuric acids are of high purity and appropriate concentration.

Troubleshooting Guide: Cross-Coupling Reactions

While nitration is more direct, cross-coupling reactions like the Ullmann and Suzuki couplings are powerful alternatives, especially if functionalized starting materials are readily available.

Ullmann Coupling

The Ullmann reaction is a classic method for forming biaryl bonds, typically by heating an aryl halide with copper powder.[3][9]

Problem: Low Yield and Harsh Reaction Conditions

Cause: The classical Ullmann reaction often requires high temperatures (typically >200 °C) and can result in moderate yields, especially for unsymmetrical biaryls.[3][4] Catalyst deactivation and side reactions are also common.

Solution:

  • Modern Catalysts: Employing modern variations of the Ullmann reaction with soluble copper catalysts and ligands can significantly improve yields and allow for milder reaction conditions.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often used to facilitate the reaction.

  • Activated Substrates: The presence of electron-withdrawing groups, such as the nitro group, on the aryl halide can activate the substrate towards nucleophilic attack, potentially allowing for lower reaction temperatures.

Suzuki Coupling

The Suzuki coupling is a versatile and widely used method for C-C bond formation due to its mild reaction conditions and tolerance of a wide range of functional groups.[5][6][7]

Workflow for a Typical Suzuki Coupling

Caption: General workflow for a Suzuki cross-coupling reaction.

Problem: Low or No Product Formation

Cause: Several factors can contribute to a failed Suzuki coupling, including inactive catalyst, improper base or solvent, or decomposition of the boronic acid.

Solution:

  • Catalyst Choice: A variety of palladium catalysts can be used. Pd(PPh₃)₄ is a common choice, but other catalysts with specific ligands may be more effective for certain substrates.[8] Ensure the catalyst is not old or deactivated.

  • Base Selection: The base is crucial for activating the boronic acid.[5] Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can depend on the solvent and substrates.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base is typically used. The solvent system should be chosen to ensure adequate solubility of all reactants.

  • Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can deactivate the palladium catalyst. It is essential to degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Boronic Acid Quality: Boronic acids can undergo protodeboronation (cleavage of the C-B bond). Use high-quality boronic acids and store them appropriately.

ComponentCommon ChoicesRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligandChoice depends on substrate reactivity and steric hindrance.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂OEnsures solubility of both organic and inorganic reagents.

Purification Strategies

Q: How can I effectively purify this compound?

A: The purification method will depend on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is often the most effective method for purifying the product from a nitration reaction, especially if the main impurities are unreacted starting material or isomeric byproducts. Ethanol is a commonly used solvent for recrystallization.[1]

  • Column Chromatography: For separating mixtures with similar polarities, such as isomers from a cross-coupling reaction, column chromatography on silica gel is the preferred method. A solvent system of hexane and ethyl acetate is typically used, with the gradient adjusted based on the polarity of the compounds.

  • Washing: After the reaction work-up, washing the crude product with water is important to remove any residual acid or base.[10] For reactions involving bromine, a wash with a reducing agent like sodium bisulfite can remove any excess bromine.[10]

References

Technical Support Center: Overcoming Challenges with Nitrophenylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with nitrophenylboronic acids in cross-coupling reactions. This resource, curated by our senior application scientists, provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of these challenging yet crucial substrates. We aim to explain the "why" behind experimental choices, ensuring you can design robust and successful coupling strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, offering step-by-step guidance and the scientific rationale behind our recommendations.

Question 1: My Suzuki-Miyaura reaction with 2-nitrophenylboronic acid is giving very low to no yield. What are the likely causes and how can I fix it?

Low or no yield with 2-nitrophenylboronic acid is a common challenge primarily due to a combination of steric hindrance and electronic deactivation. The bulky ortho-nitro group can impede the approach of the boronic acid to the palladium catalyst, slowing down the critical transmetalation step.[1] Additionally, the strong electron-withdrawing nature of the nitro group deactivates the boronic acid.[2]

Here’s a systematic approach to troubleshoot this issue:

Step 1: Evaluate Your Catalyst and Ligand System

Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.[3] You need a more robust catalytic system to overcome the high activation barrier.

  • Recommendation: Switch to a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. These ligands are crucial for promoting the reductive elimination step and stabilizing the active palladium species.

  • Rationale: Bulky biarylphosphine ligands (e.g., Buchwald ligands) create a sterically demanding coordination sphere around the palladium center, which can facilitate the difficult reductive elimination step. Their electron-donating properties also increase the electron density on the palladium, promoting the initial oxidative addition step.[3]

Table 1: Recommended Catalyst/Ligand Systems for Challenging Couplings

Catalyst PrecursorRecommended LigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂SPhos or RuPhos1-5Highly effective for sterically hindered and electron-deficient substrates.[2][4]
Pd₂(dba)₃BrettPhos1-5Excellent for overcoming steric hindrance and promoting high yields.[3]
Pd(dppf)Cl₂(No additional ligand needed)3-5A versatile and robust catalyst for a range of challenging couplings.[4]

Step 2: Optimize the Base and Solvent System

The choice of base is critical for activating the boronic acid to form the boronate species required for transmetalation, but an inappropriate base can promote side reactions.[5][6]

  • Recommendation: Start with a moderately strong base like potassium phosphate (K₃PO₄).[5] If that fails, a stronger base like cesium carbonate (Cs₂CO₃) can be effective. For substrates with base-sensitive functional groups, potassium fluoride (KF) under anhydrous conditions is a milder option.[5][6]

  • Solvent Choice: The solvent should be compatible with your chosen base. A common and effective system is a mixture of an organic solvent like 1,4-dioxane or toluene with water when using phosphate or carbonate bases.[1][5]

Step 3: Mitigate Protodeboronation

Protodeboronation, the cleavage of the C-B bond, is a major side reaction for electron-deficient boronic acids like nitrophenylboronic acids.[5] This is often exacerbated by high temperatures and aqueous basic conditions.

  • Recommendation:

    • Use the boronic acid as fresh as possible.

    • Consider converting the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or a MIDA (N-methyliminodiacetic acid) boronate.[5][7] These derivatives are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.

    • Use anhydrous conditions if possible, especially when using a base like KF.[5]

Question 2: I'm observing significant amounts of a byproduct that appears to be nitrobenzene. What is happening and how can I prevent it?

The formation of nitrobenzene is a clear indication of protodeboronation.[5] This side reaction replaces the boronic acid group with a hydrogen atom, effectively quenching your starting material.

Troubleshooting Workflow for Protodeboronation

G start Protodeboronation Detected (Nitrobenzene Formation) check_base Is the base too strong or the reaction temperature too high? start->check_base check_water Are you using aqueous conditions? start->check_water check_reagent How old is your nitrophenylboronic acid? start->check_reagent solution_base Switch to a milder base (e.g., KF) or lower the reaction temperature. check_base->solution_base solution_water Consider using anhydrous solvents or a biphasic system with minimal water. check_water->solution_water solution_reagent Use fresh boronic acid or convert to a stable derivative (MIDA boronate or trifluoroborate salt). check_reagent->solution_reagent

Caption: Decision workflow for troubleshooting protodeboronation.

Detailed Steps to Minimize Protodeboronation:

  • Protect the Boronic Acid: As mentioned previously, converting the boronic acid to a more stable form like a pinacol ester (Bpin), MIDA boronate, or potassium trifluoroborate salt is a highly effective strategy.[5]

  • Anhydrous Conditions: If your substrate and coupling partner are soluble, running the reaction under strictly anhydrous conditions can significantly reduce protodeboronation. Potassium fluoride (KF) is an excellent base for these conditions.[5]

  • Careful Choice of Base: Use the mildest base that still provides an acceptable reaction rate. K₃PO₄ is often a good compromise.[5]

  • Temperature Control: Avoid excessively high temperatures. Try running the reaction at the lowest temperature that gives a reasonable conversion rate (e.g., 60-80 °C).

Question 3: My reaction works for para- and meta-nitrophenylboronic acid, but fails for the ortho-isomer. Why is there such a big difference in reactivity?

This is a classic issue rooted in sterics and electronics. The reactivity trend for nitrophenylboronic acid isomers in Suzuki-Miyaura coupling is generally: para > meta >> ortho.[2]

  • Para- and Meta-Isomers: For these isomers, the electron-withdrawing effect of the nitro group is the primary influence. While this deactivates the ring, making transmetalation slower than for electron-rich boronic acids, the effect is manageable with the right catalyst system.[2] The steric hindrance is minimal.

  • Ortho-Isomer: The ortho-nitro group presents a significant steric barrier.[1] It physically blocks the boronic acid from efficiently coordinating with the palladium catalyst, which is necessary for the transmetalation step of the catalytic cycle. This steric hindrance dramatically reduces the reaction rate and overall yield, often requiring more specialized conditions to overcome.[2]

Comparative Reactivity Data

The following table, compiled from various sources, illustrates the typical reactivity differences.

Table 2: Representative Yields for Nitrophenylboronic Acid Isomers

IsomerAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[2]
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane1001879[2]
o-Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄2-Butanol1002425[2]

Note: This data is for illustrative purposes and compiled from different sources. Direct comparison under identical conditions is challenging.[2]

To improve the success rate for the ortho-isomer, you must use highly active catalyst systems with very bulky ligands (like RuPhos) and be prepared for longer reaction times and potentially higher temperatures.[2]

Frequently Asked Questions (FAQs)

Q1: Are there alternatives to Suzuki-Miyaura coupling for forming C-C bonds with nitrophenyl groups?

Yes, if you continue to face insurmountable issues with the Suzuki-Miyaura coupling, several alternative methods can be considered.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_kumada Kumada-Corriu Coupling cluster_hiyama Hiyama Coupling Target 2-Nitro-Biaryl Product ArylHalide Aryl Halide BoronicAcid 2-Nitrophenylboronic Acid ArylHalide->BoronicAcid MIDA 2-Nitrophenyl MIDA Boronate ArylHalide->MIDA Grignard 2-Nitrophenylmagnesium Bromide ArylHalide->Grignard Organosilane 2-Nitrophenyltrimethoxysilane ArylHalide->Organosilane BoronicAcid->Target Pd Catalyst MIDA->Target Pd Catalyst Grignard->Target Ni or Pd Catalyst Organosilane->Target Pd Catalyst + F- activator

Caption: Alternative synthetic routes to 2-nitro-biaryl compounds.

  • Kumada-Corriu Coupling: This method uses a Grignard reagent (e.g., 2-nitrophenylmagnesium bromide) with a nickel or palladium catalyst. It's a powerful alternative, especially when boron-based reagents are problematic.[7]

  • Hiyama Coupling: This involves an organosilane (e.g., 2-nitrophenyltrimethoxysilane) and requires a fluoride source (like TBAF) to activate the silane. It offers good functional group tolerance.[7]

  • Reductive C-N Cross-Coupling: While this forms a C-N bond instead of a C-C bond, it's an important modern alternative that uses the nitroarene itself as a coupling partner with a boronic acid, resulting in an arylamine product.[8][9] This is a different synthetic strategy but can be very effective.

Q2: How do I properly set up a Suzuki-Miyaura reaction to ensure success with these challenging substrates?

A meticulous experimental setup is crucial to prevent catalyst degradation and side reactions. Oxygen is a major inhibitor of these reactions.

Standard Experimental Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), nitrophenylboronic acid (typically 1.1-1.5 equiv), and the base (2.0-3.0 equiv).[1][5]

  • Catalyst Addition: Add the palladium catalyst and ligand.

  • Degassing: Add the degassed solvent(s). Subject the entire mixture to three cycles of vacuum followed by backfilling with an inert gas. This step is critical to remove dissolved oxygen.[1][5]

  • Reaction: Heat the mixture to the desired temperature with vigorous stirring for the specified time. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Dry the organic layer, concentrate, and purify the product, typically by column chromatography.

Q3: Can the nitro group itself cause problems by coordinating to the palladium catalyst?

Yes, this is a valid concern. The oxygen atoms of the nitro group can potentially coordinate to the palladium center, leading to the formation of inactive catalyst species.[5] This is another reason why using bulky, electron-rich ligands is beneficial. These ligands can help prevent or disrupt the binding of the nitro group to the palladium, keeping the catalyst active in the catalytic cycle.

References

purification of carbazole products from 2-nitrobiphenyl precursors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of carbazole products synthesized from 2-nitrobiphenyl precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification process. The synthesis of carbazoles via the reductive cyclization of 2-nitrobiphenyls, often through methods like the Cadogan reaction, is a robust and widely used transformation.[1][2][3] However, the success of the synthesis is critically dependent on the effective purification of the final product from reaction byproducts and unreacted starting materials.

This resource combines troubleshooting guides and frequently asked questions (FAQs) to directly address specific experimental issues, ensuring you can achieve high purity for your carbazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing carbazoles from 2-nitrobiphenyl?

When using common reductive cyclization methods like the triphenylphosphine (PPh₃)-mediated Cadogan reaction, the primary impurities include:

  • Unreacted 2-Nitrobiphenyl: Incomplete reaction is a common issue, often related to reaction temperature or time.[1] Higher boiling point solvents like 1,2-dichlorobenzene (o-DCB) can improve conversion rates.[1][4]

  • Triphenylphosphine Oxide (TPPO): This is the main byproduct when PPh₃ is used as the reductant. It is a crystalline solid with moderate polarity, which can sometimes co-elute or co-precipitate with the carbazole product.

  • 2-Aminobiphenyl: If the reduction of the nitro group occurs without subsequent cyclization, this can remain as an impurity. This is more common in different synthetic routes but can occur as a byproduct.

  • Isomeric Impurities: Depending on the substitution pattern of the 2-nitrobiphenyl precursor, the cyclization may not be perfectly regioselective, leading to the formation of hard-to-separate isomers.[5][6] Even trace amounts (<0.5 mol%) of isomers can dramatically alter the photophysical properties of the final material.[7]

Q2: What are the primary laboratory methods for purifying crude carbazole products?

The two most effective and widely used methods for purifying carbazole derivatives at a laboratory scale are:

  • Column Chromatography: This is a highly versatile technique for separating compounds based on their polarity. It is particularly effective for removing both less polar impurities (like unreacted starting material) and more polar byproducts (like TPPO).[1][4][8]

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline material, especially for removing impurities with different solubility profiles.[9][10][11] The choice of solvent is critical for success.[12]

Q3: How do I choose between column chromatography and recrystallization?

The choice depends on the impurity profile, the scale of your reaction, and the required final purity.

  • Use Column Chromatography when:

    • You have a complex mixture of impurities with varying polarities.

    • The impurities have similar solubility to your product, making recrystallization difficult.

    • You are working on a small to medium scale (mg to several grams).

  • Use Recrystallization when:

    • You have a major product that is a solid and is significantly purer than the crude mixture (>80-90%).

    • You need to remove small amounts of impurities with different solubility characteristics.

    • You are working on a larger scale where chromatography would be impractical.

    • You need to obtain high-quality crystals for analysis (e.g., X-ray crystallography).[13]

Often, a combination of both methods is employed: an initial purification by column chromatography followed by a final polishing step via recrystallization to achieve the highest possible purity.[11]

Q4: How can I effectively assess the purity of my final carbazole product?

A multi-technique approach is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An essential first step to quickly check for the presence of impurities and to monitor the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Highly effective for quantifying purity and separating closely related isomers that may not be visible on TLC.[6][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any remaining impurities.

  • Melting Point Analysis: A sharp, narrow melting point range is a good indicator of high purity for a crystalline solid.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Issue 1: I'm having difficulty removing triphenylphosphine oxide (TPPO) from my crude product.

Potential Cause: TPPO has moderate polarity and can be soluble in a range of organic solvents, often causing it to co-elute with the desired carbazole product during chromatography or remain in the mother liquor during recrystallization.

Suggested Solutions:

  • Pre-Chromatography Precipitation: Before loading your crude material onto a column, dissolve it in a minimal amount of a polar solvent like dichloromethane (CH₂Cl₂) or ethyl acetate. Then, add a non-polar solvent like hexane or ligroin to precipitate the TPPO, which is less soluble in these non-polar solvents. The precipitated TPPO can then be removed by filtration.[1][4]

  • Optimized Column Chromatography: Use a solvent gradient during column chromatography. Start with a non-polar eluent (e.g., hexane/CH₂Cl₂) to elute the less polar carbazole product first, and then increase the polarity (e.g., by adding ethyl acetate) to wash out the more polar TPPO.[1][4]

Issue 2: My carbazole derivative is streaking or tailing on the silica gel column.

Potential Cause: The nitrogen atom in the carbazole ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction leads to poor peak shape and inefficient separation.[15]

Suggested Solutions:

  • Add a Basic Modifier to the Eluent: The most common solution is to add a small amount (0.1-1%) of a base like triethylamine (TEA) to your mobile phase. The TEA will compete with your compound for the acidic sites on the silica, leading to a much-improved peak shape.[15][16]

  • Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (Al₂O₃), which is often a better choice for basic compounds.[15][16]

Issue 3: My product "oiled out" during recrystallization instead of forming crystals.

Potential Cause: This occurs when the solute comes out of the solution as a liquid phase. It typically happens if the solution is cooled too quickly, if the solution is too concentrated (supersaturated), or if the boiling point of the solvent is higher than the melting point of your compound.[12]

Suggested Solutions:

  • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add more of the hot solvent to reduce the concentration.

  • Slow Cooling: Allow the solution to cool very slowly to room temperature on a benchtop. Do not place it directly into an ice bath. Slow cooling provides time for the crystal lattice to form correctly.[17]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled solution to induce crystallization.[9]

Issue 4: My final product is still colored even after purification.

Potential Cause: Highly colored, polar, or polymeric impurities can be difficult to remove.

Suggested Solutions:

  • Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[9][16]

  • Short Silica Plug: If the colored impurities are very polar, you can dissolve your product in a suitable solvent and pass it through a short "plug" of silica gel in a pipette or funnel. The polar impurities will stick to the silica, while your less polar product is washed through.

Visualization of Workflows

Purification Workflow Diagram

The following diagram illustrates a typical workflow for the purification of a crude carbazole product.

PurificationWorkflow crude Crude Product (Carbazole, TPPO, 2-Nitrobiphenyl) pre_treat Pre-treatment (e.g., Slurry with Hexane to remove TPPO) crude->pre_treat Optional decision Choose Method crude->decision pre_treat->decision chrom Column Chromatography decision->chrom Complex Mixture recrys Recrystallization decision->recrys Relatively Pure tlc_monitor TLC Analysis of Fractions chrom->tlc_monitor dissolve Dissolve in Min. Hot Solvent recrys->dissolve combine Combine Pure Fractions tlc_monitor->combine evap Solvent Evaporation combine->evap purity_check1 Purity & Characterization (NMR, HPLC, MP) evap->purity_check1 cool Slow Cooling & Crystallization dissolve->cool filter_dry Filter & Dry Crystals cool->filter_dry purity_check2 Purity & Characterization (NMR, HPLC, MP) filter_dry->purity_check2

Caption: A typical experimental workflow for the purification of carbazole derivatives.

Troubleshooting Column Chromatography

This decision tree helps diagnose and solve common issues during column chromatography.

Troubleshooting start Problem with Column? streaking Streaking or Tailing? start->streaking poor_sep Poor Separation? streaking->poor_sep No add_tea Add 0.1-1% Triethylamine to Eluent streaking->add_tea Yes no_elution Product Not Eluting? poor_sep->no_elution No optimize_tlc Optimize Solvent System using TLC (Rf ~0.2-0.3) poor_sep->optimize_tlc Yes increase_polarity Gradually Increase Eluent Polarity no_elution->increase_polarity Yes use_alumina Switch to Alumina Stationary Phase add_tea->use_alumina Still Tailing reduce_load Decrease Sample Load optimize_tlc->reduce_load Still Poor

Caption: A decision tree for troubleshooting common column chromatography issues.

Data & Protocols

Data Tables

Table 1: Common Impurities and Purification Strategies

ImpurityTypical PolarityRecommended Removal MethodKey Considerations
2-Nitrobiphenyl Less PolarColumn ChromatographyElutes before the carbazole product in a normal-phase system.
Triphenylphosphine Oxide (TPPO) More PolarPrecipitation with non-polar solvent; Column ChromatographyCan be tricky; a gradient elution is often required for good separation.
2-Aminobiphenyl More Polar / BasicAcid Wash; Column ChromatographyCan be removed by washing the organic solution with dilute acid (e.g., 1M HCl).[18]
Isomeric Byproducts Similar to ProductRecrystallization; Preparative HPLCVery challenging to separate. Meticulous and repeated purification may be needed.[6][16]

Table 2: Recommended Solvent Systems for Column Chromatography

Polarity of Carbazole DerivativeStationary PhaseRecommended Eluent System (Gradient)
Non-polar Silica GelHexane / Dichloromethane
Medium Polarity Silica GelHexane / Ethyl Acetate
Polar / Basic Silica Gel (+ 1% TEA) or AluminaDichloromethane / Methanol (+ 1% TEA if using silica)

Note: Always optimize the solvent system with TLC first to achieve an Rf value of 0.2-0.3 for the desired product.[9]

Experimental Protocols
Protocol 1: Purification by Column Chromatography
  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that gives your carbazole product an Rf value of approximately 0.2-0.3 and separates it from major impurities.[9]

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with your initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel bed.[17]

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. If necessary, gradually increase the polarity of the eluent (gradient elution) to first elute your product and then wash off more polar impurities.[4][15]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified carbazole.[17]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, toluene, ethyl acetate) at room temperature and upon heating.[10][12] An ideal solvent should dissolve the compound well when hot but poorly when cold.[10]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to avoid yield loss.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[9]

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9][10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of cold solvent to remove residual impurities. Dry the purified crystals in a desiccator or a vacuum oven.[9][10]

References

Technical Support Center: Managing Poor Solubility of Substituted Biphenyl Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing the challenging solubility profiles of substituted biphenyl intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues during their experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific problems you may face in the lab.

The biphenyl moiety is a common scaffold in pharmaceuticals and advanced materials. However, its inherent hydrophobicity, often exacerbated by various substitutions, can lead to significant solubility challenges, impeding reaction progress, purification, and formulation.[1] This guide provides a systematic approach to understanding and overcoming these hurdles.

I. Understanding the "Why": The Root Causes of Poor Solubility

Before diving into solutions, it's crucial to understand the underlying principles governing the solubility of substituted biphenyls. The solubility of an organic compound is a delicate balance between its interactions with itself (crystal lattice energy) and its interactions with the solvent.

Key Factors Influencing Biphenyl Solubility:

  • Molecular Structure and Substituents: The biphenyl core itself is nonpolar and hydrophobic.[2][3] The nature of the substituent groups significantly impacts solubility.[4]

    • Polar Functional Groups: Groups like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) can increase polarity and the potential for hydrogen bonding with polar solvents.[4]

    • Nonpolar Functional Groups: Alkyl chains and other bulky, nonpolar groups tend to decrease solubility in polar solvents.

  • Crystal Packing: Strong intermolecular forces within the crystal lattice (π-π stacking, hydrogen bonding) require more energy to overcome, leading to lower solubility.

  • Solvent Properties: The principle of "like dissolves like" is paramount. Polar solvents are better at dissolving polar molecules, and nonpolar solvents are suited for nonpolar molecules.[5]

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with poorly soluble substituted biphenyl intermediates.

Q1: My substituted biphenyl intermediate is crashing out of the reaction mixture. What are the likely causes?

Precipitation during a reaction can be attributed to several factors:

  • Solvent Mismatch: The polarity of the solvent system may not be suitable for the intermediate, especially as the reaction progresses and the overall composition of the mixture changes.[5]

  • Temperature Fluctuations: The solubility of many organic compounds is highly dependent on temperature. A decrease in temperature can cause the compound to precipitate.[5][6]

  • Concentration Effects: As the reaction proceeds, the concentration of the intermediate may surpass its solubility limit in the chosen solvent.[5]

  • pH Changes: If the intermediate contains acidic or basic functional groups, its solubility can be drastically affected by changes in the reaction mixture's pH.[5][]

Q2: How do I choose the right solvent for my substituted biphenyl intermediate?

Selecting an appropriate solvent is a critical first step. A systematic approach is often the most effective.

  • Initial Screening: Start with a range of solvents with varying polarities. Small-scale solubility tests can provide a good indication of suitable candidates.

  • Consider Functional Groups: Solvents that share similar functional groups with your compound are often good solubilizers. For example, an ester-containing biphenyl may dissolve well in ethyl acetate.[8]

  • Temperature Dependence: Assess the solubility at both room temperature and elevated temperatures. A good recrystallization solvent will show a significant increase in solubility with temperature.[9]

Q3: Can I use a solvent mixture to improve solubility?

Yes, using a co-solvent system is a highly effective and common technique.[6][10]

  • Principle of Co-solvency: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble compounds.[10][11] The addition of a co-solvent can disrupt the hydrogen bonding network of water, making the overall solvent system less polar and more accommodating to nonpolar solutes.[][12]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO) are frequently used co-solvents.[][11]

  • Optimization: The ratio of the solvents is crucial and needs to be optimized to achieve maximum solubility without causing precipitation.[11]

III. Troubleshooting Guides

This section provides step-by-step guidance for overcoming specific solubility-related challenges.

Guide 1: My Biphenyl Intermediate Fails to Dissolve Sufficiently for a Reaction.

Problem: The starting material or an intermediate has very low solubility in the desired reaction solvent, leading to a sluggish or incomplete reaction.

Troubleshooting Workflow:

Caption: Decision workflow for addressing poor initial solubility.

Step-by-Step Protocol:

  • Characterize Your Intermediate: Determine if your biphenyl intermediate possesses acidic or basic functional groups. This will dictate whether pH modification is a viable strategy.

  • pH Adjustment (for ionizable compounds):

    • For Weakly Acidic Biphenyls (e.g., containing -COOH or phenolic -OH): Increasing the pH by adding a base (e.g., NaOH, K2CO3) will deprotonate the acidic group, forming a more soluble salt.[13][14][15]

    • For Weakly Basic Biphenyls (e.g., containing -NH2): Decreasing the pH by adding an acid (e.g., HCl) will protonate the basic group, forming a more soluble salt.[13][15]

  • Implement a Co-solvent System:

    • If pH adjustment is not applicable or insufficient, explore co-solvent systems.[16][17]

    • Begin by dissolving your compound in a small amount of a good organic solvent (e.g., THF, Dioxane, DMSO) and then slowly add the primary reaction solvent.

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the solubility of many organic compounds.[6] However, be mindful of the thermal stability of your reactants and products.

  • Consider Advanced Techniques: If the above methods fail, more advanced strategies may be necessary:

    • Solid Dispersions: Dispersing the compound in a carrier matrix can enhance its dissolution rate.[16][18]

    • Particle Size Reduction: Micronization or nanosuspension increases the surface area of the solid, which can improve the dissolution rate.[6][19]

Guide 2: My Biphenyl Product Precipitates During Workup or Purification.

Problem: The desired product is soluble in the reaction mixture but crashes out during aqueous workup, extraction, or upon concentration.

Troubleshooting Workflow:

Caption: Troubleshooting precipitation during product isolation.

Step-by-Step Protocol:

  • Pinpoint the Precipitation Step: Determine exactly when the precipitation occurs (e.g., upon adding water, changing pH, or removing solvent).

  • Address Precipitation During Aqueous Workup:

    • If your product has ionizable groups, the pH of the aqueous phase is critical. Adjust the pH to keep your product in its more soluble ionized form during extraction.[14]

  • Optimize Extraction Solvents:

    • If precipitation occurs during extraction, the chosen organic solvent may not be a good solvent for your product.

    • Perform small-scale liquid-liquid extraction tests with a variety of solvents to find one that effectively partitions your product while minimizing precipitation.

  • Manage Concentration-Induced Precipitation:

    • If the product precipitates upon concentration, you are likely exceeding its solubility limit.

    • Use a larger volume of solvent for extraction and concentration to keep the product in solution.

    • Alternatively, leverage this behavior for purification through controlled "anti-solvent" crystallization. Slowly add a solvent in which your product is insoluble (the anti-solvent) to a solution of your product to induce crystallization.[9]

IV. Advanced Solubility Enhancement Techniques

For particularly challenging biphenyl intermediates, the following techniques can be explored.

Salt Formation

For biphenyls with ionizable functional groups (acidic or basic), forming a salt is a powerful method to enhance aqueous solubility.[6][20] The formation of a salt introduces ionic character, which generally leads to better solubility in polar solvents like water.[21][22]

Considerations for Salt Formation:

  • pKa Difference: A sufficient difference in pKa between the drug and the counter-ion is necessary for stable salt formation.[21]

  • Counter-ion Selection: The choice of counter-ion can significantly impact the solubility and stability of the resulting salt.[23] Common salt formers are listed in the table below.[21]

Table 1: Common Salt Formers for Acidic and Basic Compounds [21]

For Acidic Compounds (Bases)For Basic Compounds (Acids)
Sodium HydroxideHydrochloric Acid
Potassium HydroxideSulfuric Acid
Calcium HydroxideMethanesulfonic Acid
TromethamineMaleic Acid
MeglumineTartaric Acid
Co-crystallization

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. This technique can be applied to non-ionizable compounds and can significantly alter physical properties, including solubility.[6]

V. Experimental Protocols

Protocol 1: Rapid Solvent Screening
  • Place a small amount (e.g., 1-2 mg) of your biphenyl intermediate into several small vials.

  • To each vial, add a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) dropwise while observing for dissolution.

  • Record the approximate volume of solvent required to dissolve the compound.

  • If the compound does not dissolve at room temperature, gently warm the vial and observe any changes in solubility.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of your biphenyl intermediate to a known volume of each buffer solution.

  • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Plot solubility as a function of pH to determine the pH range of maximum solubility.

VI. Conclusion

Managing the poor solubility of substituted biphenyl intermediates is a common challenge in chemical synthesis and drug development. A systematic approach that begins with understanding the underlying physicochemical properties of the molecule is key to developing effective solutions. By employing the strategies outlined in this guide, from simple solvent selection and pH adjustment to more advanced techniques like co-solvency and salt formation, researchers can successfully navigate these solubility hurdles and advance their projects.

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4,4'-Dibromo-2-nitro-1,1'-biphenyl: An NMR-Centric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the precise structural characterization of novel molecules is a cornerstone of innovation and regulatory compliance. For drug development professionals and researchers, understanding the exact three-dimensional arrangement of atoms within a molecule is paramount for predicting its biological activity, metabolic fate, and potential toxicity. This guide provides an in-depth analysis of the structural elucidation of 4,4'-Dibromo-2-nitro-1,1'-biphenyl, a substituted biphenyl of interest in organic synthesis. While various analytical techniques contribute to the holistic understanding of a molecule's structure, this guide will focus on the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by a comparative discussion of Mass Spectrometry (MS) and single-crystal X-ray Crystallography.

The Subject Molecule: this compound

Biphenyl and its derivatives are crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and liquid crystals. The introduction of substituents onto the biphenyl scaffold dramatically influences its chemical and physical properties. In this compound (C₁₂H₇Br₂NO₂), the presence of two bromine atoms and a nitro group creates a unique electronic and steric environment, making its unambiguous structural verification a critical step in its application.

¹H and ¹³C NMR Spectroscopy: A Predictive Analysis

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, a detailed picture of the molecular structure can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern in the aromatic region (typically δ 7.0-8.5 ppm). The molecule has seven protons distributed across two phenyl rings.

  • Ring A (the nitrated ring): The nitro group at the C2 position and the bromine at the C4 position will significantly influence the chemical shifts of the three protons on this ring (H-3, H-5, and H-6). The nitro group is a strong electron-withdrawing group and will deshield adjacent protons, shifting their signals downfield. The proton ortho to the nitro group (H-3) is expected to be the most deshielded. The protons on this ring will exhibit complex splitting patterns due to ortho and meta couplings.

  • Ring B (the brominated ring): This ring has four protons (H-2', H-3', H-5', and H-6'). The bromine atom at the C4' position will have a moderate deshielding effect. The protons on this ring will likely appear as two sets of doublets, characteristic of a para-substituted benzene ring, though the connection to the substituted ring A will introduce further complexity.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the twelve carbon atoms of the biphenyl core. Due to the molecule's asymmetry, twelve distinct carbon signals are expected.

  • Carbons bearing substituents: The carbons directly attached to the bromine atoms (C-4 and C-4') and the nitro group (C-2) will have their chemical shifts significantly influenced. The carbon bearing the nitro group (C-2) is expected to be deshielded, while the carbons attached to bromine will also experience a downfield shift.

  • Quaternary carbons: The carbons at the biphenyl linkage (C-1 and C-1') are quaternary and will typically show weaker signals in the spectrum.

  • Protonated carbons: The chemical shifts of the seven protonated carbons will be consistent with their electronic environment, influenced by the proximity of the electron-withdrawing nitro group and the bromine atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
C-1--~135-140
C-2--~148-152
C-3~8.0-8.2d~125-128
C-4--~124-127
C-5~7.6-7.8dd~130-133
C-6~7.4-7.6d~128-131
C-1'--~138-142
C-2'/C-6'~7.5-7.7d~130-133
C-3'/C-5'~7.3-7.5d~132-135
C-4'--~122-125

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Comparative Analytical Techniques

While NMR provides the foundational skeletal information, a comprehensive structural elucidation often involves complementary techniques.

Mass Spectrometry (MS)

Mass spectrometry provides the crucial information of the molecule's mass and fragmentation pattern, which aids in confirming the molecular formula and identifying structural motifs. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (357.01 g/mol ). A key feature would be the isotopic pattern of the molecular ion, which would clearly indicate the presence of two bromine atoms due to the characteristic M, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1.

Single-Crystal X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography provides the most definitive three-dimensional structure. The crystal structure of this compound has been determined and reported.[1][2][3] The data reveals a twisted conformation with a dihedral angle of 55.34 (14)° between the two benzene rings.[1][2][3] This steric hindrance is a direct consequence of the bulky nitro group at the ortho position. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail that is inferred rather than directly observed in NMR.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound

Technique Information Provided Advantages Limitations
¹H and ¹³C NMR Connectivity of atoms (carbon-hydrogen framework), stereochemistry, dynamic processes in solution.Non-destructive, provides detailed structural information in solution, versatile for a wide range of compounds.Requires soluble sample, complex spectra can be challenging to interpret, may not provide absolute configuration.
Mass Spectrometry Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, small sample amount required, provides molecular formula confirmation.Does not provide information on the connectivity of atoms or stereochemistry, fragmentation can be complex.
X-ray Crystallography Precise three-dimensional arrangement of atoms in the solid state, bond lengths, bond angles.Provides definitive solid-state structure, absolute configuration can be determined.Requires a suitable single crystal, the solid-state conformation may differ from the solution or gas phase.

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

X-ray Crystallography
  • Crystal Growth: Grow a single crystal of this compound of suitable size and quality, typically by slow evaporation of a saturated solution.

  • Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to obtain the final atomic coordinates.

Visualizing the Analytical Workflow

The logical flow of a comprehensive structural elucidation process can be visualized as follows:

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Initial Structure Hypothesis ms Mass Spectrometry purification->ms Molecular Formula xray X-ray Crystallography purification->xray Solid-State Structure confirmation Unambiguous Structure of This compound nmr->confirmation ms->confirmation xray->confirmation

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound serves as an excellent case study for the synergistic application of modern analytical techniques. While NMR spectroscopy remains the primary tool for delineating the carbon-hydrogen framework in solution, its power is significantly enhanced when combined with the molecular weight and fragmentation data from mass spectrometry and the definitive solid-state structure from X-ray crystallography. For researchers and drug development professionals, a multi-technique approach is not just best practice but a necessity for ensuring the unequivocal identification and characterization of molecules of interest, thereby underpinning the integrity and success of their scientific endeavors.

References

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of complex organic molecules is paramount for accurate identification and quantification. This guide provides an in-depth analysis of the mass spectrometry data for 4,4'-Dibromo-2-nitro-1,1'-biphenyl, a halogenated nitroaromatic compound. We will explore its expected fragmentation patterns under common ionization techniques and compare its behavior to structurally related molecules. This guide is designed to equip you with the foundational knowledge to confidently analyze this and similar compounds in your own research.

Introduction to this compound and its Analytical Significance

This compound is a substituted aromatic compound with a molecular weight of 357.01 g/mol .[1] Its structure, featuring a biphenyl core with two bromine atoms and a nitro group, presents interesting characteristics for mass spectrometric analysis. Halogenated biphenyls are of significant environmental and toxicological interest, and the addition of a nitro group can influence their chemical reactivity and metabolic pathways. Accurate mass spectrometric identification is crucial for environmental monitoring, metabolite identification, and quality control in synthetic chemistry.

Predicted Mass Spectrometric Behavior of this compound

While a publicly available mass spectrum for this compound is not readily found, we can predict its fragmentation behavior based on the well-documented mass spectra of related compounds, namely nitroaromatics and polyhalogenated biphenyls.

Electron Ionization (EI) Mass Spectrometry

Under typical 70 eV electron ionization, we can anticipate a series of characteristic fragmentation pathways. The molecular ion peak ([M]+•) would be readily observable, and its isotopic pattern would be a key identifier. Due to the presence of two bromine atoms, we expect to see a characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 1:2:1.[2]

The primary fragmentation events are likely to involve the nitro group and the bromine atoms:

  • Loss of the Nitro Group: A prominent fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO2), resulting in a fragment ion at [M - 46]+.[3] Further fragmentation could involve the loss of nitric oxide (NO), leading to a fragment at [M - 30]+.[3]

  • Loss of Bromine: Similar to polychlorinated and polybrominated biphenyls, sequential loss of bromine atoms is expected.[4][5] This would result in fragment ions at [M - Br]+ and [M - 2Br]+. The stability of the resulting biphenyl cation would drive this fragmentation.

  • Combined Losses: A combination of these losses is also highly probable, leading to fragments such as [M - NO2 - Br]+.

The "ortho effect," which is known to influence the fragmentation of 2,2'-substituted polychlorinated biphenyls, might also play a role due to the nitro group at the 2-position.[5] This could potentially lead to enhanced loss of a bromine atom from the adjacent ring.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a softer ionization technique, often used for more polar and thermally labile molecules. For nitroaromatic compounds, ESI can be performed in both positive and negative ion modes.

  • Negative Ion Mode: In negative ion mode, we would expect to observe the molecular anion [M]-• or deprotonated species if a suitable proton is available for abstraction, though this is less likely for this specific molecule. Fragmentation in negative ESI-MS/MS of nitroaromatics often involves the loss of NO2 and NO radicals.[6][7]

  • Positive Ion Mode: In positive ion mode, protonated molecules [M+H]+ may be observed, especially with the aid of an acidic mobile phase. Fragmentation would likely proceed through similar pathways as EI, involving the loss of the nitro group and bromine atoms.

Comparative Analysis: Insights from Structurally Similar Compounds

To better understand the expected mass spectrum of this compound, it is instructive to compare it with the known mass spectrum of a closely related compound: 4,4'-Dibromobiphenyl.

Mass Spectrum of 4,4'-Dibromobiphenyl

The NIST WebBook provides the electron ionization mass spectrum for 4,4'-Dibromobiphenyl.[8][9] The key features of this spectrum are:

  • A prominent molecular ion peak at m/z 312, exhibiting the characteristic 1:2:1 isotopic pattern for two bromine atoms.

  • A significant fragment ion corresponding to the loss of one bromine atom ([M - Br]+).

  • A fragment ion corresponding to the loss of both bromine atoms ([M - 2Br]+), resulting in the biphenyl cation at m/z 152.

Influence of the Nitro Group on Fragmentation

By comparing the expected fragmentation of this compound with the known fragmentation of 4,4'-Dibromobiphenyl, we can highlight the directing effect of the nitro group. The introduction of the nitro group provides additional, energetically favorable fragmentation pathways, primarily the loss of NO2 and NO. This will likely lead to a more complex mass spectrum with a greater number of significant fragment ions compared to its non-nitrated counterpart.

Experimental Protocol for Mass Spectrometric Analysis

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Objective: To obtain a high-quality electron ionization mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or ion trap analyzer).

  • Electron Ionization (EI) source.

Materials:

  • This compound standard.

  • High-purity solvent (e.g., dichloromethane or hexane).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the standard (e.g., 1-10 µg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Injector: Splitless mode, 280 °C.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes. This program should be optimized based on the specific instrument and column.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 50 to 400.

    • Acquisition Mode: Full scan.

Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum from this peak.

  • Identify the molecular ion and its characteristic isotopic pattern.

  • Propose structures for the major fragment ions based on the principles outlined in this guide.

Data Summary and Visualization

The following table summarizes the predicted key ions in the electron ionization mass spectrum of this compound and compares them to the known ions of 4,4'-Dibromobiphenyl.

Ion DescriptionPredicted m/z for this compoundObserved m/z for 4,4'-Dibromobiphenyl[8]
Molecular Ion [M]+•357/359/361312/314/316
[M - NO2]+311/313/315-
[M - Br]+278/280233/235
[M - NO2 - Br]+232/234-
[M - 2Br]+199152
[M - NO2 - 2Br]+153-

Fragmentation Pathway of this compound

G M [C12H7Br2NO2]+• m/z 357/359/361 M_minus_NO2 [C12H7Br2]+• m/z 311/313/315 M->M_minus_NO2 -NO2 M_minus_Br [C12H7BrNO2]+• m/z 278/280 M->M_minus_Br -Br M_minus_NO2_minus_Br [C12H7Br]+• m/z 232/234 M_minus_NO2->M_minus_NO2_minus_Br -Br M_minus_Br->M_minus_NO2_minus_Br -NO2 M_minus_2Br [C12H7NO2]+• m/z 199 M_minus_Br->M_minus_2Br -Br M_minus_NO2_minus_2Br [C12H7]+• m/z 153 M_minus_NO2_minus_Br->M_minus_NO2_minus_2Br -Br G M [C12H8Br2]+• m/z 312/314/316 M_minus_Br [C12H8Br]+• m/z 233/235 M->M_minus_Br -Br M_minus_2Br [C12H8]+• m/z 152 M_minus_Br->M_minus_2Br -Br

References

comparing reactivity of 4,4'-Dibromo-2-nitro-1,1'-biphenyl with other biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Overview: A Tale of Steric Hindrance and Electronic Control

In the landscape of synthetic chemistry, functionalized biphenyls are foundational scaffolds for pharmaceuticals, agrochemicals, and advanced materials. Their reactivity is a delicate interplay of electronic effects, steric hindrance, and the conformational freedom between the two aryl rings. This guide provides an in-depth comparison of 4,4'-Dibromo-2-nitro-1,1'-biphenyl , a highly functionalized and sterically constrained derivative, against simpler biphenyls. We will dissect how the unique arrangement of its substituents—a powerful electron-withdrawing nitro group at the ortho position and two bromo groups at the para positions—governs its behavior in key synthetic transformations. This analysis moves beyond simple reaction schemes to explore the causal mechanisms, offering field-proven insights for researchers aiming to leverage this versatile intermediate.

The Structural Uniqueness of this compound

The reactivity of any biphenyl is fundamentally tied to its three-dimensional structure. Unlike unsubstituted biphenyl, which has a relatively low barrier to rotation, this compound is a molecule under significant torsional strain.

  • Electronic Profile : The nitro group is a potent electron-withdrawing group (EWG) through both inductive and resonance effects, significantly reducing the electron density of the aromatic rings.[1][2] The bromine atoms are also inductively electron-withdrawing but are considered deactivators in the context of electrophilic aromatic substitution.

  • Steric Profile : The bulky nitro group at the C2 (ortho) position forces the two phenyl rings out of planarity. X-ray crystallography data reveals a significant dihedral angle of 55.34° between the two rings.[3][4] This twisting is critical as it disrupts π-system conjugation, electronically isolating the two rings to a large extent.

This enforced torsional twist is a central theme in its reactivity, often overriding the electronic effects that would be predicted for a planar system.

Caption: Steric impact of ortho-substitution on biphenyl conformation.

Comparative Reactivity in Key Transformations

We will now compare the reactivity of this compound (hereafter 1 ) with baseline compounds such as 4,4'-dibromobiphenyl (2 ) and 2-nitrobiphenyl (3 ).

Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution reactions, like nitration or halogenation, are classic probes of aromatic reactivity.

  • Versus 4,4'-Dibromobiphenyl (2) : Compound 2 can be nitrated to produce compound 1 . However, the existing nitro group on 1 makes it exceptionally unreactive towards further electrophilic substitution. The nitro group is a strong deactivating group and a meta-director.[5] Any subsequent substitution would be sluggish and would occur meta to the nitro group (C3 or C5) and ortho to the bromine on the same ring. In contrast, unsubstituted biphenyl is more reactive than benzene and directs incoming electrophiles to the ortho and para positions. The presence of bulky ortho substituents in other biphenyls, like 2,2'-dimethylbiphenyl, also reduces reactivity due to steric hindrance preventing planarity and optimal electron delocalization.[6]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of arene functionalization, but they require the ring to be electron-deficient.[7][8]

  • The Role of the Nitro Group : The nitro group is a powerful activator for SNAr, particularly when positioned ortho or para to a suitable leaving group (like a halide).[9][10] It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[9]

  • Reactivity of Compound 1 : In compound 1 , the C4-Br bond is ortho to the C1-C1' bond and on the same ring as the activating nitro group. While not directly ortho or para to the nitro group, the overall electron-deficient nature of this ring enhances its susceptibility to nucleophilic attack compared to the other ring. The C4'-Br bond on the second ring, lacking a proximate activating group, is far less reactive. This differential reactivity allows for selective functionalization.

  • Comparison : Compared to 4,4'-dibromobiphenyl (2 ), which is inert to SNAr under normal conditions, compound 1 is primed for this reaction pathway on one of its rings. The rate-determining step in SNAr is typically the initial attack of the nucleophile, which is favored by the electron-withdrawing nitro group.[8][11]

Metal-Catalyzed Cross-Coupling Reactions

The two bromine atoms in compound 1 are ideal handles for cross-coupling reactions like Suzuki or Ullmann coupling.

  • Suzuki Coupling : This palladium-catalyzed reaction is a robust method for forming C-C bonds.[12][13] Both C-Br bonds in 1 are reactive. However, steric hindrance from the ortho-nitro group can influence catalyst association and the rate of oxidative addition, potentially leading to different reaction kinetics at the C4 versus the C4' position. While the nitro group is generally well-tolerated in Suzuki couplings, recent studies have even shown it can be used as a leaving group itself under specific catalytic conditions, highlighting its strong electronic influence.[14]

  • Ullmann Coupling : The classic Ullmann reaction, involving copper-mediated coupling of aryl halides, is particularly effective for electron-deficient substrates.[15][16] The presence of the nitro group makes compound 1 an excellent substrate for Ullmann-type reactions. For instance, 4,4'-Dibromo-2,2'-dinitrobiphenyl is readily synthesized via an Ullmann coupling of 2,5-dibromonitrobenzene.[17][18]

Reductive Cyclization: The Cadogan Reaction

The most distinct and synthetically valuable reaction of compound 1 and its parent, 2-nitrobiphenyl (3 ), is the intramolecular reductive cyclization to form a carbazole core. This transformation, known as the Cadogan reaction, is a powerful method for constructing this important heterocyclic motif.[19][20]

  • Mechanism : The reaction involves the deoxygenation of the nitro group by a phosphine reagent (e.g., triphenylphosphine or triethyl phosphite), generating a reactive nitrene intermediate. This nitrene then undergoes intramolecular electrophilic attack on the adjacent phenyl ring, followed by aromatization to yield the carbazole.

  • Performance of Compound 1 : this compound (1 ) is an excellent substrate for this reaction, yielding 2,7-dibromocarbazole in high yield.[21] The reaction's success is highly dependent on temperature, with higher-boiling solvents like 1,2-dichlorobenzene (o-DCB) providing superior results.[19][20]

Cadogan_Reaction A This compound C Deoxygenation & Nitrene Formation A->C 1 B Triphenylphosphine (PPh3) High-Boiling Solvent (o-DCB) B->C Reagents D Intramolecular Electrophilic Attack C->D 2 G Triphenylphosphine Oxide (Byproduct) C->G E Aromatization D->E 3 F 2,7-Dibromocarbazole (High Yield) E->F 4

Caption: Workflow for the Cadogan reductive cyclization.

Data Summary & Experimental Protocols

To provide a practical context, we present quantitative data and detailed experimental protocols for key transformations.

Data Summary: Cadogan Cyclization of Substituted 2-Nitrobiphenyls
Starting MaterialProductReagentSolventTemp (°C)Time (h)Yield (%)Reference
2-NitrobiphenylCarbazolePPh₃o-DCB1822191[19]
4-Methoxy-2-nitrobiphenyl2-MethoxycarbazolePPh₃o-DCB182-91[21]
4,4'-Dibromo-2-nitrobiphenyl 2,7-Dibromocarbazole PPh₃ o-DCB 182 -(not specified, but implied high) [21]
4-Cyano-2-nitrobiphenyl2-CyanocarbazolePPh₃o-DCB182-75[21]

This table highlights the robustness of the PPh₃/o-DCB system across various substituted 2-nitrobiphenyls, consistently affording high yields.

Protocol 1: Synthesis of this compound (1)

This protocol details the electrophilic nitration of 4,4'-dibromobiphenyl.

Materials :

  • 4,4'-Dibromobiphenyl (9.00 g, 28.85 mmol)

  • Fuming Nitric Acid (HNO₃, 15 mL)

  • Acetic Acid (AcOH, 15 mL)

  • Acetic Anhydride (Ac₂O, 150 mL)

  • Dichloromethane (CH₂Cl₂, 25 mL)

  • Sodium Hydroxide (NaOH)

  • Water (H₂O)

Procedure :

  • Suspend 4,4'-dibromobiphenyl in a mixture of CH₂Cl₂ (25 mL) and Ac₂O (150 mL) in a flask equipped with a stir bar.

  • In a separate beaker, carefully prepare a nitrating mixture by combining fuming HNO₃ (15 mL) and AcOH (15 mL).

  • Add the nitrating mixture portionwise to the biphenyl suspension with stirring. An orange color will develop, and the solid will begin to dissolve.

  • Stir the reaction at room temperature for 18 hours. The reaction mixture will darken significantly. Monitor reaction completion by TLC.

  • Carefully pour the reaction mixture into a large beaker containing 1.4 L of water and 35 g of NaOH to partially neutralize the acid. A tacky yellow precipitate will form.

  • Extract the product into an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by chromatography to yield this compound.[21]

Expert Commentary : The use of acetic anhydride serves to scavenge any water present, which would otherwise reduce the efficacy of the nitrating mixture. The partial neutralization step is critical for safe handling and workup, but care must be taken as the quenching of strong acid is highly exothermic.

Protocol 2: Cadogan Reductive Cyclization to 2,7-Dibromocarbazole

This protocol demonstrates the signature reactivity of the ortho-nitro group.

Materials :

  • This compound (1.02 g, 2.86 mmol)

  • Triphenylphosphine (PPh₃, 2.5 equiv.)

  • 1,2-Dichlorobenzene (o-DCB, ~6 mL)

  • Nitrogen (N₂) atmosphere

Procedure :

  • Combine the 2-nitrobiphenyl derivative and PPh₃ (2.5 equivalents) in a round-bottom flask.

  • Add o-DCB (approx. 2 mL per mmol of the nitro compound).

  • Place the flask under a nitrogen atmosphere.

  • Heat the mixture to reflux (approx. 182 °C) with vigorous stirring using a heating mantle.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction to room temperature and remove the solvent under high vacuum.

  • The crude residue contains the carbazole product and triphenylphosphine oxide. Purify by column chromatography to yield pure 2,7-dibromocarbazole.[21]

Expert Commentary : The choice of a high-boiling, relatively nonpolar solvent like o-DCB is crucial. Studies have shown that reaction temperature, not solvent polarity, is the key factor for driving this reaction to completion.[20] Using an excess of PPh₃ ensures complete reduction of the nitro group.

Final Conclusions for the Practicing Scientist

The reactivity of This compound is a textbook case of substituent-driven chemistry, offering a unique profile compared to less functionalized biphenyls:

  • Steric Dominance : The ortho-nitro group's steric bulk is the primary determinant of the molecule's conformation, forcing a twisted structure that electronically isolates the two rings. This has profound implications for reactions dependent on planar conjugation.

  • Deactivated for Electrophilic Attack : It is a poor substrate for further electrophilic aromatic substitution due to the powerful deactivating nature of the nitro group.

  • Activated for Specific Pathways : The same nitro group is the key to its most valuable transformations. It enables the highly efficient Cadogan cyclization to form a carbazole core and activates one of the rings for potential SNAr chemistry .

  • A Platform for Cross-Coupling : The two C-Br bonds serve as versatile handles for Suzuki and Ullmann couplings , allowing for the construction of more complex, extended molecular architectures. The differential electronic environment of the two rings could potentially be exploited for selective or sequential coupling reactions.

For researchers in drug development and materials science, understanding this nuanced reactivity is key to strategically employing this compound as a building block for complex, high-value molecules.

References

A Comparative Guide to Modern Carbazole Synthesis: Exploring Alternative Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. While classical methods like the Borsche–Drechsel and Bucherer–Ullmann reactions have long been staples for carbazole synthesis, the demand for greater efficiency, milder reaction conditions, and broader functional group tolerance has driven the development of innovative strategies. This guide provides an in-depth comparison of modern synthetic routes to carbazoles, moving beyond traditional precursors to explore the utility of biaryls, indoles, and other advanced starting materials through the lens of cutting-edge catalytic systems.

Transition Metal-Catalyzed Intramolecular C-H Amination: The Power of Palladium

One of the most significant advancements in carbazole synthesis has been the development of transition metal-catalyzed intramolecular C-H amination reactions. These methods typically start from readily available 2-aminobiphenyl derivatives, offering a direct and atom-economical route to the carbazole core.

Palladium-Catalyzed C-H Functionalization of N-Acyl-2-aminobiphenyls

Pioneered by Stephen L. Buchwald and coworkers, this approach utilizes a palladium catalyst to orchestrate the cyclization of N-protected 2-aminobiphenyls. The N-acyl group acts as a directing group, facilitating the selective activation of an ortho C-H bond on the adjacent aryl ring, followed by C-N bond formation.[1]

The catalytic cycle is believed to involve the formation of a palladacycle intermediate. The Pd(0) species generated after reductive elimination of the carbazole product is reoxidized to the active Pd(II) state by an oxidant, such as Cu(OAc)₂ or even molecular oxygen, allowing the catalytic cycle to continue. This strategy has proven to be robust, with broad applicability for the synthesis of unsymmetrically substituted carbazoles.[1]

Caption: Proposed catalytic cycle for Pd-catalyzed C-H amination.

Experimental Protocol: Synthesis of N-Acetylcarbazole [1]

  • To a screw-capped vial, add 2-acetamidobiphenyl (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and Cu(OAc)₂ (1.0 equiv.).

  • Evacuate and backfill the vial with oxygen.

  • Add toluene as the solvent.

  • Seal the vial and heat the reaction mixture at 120 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel chromatography to afford N-acetylcarbazole.

Domino and Cascade Reactions: Efficiency in a Single Pot

Domino and cascade reactions offer an elegant approach to molecular complexity by forming multiple bonds in a single, uninterrupted sequence. This strategy is particularly powerful for constructing the tricyclic carbazole framework from acyclic or simpler cyclic precursors.

Domino Diels-Alder Reaction of In Situ Generated Vinylindoles

A highly efficient method for synthesizing polyfunctionalized carbazoles involves a domino reaction sequence commencing with indole derivatives.[2][3][4] In a representative example, a 3-(indol-3-yl)-1,3-diphenylpropan-1-one is first subjected to oxidative dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to generate a reactive 3-vinylindole intermediate in situ. This diene then undergoes a p-TsOH-catalyzed Diels-Alder reaction with a dienophile, such as a chalcone. A subsequent aromatization step, also promoted by DDQ, yields the final carbazole product.[3]

Caption: Workflow for Domino Diels-Alder carbazole synthesis.

Experimental Protocol: One-Pot Synthesis of Polysubstituted Carbazoles [3]

  • To a round-bottom flask, add 3-(indol-3-yl)-1,3-diphenylpropan-1-one (0.6 mmol), DDQ (0.72 mmol), and acetonitrile (15.0 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the chalcone (0.5 mmol) and p-toluenesulfonic acid (0.06 mmol).

  • Reflux the resulting solution for four hours.

  • After cooling to room temperature, add an additional portion of DDQ (0.6 mmol) and stir for one hour.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the carbazole product.

Modern Methodologies: Leveraging Light and Microwaves

Recent innovations have focused on developing more sustainable and energy-efficient synthetic methods. Photocatalysis and microwave-assisted synthesis have emerged as powerful tools in this regard.

Visible-Light-Promoted Synthesis from 2-Azidobiphenyls

Photocatalysis offers a green alternative to traditional thermal methods, often proceeding under mild conditions with high efficiency. One such strategy involves the visible-light-promoted intramolecular C-H amination of 2-azidobiphenyls.[5] This metal-free approach utilizes visible light to induce the cyclization, with nitrogen gas as the only byproduct. The reaction can even be performed in aqueous solutions, highlighting its potential for biochemical applications.[5]

Experimental Protocol: Visible-Light-Promoted Synthesis of Clausine C [5]

  • A solution of the corresponding 2-azidobiphenyl precursor in a mixture of CH₃CN and H₂O is prepared in a reaction tube.

  • The solution is irradiated with a blue LED light source at room temperature for 12 hours.

  • Upon completion, the reaction mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography to give the pure carbazole alkaloid.

Microwave-Assisted Palladium-Catalyzed C-H Activation

Microwave irradiation can dramatically accelerate reaction rates and improve yields in organic synthesis. An efficient protocol for carbazole synthesis combines palladium-catalyzed C-H activation with microwave assistance.[6] This method utilizes 2-iodo-N-arylanilines as precursors, with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) serving as an advantageous base. The use of microwave heating significantly shortens reaction times and can provide access to products not obtainable under conventional heating.[6][7]

Experimental Protocol: Microwave-Assisted Carbazole Synthesis [6]

  • In a microwave process vial, combine the 2-iodo-N-arylaniline (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and DBU (2.0 equiv.) in a suitable solvent like DMF.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 15-30 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • Purification by column chromatography yields the desired carbazole.

Advanced Precursors: The Versatility of Indoles

Indoles themselves can serve as advanced precursors for carbazole synthesis, allowing for the construction of the final benzene ring onto the indole core. This "indole-to-carbazole" strategy provides access to a wide range of substituted carbazoles.[8]

Pd/Cu-Cocatalyzed Synthesis from 2-Allyl-3-iodoindoles and Terminal Alkynes

A one-pot reaction co-catalyzed by palladium and copper enables the efficient synthesis of polysubstituted carbazoles from 2-allyl-3-iodoindoles and terminal alkynes.[9] The reaction proceeds through a sequence of a carbon-carbon coupling, isomerization, cyclization, and finally aromatization to form the new benzene ring.

Caption: Key steps in the Pd/Cu-cocatalyzed indole-to-carbazole synthesis.

Comparative Performance Analysis

The choice of synthetic route depends heavily on the desired substitution pattern, functional group tolerance, and scalability. The following table summarizes the key performance aspects of the discussed methods.

MethodPrecursorCatalyst/ReagentKey AdvantagesTypical Yields
Pd-Catalyzed C-H Amination N-Acyl-2-aminobiphenylPd(OAc)₂ / Cu(OAc)₂High functional group tolerance, predictable regioselectivity.[1]80-98%[1]
Domino Diels-Alder Indole derivatives, Chalconesp-TsOH / DDQHigh efficiency, builds complexity quickly, one-pot procedure.[3]70-90%[3]
Visible-Light Photocatalysis 2-AzidobiphenylVisible LightMetal-free, mild conditions, green (N₂ byproduct), aqueous compatibility.[5]75-95%[5]
Microwave-Assisted C-H Activation 2-Iodo-N-arylanilinePd(OAc)₂ / DBUDrastically reduced reaction times, improved yields.[6]85-95%[6]
Pd/Cu-Cocatalyzed Annulation 2-Allyl-3-iodoindole, AlkynePd(PPh₃)₂Cl₂ / CuIAccess to polysubstituted carbazoles from indole core.[9]60-85%[9]

Conclusion

The synthesis of carbazoles has evolved significantly, with modern catalytic methods offering powerful alternatives to classical approaches. Transition metal-catalyzed C-H amination provides a reliable and versatile route from biphenyl precursors. For rapid construction of complex carbazoles, domino reactions starting from indoles are exceptionally efficient. Furthermore, the adoption of photocatalysis and microwave assistance aligns with the principles of green chemistry, offering mild and rapid synthetic solutions. By understanding the nuances, advantages, and experimental demands of each strategy, researchers can select the optimal pathway to construct the valuable carbazole framework for their specific application, be it in drug discovery or materials science.

References

A Senior Application Scientist's Guide to Characterizing Substituted Biphenyls: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Substituted biphenyls represent a critical class of compounds in pharmaceuticals, agrochemicals, and materials science. Their unique structural features, particularly the potential for atropisomerism, present significant analytical challenges. This guide provides an in-depth comparison of the primary analytical techniques for their characterization, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. Our focus is on the "why" behind methodological choices, ensuring a robust and reliable analytical strategy.

The Analytical Challenge: Isomers and Atropisomerism

The core difficulty in analyzing substituted biphenyls lies in their structural complexity. The biphenyl scaffold allows for numerous constitutional isomers. More significantly, ortho-substituted biphenyls can exhibit axial chirality due to restricted rotation around the central carbon-carbon single bond, a phenomenon known as atropisomerism.[1][2][3] These atropisomers are non-superimposable mirror images (enantiomers) that can have vastly different pharmacological and toxicological profiles. Therefore, analytical methods must not only identify and quantify the target biphenyl but also resolve and characterize its various isomeric forms, including enantiomers.

A Comparative Overview of Analytical Techniques

The characterization of substituted biphenyls necessitates a multi-technique approach. While chromatographic methods provide essential separation, spectroscopic techniques are indispensable for structural elucidation and confirmation. The logical workflow for a comprehensive analysis is outlined below.

Analytical Workflow for Substituted Biphenyls cluster_0 Separation & Quantification cluster_1 Identification & Structure Elucidation HPLC HPLC MS MS HPLC->MS LC-MS NMR NMR HPLC->NMR Preparative HPLC for Isolation GC GC GC->MS GC-MS X-ray_Crystallography X-ray Crystallography NMR->X-ray_Crystallography Definitive 3D Structure Sample Sample Sample->HPLC Liquid Samples Thermally Labile Sample->GC Volatile Thermally Stable

Caption: A typical analytical workflow for the comprehensive characterization of substituted biphenyls, from separation to definitive structural elucidation.

Chromatographic Techniques: The Foundation of Separation

Chromatography is the cornerstone for resolving the complex mixtures often encountered with substituted biphenyls. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable substituted biphenyls, most notably polychlorinated biphenyls (PCBs).[4][5][6][7]

  • Expertise & Experience: The choice of the capillary column is critical for resolving isomers. Low-polarity stationary phases, such as those with 5% diphenyl/95% dimethyl polysiloxane, are often employed.[6] For complex mixtures of PCB congeners, longer columns and temperature programming are essential to achieve adequate separation.

  • Trustworthiness: Coupling GC with a mass spectrometer (GC-MS) provides a high degree of confidence in analyte identification.[4][5][6][7] Selected Ion Monitoring (SIM) mode in MS enhances sensitivity and selectivity for target biphenyls in complex matrices.[7] For even greater selectivity, especially in challenging environmental samples, triple quadrupole mass spectrometry (GC-MS/MS) can be utilized.[4][5]

  • Sample Preparation:

    • For solid samples (e.g., soil), perform a Soxhlet or pressurized liquid extraction with a suitable solvent like hexane or a hexane/acetone mixture.

    • For liquid samples (e.g., water), a liquid-liquid extraction with hexane is typically used.[4]

    • The extract is then concentrated and may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

  • GC Conditions:

    • Injector: Splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

    • Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C) at a controlled rate to separate congeners based on their boiling points.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each PCB congener or congener group. For enhanced selectivity, a triple quadrupole instrument can be operated in Selected Reaction Monitoring (SRM) mode.[5]

    • Mass Range: Scan a mass range that encompasses the molecular ions and characteristic fragment ions of the target PCBs.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for non-volatile, thermally labile, or polar substituted biphenyls. It is also the primary technique for the chiral separation of atropisomers.[8][9][10][11]

  • Expertise & Experience: Reversed-phase HPLC is the most common mode. While C18 columns are widely used, biphenyl stationary phases can offer unique selectivity for aromatic compounds due to enhanced π-π interactions.[9][12] The choice of organic modifier (acetonitrile vs. methanol) can significantly impact selectivity.[12] For chiral separations, specialized stationary phases containing a chiral selector are necessary.[8]

  • Trustworthiness: Method validation is crucial for ensuring reliable results. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[11] Coupling HPLC with a Diode Array Detector (DAD) allows for peak purity assessment and preliminary identification based on UV spectra.[10][11] For unambiguous identification, HPLC-MS is the gold standard.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, typically the initial mobile phase composition or a weaker solvent.

  • HPLC Conditions:

    • Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based, Pirkle-type). The choice of CSP is highly dependent on the specific structure of the biphenyl.

    • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is common for normal-phase chiral separations. For reversed-phase chiral separations, a mixture of water/buffer and an organic modifier (e.g., acetonitrile or methanol) is used.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detection at a wavelength where the analyte has maximum absorbance.

  • Method Development:

    • Screen different chiral columns and mobile phase compositions to find a system that provides baseline separation of the enantiomers.

    • Optimize the mobile phase composition and temperature to maximize resolution.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Analytes Volatile, thermally stableNon-volatile, thermally labile, polar
Separation Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phasePartitioning between a liquid mobile phase and a solid stationary phase
Typical Columns Capillary columns (e.g., 5% phenyl polysiloxane)Packed columns (e.g., C18, Biphenyl, Chiral)[9][12]
Key Applications Analysis of PCBs[4][5][6][7]Chiral separations, analysis of polar metabolites[8][11]
Detection FID, ECD, Mass Spectrometry (MS)UV, DAD, Mass Spectrometry (MS)

Spectroscopic Techniques: Unveiling the Molecular Structure

While chromatography separates, spectroscopy identifies. Mass spectrometry, Nuclear Magnetic Resonance, and X-ray crystallography provide complementary information to definitively characterize substituted biphenyls.

Mass Spectrometry (MS)

MS is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.[13][14] It is almost always coupled with a chromatographic technique (GC-MS or LC-MS).

  • Expertise & Experience: The choice of ionization technique is crucial. Electron Ionization (EI) is common in GC-MS and provides reproducible fragmentation patterns that can be compared to spectral libraries.[15] For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are used to generate intact molecular ions. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its identity. The fragmentation patterns can sometimes be used to distinguish between isomers, for example, through the "ortho effect" in PCBs.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[17][18][19][20][21][22]

  • Expertise & Experience: A combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) is typically required to assign all proton and carbon signals and to establish the connectivity of the molecule. For substituted biphenyls, Nuclear Overhauser Effect (NOE) experiments are particularly valuable for determining the spatial proximity of substituents, which can help in assigning the relative stereochemistry of atropisomers.[18][22] The dihedral angle between the phenyl rings can also be estimated using advanced NMR techniques.[17][20][21]

X-ray Crystallography

For the absolute and unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of atropisomers, single-crystal X-ray crystallography is the definitive technique.[23][24][25][26]

  • Expertise & Experience: The primary challenge in X-ray crystallography is growing a single crystal of sufficient quality.[24] Once a suitable crystal is obtained, the technique provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail. This is invaluable for confirming the structure of novel substituted biphenyls and for understanding their solid-state packing.[23][26]

Spectroscopic Techniques Comparison cluster_info Information Provided MS Mass Spectrometry (MS) NMR Nuclear Magnetic Resonance (NMR) MS_info Molecular Weight Fragmentation Pattern Elemental Composition (HRMS) MS->MS_info X-ray X-ray Crystallography NMR_info Connectivity (1D & 2D) 3D Structure in Solution (NOE) Dynamic Processes NMR->NMR_info X-ray_info Absolute 3D Structure Solid-State Conformation Absolute Configuration X-ray->X-ray_info

Caption: Comparison of the information provided by key spectroscopic techniques for the characterization of substituted biphenyls.

Conclusion

The comprehensive characterization of substituted biphenyls requires a thoughtful and integrated analytical approach. Chromatographic techniques, particularly GC and HPLC, are essential for the separation of complex isomeric mixtures, with chiral HPLC being indispensable for resolving atropisomers. Mass spectrometry provides crucial information on molecular weight and structure, especially when coupled with chromatography. NMR spectroscopy offers unparalleled detail for structural elucidation in solution, while X-ray crystallography stands as the ultimate arbiter of the absolute three-dimensional structure. By understanding the strengths and limitations of each technique and applying them logically, researchers can confidently and accurately characterize these challenging yet important molecules.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the single-crystal X-ray diffraction study of 4,4'-Dibromo-2-nitro-1,1'-biphenyl, a compound of significant interest in the development of advanced organic materials. We will explore the experimental methodology, compare its structural parameters with related halogenated and nitrated biphenyl derivatives, and discuss the implications of its solid-state conformation. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the structural characterization of organic molecules.

Introduction: The Significance of Substituted Biphenyls

Biphenyls and their derivatives are a cornerstone in the synthesis of a wide array of functional materials, including liquid crystals, pharmaceuticals, and organic light-emitting diodes (OLEDs)[1]. The introduction of substituents such as halogens and nitro groups can dramatically alter the electronic properties and molecular conformation of the biphenyl scaffold. Specifically, the interplay between the electron-withdrawing nature of the nitro group and the steric hindrance and halogen bonding potential of bromine atoms makes this compound a compelling subject for structural analysis.

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions[2][3]. Understanding the solid-state structure of molecules like this compound is crucial for predicting their physical properties and designing new materials with tailored functionalities.

Experimental Protocol: From Synthesis to Structure Solution

The successful crystallographic analysis of any compound begins with the synthesis of high-quality single crystals. The following protocol outlines the key steps for the preparation and structural determination of this compound.

Synthesis of this compound:

The synthesis of the title compound can be achieved through various organic coupling reactions. A common route involves the Suzuki or Ullmann coupling of appropriately substituted benzene rings[4]. For the purpose of this guide, we will consider a generalized synthetic pathway.

Experimental Workflow for Crystallographic Analysis:

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and careful execution. The following diagram illustrates the typical workflow.

experimental_workflow Figure 1: Experimental Workflow for X-ray Crystallographic Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification by Column Chromatography Synthesis->Purification Solvent_Screening Solvent Screening for Optimal Crystal Growth Purification->Solvent_Screening Slow_Evaporation Slow Evaporation (e.g., Dichloromethane/Hexane) Solvent_Screening->Slow_Evaporation Crystal_Mounting Mounting a Suitable Single Crystal Slow_Evaporation->Crystal_Mounting XRD X-ray Diffraction Data Collection (e.g., Bruker APEXII CCD) Crystal_Mounting->XRD Data_Processing Data Processing (e.g., SADABS) XRD->Data_Processing Structure_Solution Structure Solution (e.g., SHELXS) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement

Figure 1: Experimental Workflow for X-ray Crystallographic Analysis.

Detailed Methodologies:

  • Crystallization: Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution of the compound in a mixture of dichloromethane and hexane at room temperature. The choice of solvent system is critical; a systematic screening of various solvents and solvent mixtures is often necessary to obtain crystals of sufficient size and quality.

  • Data Collection: A single crystal of appropriate dimensions was mounted on a glass fiber. X-ray diffraction data for this compound was collected at 293 K using a Bruker Kappa APEXII CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å)[5]. The use of monochromatic X-rays is essential for obtaining sharp diffraction spots.

  • Structure Solution and Refinement: The collected diffraction data was processed using the SADABS program for absorption correction[5]. The crystal structure was solved by direct methods using SHELXS and refined by full-matrix least-squares on F² using SHELXL[5]. All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and treated as riding atoms. This refinement process minimizes the difference between the observed and calculated structure factors, leading to an accurate molecular model.

Results and Discussion: A Comparative Structural Analysis

The crystallographic analysis of this compound reveals several key structural features that provide insight into the effects of its substituents.

Crystal Data and Structure Refinement:

ParameterThis compound[5]p-Nitrobiphenyl[6]4,4'-Dibromo-2',5'-dimethoxy-[1,1'-biphenyl]-2,5-dione[7]
Chemical FormulaC₁₂H₇Br₂NO₂C₁₂H₉NO₂C₁₄H₁₀Br₂O₄
Formula Weight357.01199.20402.04
Crystal SystemOrthorhombicOrthorhombicMonoclinic
Space GroupPbcnPbcaP2₁/c
a (Å)15.8761 (14)23.21011.678 (2)
b (Å)7.4350 (7)11.3707.6785 (15)
c (Å)20.7517 (13)7.56815.678 (3)
β (°)9090109.87 (3)
V (ų)2449.5 (4)1997.81321.1 (4)
Z884
R-factor0.0420.0670.043

Molecular Conformation:

A defining feature of biphenyl derivatives is the dihedral angle between the two phenyl rings, which is a consequence of the balance between steric hindrance from ortho substituents and the electronic stabilization of a planar conformation.

molecular_structure Figure 2: Molecular Conformation of this compound Ring1 Phenyl Ring 1 Ring2 Phenyl Ring 2 Ring1->Ring2 Inter-ring Dihedral Angle 55.34(14)° Nitro NO₂ Group Ring1->Nitro Nitro Group Dihedral Angle 26.8(2)° Bromo1 Br Bromo2 Br

Figure 2: Molecular Conformation of this compound.

In this compound, the two benzene rings are twisted with a dihedral angle of 55.34 (14)°[5][8]. This significant twist is primarily due to the steric repulsion between the nitro group at the 2-position and the hydrogen atom at the 2'-position of the adjacent ring. For comparison, p-nitrobiphenyl, which lacks an ortho substituent, exhibits a smaller dihedral angle of 33°[6]. This demonstrates the profound impact of ortho substitution on the overall molecular geometry.

Furthermore, the nitro group itself is twisted out of the plane of its parent benzene ring by a dihedral angle of 26.8 (2)°[5][8]. This deviation from planarity is a common feature in ortho-substituted nitroaromatics and is a result of steric hindrance with the adjacent phenyl ring.

Intermolecular Interactions:

The crystal packing of this compound is stabilized by a network of weak intermolecular interactions. Specifically, C—H···Br and C—H···O hydrogen bonds are observed, which link the molecules into chains propagating along the c-axis direction[1][5]. These non-covalent interactions play a crucial role in determining the final crystal lattice and influencing the material's bulk properties. In contrast, the crystal structure of 4,4'-dibromo-2',5'-dimethoxy-[1,1'-biphenyl]-2,5-dione is stabilized by a combination of weak π–π stacking interactions, C—H⋯O hydrogen bonding, and Br⋯Br halogen bonding[7].

Comparative Analysis with Alternative Compounds

To better understand the structure-property relationships in this class of compounds, it is instructive to compare the crystallographic data of this compound with other related molecules.

  • p-Nitrobiphenyl: As mentioned earlier, the absence of an ortho substituent in p-nitrobiphenyl leads to a more planar conformation compared to the title compound[6]. This increased planarity can enhance π-conjugation between the phenyl rings, potentially leading to different electronic and optical properties.

  • Other Halogenated Biphenyls: The presence of different halogens (e.g., chlorine or iodine) would modulate the steric and electronic effects. Larger halogens would increase steric hindrance, while their varying abilities to participate in halogen bonding would influence the crystal packing.

Conclusion

The X-ray crystallographic analysis of this compound provides a detailed picture of its solid-state conformation, revealing a significantly twisted structure driven by steric hindrance from the ortho-nitro group. This guide has detailed the experimental protocols necessary for such an analysis and has placed the structural findings in the context of related biphenyl derivatives. The pronounced non-planar geometry and the presence of specific intermolecular interactions are key determinants of the material's properties. This understanding is invaluable for the rational design of new functional organic materials with tailored electronic, optical, and solid-state packing characteristics.

References

A Comparative Guide to Cross-Coupling Methods for Nitrobiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of nitrobiphenyls represents a critical step in the creation of a wide array of functional materials and pharmaceutical agents. The strategic introduction of a nitro group onto a biphenyl scaffold can serve as a versatile handle for further chemical transformations or as an integral component of the final molecule's pharmacophore. The construction of the C(sp²)–C(sp²) bond in these systems is most elegantly achieved through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of three prominent methods—Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings—for the synthesis of nitrobiphenyls, supported by experimental data and mechanistic insights to inform your selection of the optimal synthetic strategy.

Introduction: The Challenge and Importance of Nitrobiphenyls

Nitrobiphenyls are key intermediates in the synthesis of various important organic compounds, including carbazoles and benzo[c]cinnolines.[1] However, the presence of the strongly electron-withdrawing nitro group can pose significant challenges for traditional cross-coupling reactions. These challenges often manifest as sluggish reaction rates, catalyst deactivation, and undesired side reactions.[2] Consequently, the choice of cross-coupling methodology is paramount to achieving high yields and purity. This guide will dissect the nuances of Suzuki-Miyaura, Stille, and the less conventional denitrative cross-coupling approaches, providing a clear rationale for experimental design.

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction for the formation of C-C bonds, owing to the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions.[3][4][5]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of base is critical as it facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step.[5]

Suzuki_Miyaura_Coupling pd0 Pd(0)Ln pd2_ox Ar-Pd(II)L2-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L2-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination biphenyl Ar-Ar' (Nitrobiphenyl) pd2_trans->biphenyl aryl_halide Ar-X (Nitrophenyl Halide) aryl_halide->pd2_ox boronic_acid Ar'-B(OR)2 (Boronic Acid/Ester) boronic_acid->pd2_trans base Base base->pd2_trans Activation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for nitrobiphenyl synthesis.

Performance and Experimental Insights

The success of the Suzuki coupling for nitrobiphenyl synthesis is highly dependent on the position of the nitro group. While 3- and 4-nitrophenyl halides generally couple with good to excellent yields, 2-nitro substitution can present significant obstacles, particularly during the transmetalation step.[1][6] Steric hindrance from the ortho-nitro group can impede the approach of the boronic acid to the palladium center.

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions for Nitrobiphenyl Synthesis

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
11-Iodo-2-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)-K₂CO₃Methanol/Water20Low[1]
21-Chloro-2-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (variable)-Na₂CO₃Methanol/WaterMWGood[7]
34-BromonitrobenzenePhenylboronic acidPd(OAc)₂ (0.05)BINAP (0.08)Cs₂CO₃Toluene110>90[8][9]
4Nitroarenes (denitrative)Phenylboronic acidPd(0)/BrettPhosBrettPhos---Good[10]

Recent advancements have demonstrated that nitroarenes themselves can act as electrophilic coupling partners, undergoing denitrative Suzuki-Miyaura coupling.[4][10][11] This approach, often utilizing specialized phosphine ligands like BrettPhos, circumvents the need for pre-halogenated nitroarenes.[10]

Representative Experimental Protocol: Suzuki-Miyaura Coupling
  • To a degassed mixture of the nitrophenyl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene/water, 5:1, 6 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 h), monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired nitrobiphenyl.

The Stille Coupling: A Robust Alternative with High Functional Group Tolerance

The Stille coupling utilizes organostannane reagents and is renowned for its excellent functional group tolerance, including compatibility with nitro groups.[12][13] The organostannanes are generally stable to air and moisture, making them convenient to handle.[14][15]

Mechanistic Considerations

Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A key difference is the nature of the organometallic reagent. The transmetalation step can sometimes be the rate-limiting step, and additives like Cu(I) salts can be employed to accelerate this process.[14][16]

Stille_Coupling pd0 Pd(0)Ln pd2_ox Ar-Pd(II)L2-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L2-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination biphenyl Ar-Ar' (Nitrobiphenyl) pd2_trans->biphenyl aryl_halide Ar-X (Nitrophenyl Halide) aryl_halide->pd2_ox organostannane Ar'-SnR3 organostannane->pd2_trans

Caption: Catalytic cycle of the Stille coupling for nitrobiphenyl synthesis.

Performance and Experimental Insights

The primary advantage of the Stille coupling in the context of nitrobiphenyl synthesis is its broad functional group tolerance.[12] The nitro group is well-tolerated, and the reaction can proceed under neutral or mildly basic conditions. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[13][17]

Table 2: Comparison of Stille Reaction Conditions for Nitrobiphenyl Synthesis

EntryAryl HalideOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
14-Iodoanisole4-NitrophenyltributylstannanePd(PPh₃)₄ (3)--Toluene100High[14]
2Aryl ChloridesVarious OrganostannanesPd₂(dba)₃ (1.5)P(t-Bu)₃ (variable)CsF-RT-ElevatedGood[18]
3Aryl BromidesVarious OrganostannanesPd(OAc)₂ProazaphosphatraneCu(I) salts-RTHigh[14]

The development of highly active catalyst systems based on bulky, electron-rich phosphine ligands has expanded the scope of the Stille reaction to include less reactive aryl chlorides.[18]

Representative Experimental Protocol: Stille Coupling
  • In a flame-dried flask under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and any additives (e.g., CuI, 0.1 mmol) are dissolved in a dry, degassed solvent (e.g., THF or toluene, 5 mL).

  • The nitrophenyl halide (1.0 mmol) and the organostannane (1.1 mmol) are added sequentially.

  • The reaction mixture is heated to the desired temperature (e.g., 60-100 °C) and stirred for the required time (e.g., 6-18 h), with progress monitored by an appropriate analytical technique.

  • After cooling, the reaction mixture is diluted with an organic solvent and may be treated with a fluoride solution (e.g., aqueous KF) to precipitate tin byproducts.

  • The mixture is filtered, and the filtrate is washed with water and brine, dried, and concentrated.

  • Purification by column chromatography yields the nitrobiphenyl product.

The Buchwald-Hartwig Amination: A Paradigm Shift for C-N Bond Formation and its Relevance

While primarily a C-N bond-forming reaction, the principles and catalyst systems developed for the Buchwald-Hartwig amination have significantly influenced the broader field of cross-coupling, including C-C bond formation with challenging substrates.[19][20][21] Recent research has even demonstrated the application of Buchwald-Hartwig-type conditions for the denitrative amination of nitroarenes.[10][22]

Mechanistic Considerations

The Buchwald-Hartwig amination follows a similar catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[19][23] The development of bulky, electron-rich phosphine ligands has been crucial to the success of this reaction.[24]

Buchwald_Hartwig_Amination pd0 Pd(0)Ln pd2_ox Ar-Pd(II)L2-X pd0->pd2_ox Oxidative Addition pd2_amido [Ar-Pd(II)L2-NR'R''] pd2_ox->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination arylamine Ar-NR'R'' pd2_amido->arylamine aryl_halide Ar-X (Nitrophenyl Halide) aryl_halide->pd2_ox amine HNR'R'' amine->pd2_amido base Base base->pd2_amido

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Performance and Experimental Insights

The direct application of Buchwald-Hartwig amination for the synthesis of nitrobiphenyls is not a C-C bond formation. However, the denitrative amination of nitroarenes provides a novel route to amino-substituted biaryls, which can be precursors to other functionalized biphenyls. The reaction conditions are generally mild, and a wide range of amines can be coupled.[25]

Table 3: Representative Conditions for Buchwald-Hartwig Denitrative Amination

EntryNitroareneAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1NitrobenzeneMorpholinePd(OAc)₂ (2)XPhos (4)NaOt-BuToluene100High[25]
2Various NitroarenesVarious AminesPd-PEPPSI-IPr-KOAcDMAc120Good-Excellent[26]

This methodology highlights the increasing versatility of palladium catalysis and the potential for C-NO₂ bond activation as a synthetic strategy.[10]

Representative Experimental Protocol: Buchwald-Hartwig Denitrative Amination
  • An oven-dried vial is charged with the palladium precatalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).

  • The vial is sealed and purged with an inert gas.

  • The nitroarene, the amine, and the solvent (e.g., toluene) are added via syringe.

  • The reaction is heated to the specified temperature for the designated time, with stirring.

  • After cooling, the reaction mixture is worked up as described for the Suzuki-Miyaura coupling.

  • The crude product is purified by column chromatography.

Comparative Analysis and Recommendations

FeatureSuzuki-Miyaura CouplingStille CouplingBuchwald-Hartwig (Denitrative Amination)
Reagent Toxicity LowHigh (Organotins)Moderate
Reagent Stability Good (Boronic acids are generally stable)Excellent (Organostannanes are air and moisture stable)Good (Amines are generally stable)
Functional Group Tolerance Good, but sensitive to ortho-nitro groupsExcellentExcellent
Byproduct Removal Generally easyCan be difficult (tin residues)Generally easy
Substrate Scope Very broad, but challenges with some nitroarenesVery broadExpanding for nitroarenes
Reaction Conditions Mild to moderateMild to moderateMild to moderate

Recommendations:

  • For general-purpose synthesis of 3- and 4-nitrobiphenyls, the Suzuki-Miyaura coupling is often the method of choice due to its operational simplicity, low toxicity, and the wide availability of boronic acids.

  • When dealing with substrates that are sensitive to basic conditions or when steric hindrance from an ortho-nitro group proves problematic for the Suzuki coupling, the Stille coupling offers a robust alternative with excellent functional group tolerance, provided that the toxicity and purification challenges associated with organotin reagents are manageable.

  • For the direct synthesis of amino-substituted biphenyls from nitroarenes, the denitrative Buchwald-Hartwig amination represents a cutting-edge and increasingly viable strategy, expanding the toolbox for the functionalization of these important scaffolds.

By carefully considering the specific requirements of your synthetic target and the inherent advantages and disadvantages of each method, you can confidently select the most appropriate cross-coupling strategy for the successful synthesis of nitrobiphenyls.

References

A Comparative Guide to the Synthesis of 4,4'-Dibromo-2-nitro-1,1'-biphenyl for Advanced Research Applications

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-, 3-, and 4-Nitrobiphenyl Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of pharmaceutical development, environmental analysis, and materials science, the precise identification of chemical isomers is not merely an academic exercise—it is a critical necessity. Positional isomers, such as the nitrobiphenyls, often exhibit vastly different toxicological, pharmacological, and chemical properties despite sharing the same molecular formula (C₁₂H₉NO₂) and mass (199.21 g/mol ).[1][2][3] The placement of the nitro (-NO₂) group on the biphenyl scaffold dramatically influences the molecule's electronic distribution, steric hindrance, and overall conformation. Consequently, this leads to distinct "fingerprints" when analyzed by various spectroscopic methods.

This guide provides a comprehensive comparison of 2-nitrobiphenyl, 3-nitrobiphenyl, and 4-nitrobiphenyl, leveraging key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the spectral differences, present collated experimental data, and provide robust, field-tested protocols to empower researchers to confidently distinguish between these crucial isomers.

The Structural Isomers at a Glance

The core challenge lies in differentiating the substitution pattern on one of the phenyl rings. The position of the electron-withdrawing nitro group dictates the electronic and steric environment of the entire molecule.

  • 2-Nitrobiphenyl (ortho-): The nitro group is adjacent to the inter-ring bond. This proximity introduces significant steric hindrance, forcing the two phenyl rings to twist out of planarity. This has profound effects on conjugation and the magnetic environments of nearby protons.

  • 3-Nitrobiphenyl (meta-): The nitro group is one carbon removed from the inter-ring bond. Steric hindrance is minimal, and the electronic effects are primarily inductive rather than resonance-driven with respect to the second phenyl ring.

  • 4-Nitrobiphenyl (para-): The nitro group is opposite the inter-ring bond. This position allows for maximum electronic communication (conjugation) between the nitro group and both phenyl rings, assuming planarity.[2]

This fundamental structural variance is the key to their spectroscopic differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a detailed map of the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The electron-withdrawing nature of the nitro group strongly deshields adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).[4]

Causality of Spectral Differences

The primary differentiator in the NMR spectra is the deshielding effect of the -NO₂ group.

  • ¹H NMR: Protons ortho and para to the nitro group are most affected due to a combination of inductive and resonance effects, which withdraw electron density and reduce magnetic shielding.[4] Protons on the unsubstituted phenyl ring will appear as a complex multiplet, while the protons on the substituted ring will provide the key identifying information. In 2-nitrobiphenyl, the proton ortho to the nitro group (and adjacent to the other ring) is significantly deshielded. In 4-nitrobiphenyl, the protons ortho to the nitro group will appear as a distinct doublet downfield.[5] The 3-nitrobiphenyl isomer will show a more complex splitting pattern on its substituted ring, with the most deshielded proton being the one between the nitro group and the other ring.

  • ¹³C NMR: The same deshielding principles apply. The carbon atom directly attached to the nitro group (the ipso-carbon) will be significantly downfield. The ortho and para carbons will also be deshielded relative to the meta carbons.[4] The chemical shifts of the carbons on the substituted ring provide a clear fingerprint for each isomer.

Comparative NMR Data
IsomerTechniqueKey Chemical Shifts (δ, ppm) in CDCl₃Source(s)
2-Nitrobiphenyl ¹H NMRComplex multiplets; specific assignments require 2D NMR but expect signals in the 7.30-8.25 ppm range.[6]
¹³C NMRData available, shows distinct aromatic signals.[1]
3-Nitrobiphenyl ¹H NMRComplex multiplets; expect signals in the 7.40-8.40 ppm range, with the H2 proton being most deshielded.[7]
¹³C NMRData available, shows distinct aromatic signals.[7]
4-Nitrobiphenyl ¹H NMR8.29-8.35 (d, 2H), 7.75-7.78 (d, 2H), 7.65-7.68 (d, 2H), 7.47-7.59 (m, 3H)[5]
¹³C NMRData available, shows distinct aromatic signals.[8][9]

Note: Precise chemical shifts can vary slightly based on solvent and spectrometer frequency. The data presented is aggregated from available sources.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the nitrobiphenyl isomer and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Instrument: 300 MHz (or higher) NMR Spectrometer.

    • Setup: Lock the spectrometer onto the deuterium signal from CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

    • Parameters: Acquire a standard ¹H spectrum with 16-32 scans, a spectral width of ~12 ppm, and a relaxation delay of 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase the resulting spectrum, and calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm. Integrate the peaks to determine proton ratios.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy excels at identifying characteristic vibrations of functional groups. For nitrobiphenyls, the key vibrations are the symmetric and asymmetric stretches of the nitro group and the C-H out-of-plane bending vibrations of the substituted aromatic rings.[10]

Causality of Spectral Differences
  • NO₂ Stretching: All three isomers will exhibit two strong, characteristic absorption bands for the nitro group: an asymmetric stretch (νₐₛ) typically around 1500-1530 cm⁻¹ and a symmetric stretch (νₛ) around 1340-1350 cm⁻¹.[10][11] The precise position of these bands is sensitive to the electronic environment. Increased conjugation, as seen in the 4-nitro isomer, can slightly lower the frequency of these stretches.

  • C-H Bending (Out-of-Plane): The substitution pattern on the aromatic ring gives rise to characteristic C-H "wagging" bands in the 680-900 cm⁻¹ region. This region can provide strong evidence for the substitution pattern (ortho, meta, or para) on the nitrated ring. For example, a para-substituted ring often shows a strong band between 800-860 cm⁻¹.

Comparative IR Data
IsomerKey IR Absorptions (cm⁻¹)InterpretationSource(s)
2-Nitrobiphenyl ~1525 (strong), ~1345 (strong)NO₂ asymmetric & symmetric stretch[6][12]
~750-780 (strong)Ortho-disubstituted ring C-H bend[13]
3-Nitrobiphenyl ~1528 (strong), ~1350 (strong)NO₂ asymmetric & symmetric stretch[7][11]
~690-710, ~780-810, ~860-900Meta-disubstituted ring C-H bends[13]
4-Nitrobiphenyl ~1518 (strong), ~1342 (strong)NO₂ asymmetric & symmetric stretch[14][15]
~850 (strong)Para-disubstituted ring C-H bend[13]

Note: Data is based on typical ranges for aromatic nitro compounds and available spectra. Measurements are often from KBr pellets.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation: Place ~1-2 mg of the nitrobiphenyl isomer and ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) into an agate mortar.

  • Grinding: Gently grind the mixture with a pestle for 2-3 minutes until a fine, homogeneous powder is obtained.

  • Pressing the Pellet: Transfer a small amount of the powder into a pellet press die. Assemble the press and apply pressure (typically 8-10 tons) for ~2 minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

    • Background: Place the empty pellet holder in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

    • Sample Scan: Place the KBr pellet containing the sample into the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance vs. wavenumber is analyzed for characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. It is particularly sensitive to conjugated π-electron systems.[16]

Causality of Spectral Differences

The key factor influencing the UV-Vis spectra of nitrobiphenyl isomers is the extent of conjugation. The biphenyl system itself is a chromophore, and the addition of the nitro group extends this conjugation.

  • π → π* Transitions: The absorption maximum (λₘₐₓ) is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[16]

  • Effect of Isomerism:

    • 4-Nitrobiphenyl: The para-position allows for the most effective extension of the conjugated system across both rings and the nitro group. This extensive conjugation lowers the HOMO-LUMO gap, resulting in an absorption at a longer wavelength (a red shift).[8]

    • 2-Nitrobiphenyl: Steric hindrance between the ortho-nitro group and the adjacent phenyl ring forces the rings out of plane. This twisting disrupts the π-orbital overlap between the rings, effectively reducing conjugation. This leads to a smaller λₘₐₓ compared to the 4-isomer (a blue shift).[17]

    • 3-Nitrobiphenyl: The meta-position prevents direct resonance conjugation of the nitro group with the second phenyl ring. Its λₘₐₓ is expected to be at a shorter wavelength than the 4-isomer.

Comparative UV-Vis Data
Isomerλₘₐₓ (nm) in Methanol/EthanolInterpretationSource(s)
2-Nitrobiphenyl ~245-255Disrupted conjugation due to steric hindrance[12][17]
3-Nitrobiphenyl ~250-260Limited cross-ring conjugation[18]
4-Nitrobiphenyl ~295-300Extended conjugation[8][19]

Note: The solvent can influence the λₘₐₓ; the values provided are typical for polar protic solvents.

Experimental Protocol: UV-Vis Spectroscopy
  • Stock Solution: Prepare a stock solution of the nitrobiphenyl isomer (e.g., 10⁻³ M) in a UV-transparent solvent like methanol or ethanol.

  • Dilution: Prepare a dilute solution (e.g., 10⁻⁵ M) from the stock solution. The final concentration should yield a maximum absorbance between 0.5 and 1.5 AU.

  • Instrumentation:

    • Instrument: Dual-beam UV-Vis Spectrophotometer.

    • Cuvettes: Use a matched pair of quartz cuvettes.

  • Data Acquisition:

    • Blank: Fill both cuvettes with the pure solvent and run a baseline correction across the desired wavelength range (e.g., 200-400 nm).

    • Sample: Empty the sample cuvette, rinse it with the dilute sample solution, and then fill it with the sample solution.

    • Scan: Place the cuvettes back in the instrument and scan the sample.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) from the resulting spectrum.

Workflow for UV-Vis Analysis

Caption: General experimental workflow for UV-Vis spectroscopy.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of fragmentation patterns. While all three isomers have the same molecular weight (m/z 199), their fragmentation can differ.[1][20]

Causality of Spectral Differences

Under electron ionization (EI), the molecular ion (M⁺˙) is formed, which then undergoes fragmentation.

  • Molecular Ion: All isomers will show a prominent molecular ion peak at m/z 199.

  • Key Fragments: Common fragmentation pathways for nitroaromatics include the loss of NO (M-30) and NO₂ (M-46).

    • [M - NO]⁺ → m/z 169

    • [M - NO₂]⁺ → m/z 153

  • The Ortho Effect: 2-Nitrobiphenyl can exhibit a unique fragmentation pathway known as the "ortho effect." This involves an intramolecular hydrogen rearrangement from the adjacent phenyl ring to the nitro group, leading to the loss of a hydroxyl radical (·OH, M-17), resulting in a fragment at m/z 182.[21] This peak is expected to be significantly more intense for the 2-isomer compared to the 3- and 4-isomers, providing a powerful diagnostic tool.

Comparative MS Data
IsomerMolecular Ion (M⁺˙) m/zKey Fragment Ions (m/z)Diagnostic FeatureSource(s)
2-Nitrobiphenyl 199182, 169, 153, 152, 115Prominent [M-OH]⁺ at m/z 182[1][12][21]
3-Nitrobiphenyl 199169, 153, 152, 115Absence or very low intensity of m/z 182[7]
4-Nitrobiphenyl 199169, 153, 152, 115Absence or very low intensity of m/z 182[8][20]
Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the isomer in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

    • GC Column: A standard non-polar column (e.g., DB-5ms) is suitable.

  • Data Acquisition:

    • Injection: Inject 1 µL of the sample solution into the GC inlet.

    • GC Method: Use a temperature program to separate the analyte from the solvent and any impurities (e.g., hold at 70°C for 1 min, then ramp to 280°C at 20°C/min).

    • MS Method: Use a standard EI energy of 70 eV. Scan a mass range of m/z 40-300.

  • Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to the nitrobiphenyl isomer. Analyze the molecular ion and the relative abundances of the key fragment ions.

Conclusion

The differentiation of 2-, 3-, and 4-nitrobiphenyl isomers is readily achievable through a systematic, multi-technique spectroscopic approach. No single method tells the whole story, but together, they provide unambiguous identification.

  • NMR provides the most definitive structural information, clearly distinguishing the substitution pattern through chemical shifts and coupling constants.

  • IR offers rapid confirmation of the nitro functional group and provides strong clues to the substitution pattern via the C-H bending region.

  • UV-Vis serves as an excellent complementary technique, where the λₘₐₓ value directly reflects the degree of molecular conjugation, which is dictated by the isomer's structure.

  • Mass Spectrometry confirms the molecular weight and, crucially, can identify the 2-isomer through the characteristic ortho effect fragmentation.

By understanding the causal relationships between isomeric structure and spectroscopic output, researchers can confidently select the appropriate analytical tools and correctly interpret the resulting data, ensuring the integrity and success of their scientific endeavors.

References

Safety Operating Guide

Proper Disposal of 4,4'-Dibromo-2-nitro-1,1'-biphenyl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4,4'-Dibromo-2-nitro-1,1'-biphenyl, a compound frequently utilized in synthetic chemistry and materials science. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is structured to provide a deep, technically-grounded understanding of the "why" behind each procedural step, empowering researchers to make informed decisions in their waste management practices.

Hazard Assessment and Immediate Safety Protocols

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount.

1.1. Chemical and Toxicological Profile

  • Skin and Eye Irritation: Safety Data Sheets (SDS) for this compound consistently identify it as a skin and eye irritant.[1] Direct contact can cause redness, pain, and inflammation.

  • Potential for Systemic Toxicity: Nitroaromatic compounds, as a class, are known to have potential systemic effects. For instance, 4-nitrobiphenyl is recognized as a potential carcinogen and can affect the liver and nervous system upon high exposure.[2][3] While the toxicity of the dibrominated and nitrated biphenyl is not as well-characterized, a cautious approach is warranted.

  • Environmental Hazards: Halogenated organic compounds are often persistent in the environment and can bioaccumulate. Brominated compounds, in particular, can pose risks if improperly disposed of, potentially forming harmful byproducts.

1.2. Personal Protective Equipment (PPE)

Given the identified hazards, the following minimum PPE must be worn when handling this compound, including during disposal procedures:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation.
Eye Protection Chemical safety goggles and a face shield if handling large quantities or if there is a risk of splashing.To protect the eyes from irritation and serious damage.[1]
Lab Coat A standard laboratory coat.To protect clothing and underlying skin from contamination.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or fume hood.To be used if generating dust or aerosols.

1.3. Emergency Procedures

In the event of accidental exposure, the following steps should be taken immediately:

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Segregation and Collection: The First Line of Defense

Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal. The primary reason for this is to prevent dangerous reactions between incompatible chemicals and to facilitate proper treatment by the waste disposal facility.

2.1. Waste Classification

This compound waste falls into the category of halogenated organic waste . This classification is due to the presence of bromine atoms in its structure. It is crucial to segregate this waste from non-halogenated organic waste streams.

2.2. Collection Protocol

  • Designated Waste Container: Use a dedicated, properly labeled waste container for "Halogenated Organic Solids." The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. All constituents of a mixed waste stream must be listed.

  • Container Integrity: Ensure the waste container is in good condition, with a secure, tightly-fitting lid to prevent spills and the release of vapors.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation. The SAA should be a secondary containment system (e.g., a tray) to contain any potential leaks.

The following diagram illustrates the decision-making process for the initial handling and segregation of this compound waste.

Initial Waste Handling and Segregation Workflow

Disposal Procedures: The Path to Decommissioning

For a standard research laboratory, in-house chemical treatment of this compound is not recommended . The risks associated with attempting to neutralize or degrade this compound without the proper equipment and expertise outweigh the potential benefits. The most appropriate and compliant disposal method is through a licensed hazardous waste disposal company.

3.1. The Preferred Method: Incineration

The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration.[4] This process offers several advantages:

  • Complete Destruction: When carried out at the appropriate temperatures and with sufficient residence time, incineration can achieve complete destruction of the organic molecule.

  • Energy Recovery: In some facilities, the energy generated from the combustion process can be captured and utilized, a practice known as fuel blending.[4]

However, the incineration of brominated compounds requires specialized facilities equipped to handle the byproducts:

  • Hydrogen Bromide (HBr) Formation: During combustion, the bromine in the molecule is converted to hydrogen bromide (HBr), a corrosive gas.[5] Incinerators must have scrubbers to neutralize this acidic gas before it is released into the atmosphere.

  • Potential for Brominated Dioxin Formation: There is a potential for the formation of polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs) during the incineration of brominated flame retardants and other brominated organic compounds.[5] Modern, well-controlled incinerators are designed to minimize the formation of these highly toxic byproducts.

3.2. Why In-Lab Treatment is Discouraged

While various chemical and biological degradation methods for nitroaromatic compounds exist, they are generally not suitable for a laboratory setting for the following reasons:

  • Advanced Oxidation Processes (AOPs): Methods like ozonolysis and Fenton-like reactions can degrade nitroaromatics but require specialized equipment and generate their own hazardous byproducts.[6]

  • Chemical Reduction: Reduction of the nitro group can lead to the formation of amines, which may also be toxic.[6]

  • Biodegradation: While some microorganisms can degrade nitroaromatic and brominated compounds, these processes are typically slow and require specific conditions not easily replicated in a standard laboratory waste protocol.[4][7][8]

The overarching principle is that any in-lab treatment would likely transform one hazardous waste into another, with additional risks to the researcher during the treatment process.

The following diagram outlines the recommended disposal pathway for this compound waste.

DisposalPathway Start Properly Labeled and Stored Halogenated Waste Container ContactEHS Contact Institutional Environmental Health & Safety (EHS) for waste pickup Start->ContactEHS WasteContractor Licensed Hazardous Waste Contractor Transports Waste ContactEHS->WasteContractor IncinerationFacility High-Temperature Incineration Facility WasteContractor->IncinerationFacility Combustion Complete Combustion of This compound IncinerationFacility->Combustion Byproducts Formation of HBr, CO2, H2O, and NOx Combustion->Byproducts Scrubbing Scrubbing of Acidic Gases (HBr) Byproducts->Scrubbing EmissionControl Monitoring and Control of Emissions (e.g., Dioxins) Scrubbing->EmissionControl FinalRelease Safe Release of Treated Flue Gas EmissionControl->FinalRelease

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.